molecular formula C11H9BrN2O3 B582597 Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate CAS No. 1346597-55-4

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

カタログ番号: B582597
CAS番号: 1346597-55-4
分子量: 297.108
InChIキー: OPFAXWVSQSRJFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is a useful research compound. Its molecular formula is C11H9BrN2O3 and its molecular weight is 297.108. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl 1-acetyl-6-bromoindazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-6(15)14-10-4-7(12)3-8(11(16)17-2)9(10)5-13-14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFAXWVSQSRJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC(=CC(=C2C=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601177121
Record name 1H-Indazole-4-carboxylic acid, 1-acetyl-6-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346597-55-4
Record name 1H-Indazole-4-carboxylic acid, 1-acetyl-6-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346597-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-4-carboxylic acid, 1-acetyl-6-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed synthetic pathway for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The synthesis is a multi-step process commencing from a commercially available starting material. This document provides a detailed, albeit projected, experimental protocol for each synthetic step, a summary of expected quantitative data, and a visual representation of the synthetic workflow. The indazole core is a recognized privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned to proceed through a four-step sequence starting from the commercially available 4-bromo-2-methylaniline. The key transformations involve diazotization and cyclization to form the indazole core, followed by esterification, and finally N-acetylation.

Synthesis_Pathway cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Esterification cluster_3 Step 4: N-Acetylation A 4-bromo-2-methylaniline B 6-bromo-1H-indazole A->B  NaNO2, HCl C 6-bromo-1H-indazole-4-carboxylic acid B->C  n-BuLi, CO2 D Methyl 6-bromo-1H-indazole-4-carboxylate C->D  CH3OH, H2SO4 E This compound D->E  (CH3CO)2O, Pyridine

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, projected methodologies for the key steps in the synthesis.

Step 1: Synthesis of 6-bromo-1H-indazole

This initial step involves the formation of the indazole ring from 4-bromo-2-methylaniline via a diazotization and cyclization reaction.[1]

  • Dissolution: Dissolve 4-bromo-2-methylaniline in a suitable solvent such as aqueous hydrochloric acid.

  • Diazotization: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Cyclization: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time to facilitate intramolecular cyclization.

  • Work-up and Isolation: Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to precipitate the product. Filter the solid, wash with water, and dry under vacuum to afford 6-bromo-1H-indazole.

Step 2: Synthesis of 6-bromo-1H-indazole-4-carboxylic acid

This step introduces the carboxylic acid group at the C4 position of the indazole ring.

  • Lithiation: Dissolve 6-bromo-1H-indazole in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to a low temperature (e.g., -78 °C). Add a strong base such as n-butyllithium dropwise.

  • Carboxylation: Bubble carbon dioxide gas through the reaction mixture or add solid carbon dioxide (dry ice).

  • Work-up and Isolation: Quench the reaction with water. Acidify the aqueous layer with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum.

Step 3: Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate

This step involves the esterification of the carboxylic acid.

  • Reaction Setup: Suspend 6-bromo-1H-indazole-4-carboxylic acid in methanol.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and remove the methanol under reduced pressure. Neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester. Purify by column chromatography if necessary.

Step 4: Synthesis of this compound

The final step is the acetylation of the indazole nitrogen.

  • Reaction Setup: Dissolve Methyl 6-bromo-1H-indazole-4-carboxylate in a suitable solvent like pyridine or a mixture of an aprotic solvent and a base (e.g., triethylamine in dichloromethane).

  • Acetylation: Add acetic anhydride dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours and monitor its completion by TLC.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer with a dilute acid solution (to remove pyridine, if used), followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the expected, though hypothetical, quantitative data for the synthesis of this compound. Actual yields may vary depending on specific reaction conditions and purification techniques.

StepProductStarting MaterialKey ReagentsSolventReaction Temp. (°C)Reaction Time (h)Typical Yield (%)
16-bromo-1H-indazole4-bromo-2-methylanilineNaNO₂, HClAqueous0 - 52 - 470 - 80
26-bromo-1H-indazole-4-carboxylic acid6-bromo-1H-indazolen-BuLi, CO₂THF-78 to RT3 - 650 - 60
3Methyl 6-bromo-1H-indazole-4-carboxylate6-bromo-1H-indazole-4-carboxylic acidCH₃OH, H₂SO₄MethanolReflux4 - 880 - 90
4This compoundMethyl 6-bromo-1H-indazole-4-carboxylate(CH₃CO)₂O, PyridinePyridineRoom Temp.2 - 685 - 95

References

An In-depth Technical Guide to Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is a specialized organic compound that serves as a valuable building block in medicinal chemistry, particularly in the development of protein degraders.[1] Its indazole core is a privileged scaffold found in numerous biologically active molecules.[2][3][4][5] This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and detailed experimental protocols for this compound, designed to assist researchers in its synthesis and application.

Chemical Properties

This section summarizes the key chemical and physical properties of this compound and its immediate precursor, methyl 6-bromo-1H-indazole-4-carboxylate.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C11H9BrN2O3[1]
Molecular Weight 297.108 g/mol [1]
CAS Number 1346597-55-4[1]
Appearance Solid (predicted)N/A
Purity ≥97% (commercially available)[1]
Storage Room Temperature, sealed in dry conditions[1][6]

Table 2: Properties of Precursor (Methyl 6-bromo-1H-indazole-4-carboxylate)

PropertyValueSource
IUPAC Name methyl 6-bromo-1H-indazole-4-carboxylate[7]
Molecular Formula C9H7BrN2O2[7][8]
Molecular Weight 255.07 g/mol [7]
CAS Number 885518-49-0[7]
Monoisotopic Mass 253.96909 Da[7][8]

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: the synthesis of the precursor methyl 6-bromo-1H-indazole-4-carboxylate, followed by its N-acetylation.

Step 1: Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate

The synthesis of the indazole core can be achieved through various methods, often starting from substituted anilines. A general and robust method is the diazotization of an appropriately substituted aniline followed by cyclization.[10]

Experimental Protocol:

  • Diazotization: 4-bromo-2-methylaniline is treated with a diazotizing agent, such as sodium nitrite in the presence of a mineral acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Cyclization: The in-situ generated diazonium salt is then subjected to cyclization conditions. This can be achieved by raising the temperature, which promotes the intramolecular reaction to form the indazole ring.

  • Esterification: The resulting 6-bromo-1H-indazole-4-carboxylic acid is then esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

  • Work-up and Purification: The reaction mixture is worked up by neutralization and extraction with a suitable organic solvent. The crude product is then purified by column chromatography or recrystallization to yield pure methyl 6-bromo-1H-indazole-4-carboxylate.

Step 2: N-Acetylation of Methyl 6-bromo-1H-indazole-4-carboxylate

The final step is the acetylation of the nitrogen at the 1-position of the indazole ring.

Experimental Protocol:

  • Reaction Setup: To a solution of methyl 6-bromo-1H-indazole-4-carboxylate (1.0 eq) in an appropriate aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or pyridine, 1.2 eq).

  • Addition of Acetylating Agent: Cool the reaction mixture to 0 °C and add acetic anhydride or acetyl chloride (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, quench by the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford this compound.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_start Starting Material cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis 4-bromo-2-methylaniline 4-bromo-2-methylaniline Diazotization_Cyclization 1. Diazotization 2. Cyclization 3. Esterification 4-bromo-2-methylaniline->Diazotization_Cyclization precursor Methyl 6-bromo-1H-indazole-4-carboxylate Diazotization_Cyclization->precursor Acetylation N-Acetylation (Acetic Anhydride, Base) precursor->Acetylation final_product This compound Acetylation->final_product Acetylation_Workflow A Dissolve Precursor & Base in Anhydrous Solvent B Cool to 0 °C A->B C Add Acetic Anhydride Dropwise B->C D Warm to Room Temperature & Stir C->D E Monitor by TLC D->E F Reaction Complete? E->F F->D No G Quench Reaction (e.g., NaHCO3 aq.) F->G Yes H Extract with Organic Solvent G->H I Wash, Dry, Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, IR) J->K

References

In-Depth Technical Guide: Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, a key building block in the development of targeted protein degraders. The document details its molecular structure, chemical properties, and its emerging role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While a specific, publicly available, detailed synthesis protocol and complete experimental spectra for this exact molecule are not readily found in the cited literature, this guide infers a likely synthetic pathway based on established indazole chemistry and presents its known physicochemical properties. The guide also explores the broader context of indazole scaffolds in drug discovery and their application in PROTAC technology, providing a foundation for researchers working in this innovative area of medicinal chemistry.

Molecular Structure and Chemical Properties

This compound is a substituted indazole derivative with the molecular formula C₁₁H₉BrN₂O₃.[1] Its structure features a bromo-substituted indazole core, acetylated at the N1 position of the pyrazole ring, and a methyl carboxylate group at the C4 position of the benzene ring.

A visual representation of the molecular structure is provided below:

Caption: Molecular Structure of the target compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₉BrN₂O₃[1]
Molecular Weight 297.108 g/mol [1]
CAS Number 1346597-55-4[1]
Purity Typically ≥97%[1]
Storage Room temperature[1]

Experimental Data (Predicted and from Related Compounds)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR Signals corresponding to the acetyl methyl protons (singlet, ~2.7 ppm), the ester methyl protons (singlet, ~4.0 ppm), and distinct aromatic protons on the indazole ring.
¹³C NMR Carbonyl signals for the acetyl and ester groups (~160-170 ppm), and distinct signals for the aromatic and heterocyclic carbons.
IR Spectroscopy Characteristic carbonyl stretching frequencies for the acetyl and ester groups (~1700-1750 cm⁻¹), and C-Br stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (297.108 g/mol ) with a characteristic isotopic pattern for bromine.

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not explicitly available. However, a plausible synthetic route can be inferred from the synthesis of related indazole derivatives. The likely precursor is Methyl 6-bromo-1H-indazole-4-carboxylate, which can be synthesized and subsequently acetylated.

3.1. Inferred Synthesis of the Precursor: Methyl 6-bromo-1H-indazole-4-carboxylate

The synthesis of the unacetylated precursor likely involves the diazotization of an appropriately substituted aniline followed by cyclization, a common method for forming the indazole ring system.

3.2. Acetylation of Methyl 6-bromo-1H-indazole-4-carboxylate (Proposed Protocol)

This proposed protocol is based on standard acetylation procedures for N-heterocycles.

Materials:

  • Methyl 6-bromo-1H-indazole-4-carboxylate

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Dissolve Methyl 6-bromo-1H-indazole-4-carboxylate in anhydrous dichloromethane.

  • Add pyridine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

G cluster_0 Synthesis Workflow start Start: Methyl 6-bromo-1H-indazole-4-carboxylate dissolve Dissolve in CH2Cl2 Add Pyridine start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Acetic Anhydride cool->add_reagent react Stir at RT Monitor by TLC add_reagent->react quench Quench with NaHCO3 react->quench workup Aqueous Workup (H2O, Brine) quench->workup dry Dry (MgSO4) Concentrate workup->dry purify Purify by Column Chromatography dry->purify end_product End: this compound purify->end_product

Caption: Proposed workflow for the synthesis.

Role in Drug Development: A Building Block for PROTACs

This compound is classified as a "Protein Degrader Building Block," indicating its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.

4.1. The PROTAC Concept

A PROTAC molecule consists of three key components:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

4.2. The Role of the Indazole Scaffold

The indazole scaffold is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[2][3] In the context of PROTACs, the indazole moiety, as present in this compound, can serve several purposes:

  • As part of the E3 ligase ligand: Certain indazole derivatives have been explored as ligands for E3 ligases.

  • As part of the POI ligand: The indazole core can be a key pharmacophore for binding to various protein targets.

  • As a scaffold for linker attachment: The functional groups on the indazole ring provide convenient points for attaching the linker, which is crucial for optimizing the PROTAC's efficacy.

While specific PROTACs incorporating this compound are not detailed in the available literature, its structure suggests it is a versatile starting material for creating a library of PROTACs for screening against various targets. The bromo- and ester functionalities offer handles for further chemical modifications and linker attachment.

PROTAC_MoA cluster_1 PROTAC Mechanism of Action PROTAC PROTAC POI Ligand Linker E3 Ligase Ligand POI Target Protein (POI) PROTAC:poi->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC:e3->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targets POI to Degradation Degradation of POI Proteasome->Degradation

Caption: General mechanism of action for PROTACs.

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery, particularly those focused on targeted protein degradation. While detailed experimental protocols and characterization data are not yet widely published, its chemical structure and classification as a protein degrader building block point to its significant potential in the synthesis of novel PROTACs. The versatility of the indazole scaffold, combined with the reactive handles on this specific molecule, makes it an attractive starting point for the development of new therapeutics aimed at degrading disease-causing proteins. Further research and publication of its specific applications will undoubtedly solidify its role in the expanding field of targeted protein degradation.

References

"Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate" CAS number 1346597-55-4

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1346597-55-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical properties, a proposed synthesis protocol, and its potential biological significance based on structurally related molecules.

Chemical Properties and Data

This compound is classified as a protein degrader building block, suggesting its potential utility in the development of targeted protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras).[1] Its core structure is a substituted indazole, a scaffold known to exhibit a wide range of biological activities.[2][3][4][5]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1346597-55-4[1]
Molecular FormulaC₁₁H₉BrN₂O₃[1]
Molecular Weight297.108 g/mol [1]
Purity≥97%[1]
AppearanceSolid (form not specified)[6]
StorageRoom temperature[1][6]

Table 2: Spectroscopic Data

Data TypeAvailabilitySource
¹H NMRAvailable[7]
¹³C NMRAvailable[7]
Mass Spectrometry (MS)Available[7]
Infrared Spectroscopy (IR)Available[7]

Note: Specific spectral data peaks are not publicly available in the search results but can be obtained from the cited source.

Proposed Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, based on general methods for the synthesis of substituted indazoles and related compounds found in the literature, a plausible synthetic route can be proposed.[8][9][10] The following is a generalized, multi-step protocol.

Step 1: Bromination of a Substituted Toluene

A suitable starting material, such as a methyl-substituted aminobenzoic acid ester, would first undergo bromination at the desired position.

  • Reactants: Substituted methylaniline derivative, Brominating agent (e.g., N-Bromosuccinimide), Solvent (e.g., Acetonitrile).

  • Procedure: The starting aniline is dissolved in the solvent and cooled. The brominating agent is added portion-wise while maintaining a low temperature. The reaction is stirred for a specified time until completion, monitored by TLC. The product is then isolated through extraction and purified.[9]

Step 2: Diazotization and Cyclization to form the Indazole Core

The bromo-substituted aniline is then converted to the indazole ring through diazotization followed by intramolecular cyclization.

  • Reactants: Bromo-substituted aniline, Sodium nitrite, Acid (e.g., HCl), followed by a reducing agent or specific cyclization conditions.

  • Procedure: The aniline is dissolved in an acidic solution and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise to form the diazonium salt. This intermediate is then subjected to conditions that promote cyclization to the indazole. This can involve reduction or heating.

Step 3: Esterification of the Carboxylic Acid

If the starting material contained a carboxylic acid, it would be converted to the methyl ester at this stage.

  • Reactants: Indazole-4-carboxylic acid, Methanol, Acid catalyst (e.g., H₂SO₄).

  • Procedure: The carboxylic acid is dissolved in an excess of methanol with a catalytic amount of strong acid. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed, and the product is purified.

Step 4: N-Acetylation of the Indazole Ring

The final step is the acetylation of the nitrogen at the 1-position of the indazole ring.

  • Reactants: Methyl 6-bromo-1H-indazole-4-carboxylate, Acetic anhydride or Acetyl chloride, Base (e.g., Pyridine or Triethylamine), Solvent (e.g., Dichloromethane).

  • Procedure: The indazole is dissolved in the solvent, and the base is added. Acetic anhydride or acetyl chloride is then added dropwise, and the reaction is stirred at room temperature. After completion, the reaction is quenched, and the product is extracted, washed, and purified by column chromatography.

Below is a generalized workflow diagram for the proposed synthesis:

G A Substituted Toluene Derivative B Bromination A->B C Diazotization & Cyclization B->C G Esterification (if necessary) C->G D Methyl 6-bromo-1H-indazole-4-carboxylate E N-Acetylation D->E F Final Product: This compound E->F G->D

Caption: Proposed synthetic workflow for this compound.

Potential Biological Significance and Applications

While no specific biological activity has been reported for this compound, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry.[3][5] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities.

3.1. Anticancer Activity

Numerous indazole derivatives have been investigated as potent anti-cancer agents.[11][12] The 6-bromo-1H-indazole moiety, in particular, has been incorporated into molecules showing significant cytotoxicity against various cancer cell lines.[3] The mechanism of action for some of these compounds involves the induction of apoptosis and inhibition of cell proliferation and migration.[11]

3.2. Kinase Inhibition

The indazole core is a common feature in many kinase inhibitors. Given its structural features, this compound could serve as a building block for the synthesis of more complex molecules targeting specific kinases involved in cell signaling pathways related to cancer and inflammation.

3.3. Other Potential Activities

Indazole derivatives have also been reported to possess anti-inflammatory, antibacterial, and neuroprotective properties.[2][4][5] The presence of the bromo-substituent can influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Signaling Pathway Context

Given the prevalence of indazole-based compounds as kinase inhibitors and anticancer agents, a logical area of investigation for this molecule and its derivatives would be their effect on key cancer-related signaling pathways. A hypothetical workflow for such an investigation is presented below.

G A This compound B Cell-Based Assays (e.g., Proliferation, Apoptosis) A->B C Target Identification (e.g., Kinase Profiling) B->C D Pathway Analysis (e.g., Western Blot for p-ERK, p-AKT) C->D E In Vivo Efficacy Studies D->E

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of "Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate," a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines reported synthetic methodologies with predicted spectroscopic data based on analogous structures. This guide is intended to support research and development activities by providing a robust starting point for the synthesis and characterization of this molecule.

Spectroscopic Data Summary

The structural confirmation of "this compound" relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the analysis of structurally similar indazole derivatives.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.50s1HH-3
~8.20d, J ≈ 1.5 Hz1HH-5
~7.90d, J ≈ 1.5 Hz1HH-7
~3.95s3HO-CH₃
~2.80s3HCO-CH₃
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz (Predicted)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~168.0C=O (acetyl)
~164.0C=O (ester)
~142.0C-7a
~138.0C-3
~130.0C-5
~125.0C-3a
~122.0C-7
~120.0C-6
~115.0C-4
~52.5O-CH₃
~22.0CO-CH₃
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz (Predicted)
Predicted Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data for this compound

Ion[M+H]⁺[M+Na]⁺
Predicted m/z297.0, 299.0319.0, 321.0
Due to the presence of Bromine, characteristic isotopic peaks with a ratio of approximately 1:1 are expected.
Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~1730-1710C=O stretch (ester)
~1700-1680C=O stretch (amide/acetyl)
~1600-1450C=C stretch (aromatic)
~1370C-H bend (methyl)
~1250-1050C-O stretch (ester)
~800-600C-Br stretch

Experimental Protocols

The following section details the synthetic and analytical procedures for "this compound."

Synthesis of this compound

This protocol is based on the acetylation of the corresponding NH-indazole precursor.

Step 1: Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate (Precursor)

Step 2: Acetylation of Methyl 6-bromo-1H-indazole-4-carboxylate

  • Reaction Setup: To a solution of Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 eq).

  • Acetylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure "this compound".

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Mass Spectrometry:

    • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

    • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Infrared Spectroscopy:

    • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal or prepare a KBr pellet.

    • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthetic workflow for "this compound."

Synthesis_Workflow Start Methyl 6-bromo-1H-indazole-4-carboxylate Reaction Acetylation Reaction Start->Reaction Substrate Reagents Acetyl Chloride, Triethylamine, Dichloromethane Reagents->Reaction Reagents Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Product Methyl 1-acetyl-6-bromo-1H- indazole-4-carboxylate Purification->Product Pure Product

Caption: Synthetic Workflow for the Preparation of the Target Compound.

This guide provides a foundational understanding of "this compound." For definitive structural confirmation, the synthesis and subsequent experimental spectroscopic analysis are recommended.

Spectroscopic Analysis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an overview of the analytical methodologies for the characterization of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, a compound of interest for researchers, scientists, and professionals in the field of drug development. While specific ¹H NMR spectral data for this compound is not publicly available in the referenced literature, this document outlines a general experimental protocol for acquiring such data and presents a structural analog for illustrative purposes.

¹H NMR Data Analysis

A comprehensive search of available scientific literature and chemical databases did not yield specific ¹H NMR spectral data (chemical shifts, multiplicities, and coupling constants) for this compound. To facilitate future research and provide a template for data presentation, the following table illustrates a hypothetical ¹H NMR data summary for the target compound, based on the analysis of structurally similar indazole derivatives.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3Hypotheticals-1H
H-5HypotheticaldHypothetical1H
H-7HypotheticaldHypothetical1H
OCH₃Hypotheticals-3H
COCH₃Hypotheticals-3H

Note: The data presented in this table is illustrative and not based on experimental results for the specified compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for obtaining ¹H NMR spectra of indazole derivatives, which can be adapted for this compound.[1]

Instrumentation:

  • A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer, such as a 300 MHz or 600 MHz instrument.[1]

Sample Preparation:

  • Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

Data Acquisition:

  • Record the ¹H NMR spectrum at room temperature.

  • The chemical shifts should be reported in parts per million (ppm) relative to the reference standard.[1]

  • Report the following parameters for each signal:

    • Chemical shift (δ) in ppm.[1]

    • Multiplicity (e.g., s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).[1]

    • Coupling constants (J) in Hertz (Hz).[1]

    • Integration (number of protons).

Workflow for Compound Characterization

The characterization of a novel or synthesized compound like this compound typically follows a structured workflow to confirm its identity and purity. This process involves multiple analytical techniques.

compound_characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_data Data Interpretation & Reporting synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Elucidation ms Mass Spectrometry (MS) purification->ms Molecular Weight Confirmation ir Infrared Spectroscopy (IR) purification->ir Functional Group Identification purity Purity Assessment (e.g., HPLC) nmr->purity Purity Check interpretation Data Interpretation nmr->interpretation ms->interpretation ir->interpretation purity->interpretation reporting Reporting & Documentation interpretation->reporting

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Analysis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the mass spectrometry analysis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate. This guide outlines a theoretical fragmentation pathway and provides standardized experimental protocols to facilitate the characterization of this and structurally related compounds.

Introduction

This compound is a complex heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Mass spectrometry is a pivotal analytical technique for the structural elucidation and purity assessment of such novel chemical entities. This document details the expected mass spectrometric behavior of the title compound, focusing on its fragmentation patterns under common ionization techniques.

The molecular formula for this compound is C₁₁H₉BrN₂O₃, with a theoretical monoisotopic mass of 295.9848 g/mol . A key characteristic in the mass spectrum of this compound is the presence of a distinct isotopic pattern for the molecular ion, owing to the natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2][3] This results in two prominent peaks in the molecular ion region, M+ and M+2, separated by two mass-to-charge units (m/z) and having nearly equal intensities.[1][2][3]

Theoretical Mass Spectrometry Data

The following table summarizes the theoretical m/z values for the molecular ion and plausible fragment ions of this compound. The proposed fragmentation is based on established principles for indazole derivatives, esters, and acetylated amines.

m/z (Theoretical) Proposed Fragment Structure Description of Fragmentation
295.98 / 297.98[M]⁺Molecular ion peak (⁷⁹Br / ⁸¹Br)
253.97 / 255.97[M - C₂H₂O]⁺Loss of a ketene molecule from the acetyl group
238.95 / 240.95[M - C₂H₂O - CH₃]⁺Subsequent loss of a methyl radical from the ester
210.95 / 212.95[M - C₂H₂O - COOCH₃]⁺Loss of the entire methyl carboxylate group
199.96 / 201.96[Br-Indazole-C=O]⁺Fragmentation with loss of the acetyl and methoxy groups
171.97 / 173.97[Br-Indazole]⁺Loss of the acetyl and methyl carboxylate groups
43.02[CH₃CO]⁺Acetyl cation

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using mass spectrometry is provided below. This can be adapted based on the specific instrumentation available.

a) Sample Preparation:

  • Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL.

  • If using electrospray ionization, the addition of a small amount of formic acid (0.1%) may improve ionization efficiency.

b) Mass Spectrometry Conditions (Illustrative Example for ESI-QTOF):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Sampling Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50-500

  • Acquisition Mode: Tandem MS (MS/MS) for fragmentation analysis

Visualization of Pathways and Workflows

To further elucidate the analytical process, the following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for mass spectrometry.

fragmentation_pathway M This compound m/z = 295.98 / 297.98 F1 [M - C₂H₂O]⁺ m/z = 253.97 / 255.97 M->F1 - C₂H₂O F5 [CH₃CO]⁺ m/z = 43.02 M->F5 F2 [M - C₂H₂O - CH₃]⁺ m/z = 238.95 / 240.95 F1->F2 - CH₃ F3 [Br-Indazole-C=O]⁺ m/z = 199.96 / 201.96 F1->F3 - OCH₃ F4 [Br-Indazole]⁺ m/z = 171.97 / 173.97 F3->F4 - CO

Caption: Proposed fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Dissolution Dissolution in Solvent Dilution Serial Dilution Dissolution->Dilution Ionization Ionization (e.g., ESI) Dilution->Ionization MassAnalyzer Mass Analyzer (e.g., QTOF) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Fragmentation Fragmentation Analysis Spectrum->Fragmentation Interpretation Structural Elucidation Fragmentation->Interpretation

References

An In-depth Technical Guide to the Solubility Profile of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, a substituted indazole of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document outlines established protocols for determining both thermodynamic and kinetic solubility. These methodologies are based on well-accepted practices for characterizing poorly soluble molecules in drug discovery and development. The guide also discusses the predicted physicochemical properties of the target compound and their implications for its solubility. Detailed experimental workflows and templates for data presentation are provided to serve as a practical resource for researchers.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core of numerous pharmacologically active agents.[1][2] Their diverse biological activities, including kinase inhibition, make them attractive scaffolds for drug design.[1] this compound is a specific derivative with potential applications in various research areas. A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for its effective use in both in vitro and in vivo studies. Poor solubility can lead to challenges in formulation, inaccurate biological assay results, and poor bioavailability.[3][4]

This guide presents a systematic approach to characterizing the solubility of this compound.

Physicochemical Properties and Predicted Solubility

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationSource
Molecular FormulaC₁₁H₉BrN₂O₃-
Molecular Weight297.11 g/mol -
XLogP3~2.1-3.3[5]
Hydrogen Bond Donors0-
Hydrogen Bond Acceptors5-
Rotatable Bond Count2-

The predicted XLogP3 value suggests that the compound is moderately lipophilic. The presence of the bromo substituent and the acetyl group, coupled with the indazole core, likely contributes to poor aqueous solubility. It is anticipated that this compound will exhibit higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol and methanol.[1][6]

Experimental Protocols for Solubility Determination

To obtain accurate solubility data, it is essential to perform experimental measurements. The following sections detail the protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution at a specific temperature. The shake-flask method is the gold standard for this determination.[7][8][9]

3.1.1. Experimental Protocol

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, DMF, acetone). The presence of undissolved solid is crucial to ensure saturation.[7]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[3][7]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Centrifuge the samples to pellet any remaining suspended particles.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To prevent contamination with solid particles, it is recommended to filter the supernatant through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[10] Create a standard curve with known concentrations of the compound to ensure accurate quantification.

Table 2: Template for Thermodynamic Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25
PBS (pH 5.0)25
PBS (pH 7.4)25
PBS (pH 9.0)25
Ethanol25
Methanol25
DMSO25
DMF25
Acetone25
Water37
PBS (pH 7.4)37
Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock solution (typically DMSO) into an aqueous buffer. It is a high-throughput method commonly used in early drug discovery.[4][11][12]

3.2.1. Experimental Protocol

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[1][11]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution into a corresponding well of a new 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.[1]

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) with gentle shaking for a defined period (e.g., 1-2 hours).[11]

  • Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of turbidimetric measurements. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[11]

  • (Optional) Quantification: Alternatively, after incubation, the plates can be filtered, and the concentration of the compound remaining in the filtrate can be quantified by HPLC-UV or LC-MS/MS.[3][13]

Table 3: Template for Kinetic Solubility Data

Aqueous BufferpHIncubation Time (hours)Kinetic Solubility (µM)
PBS7.41
PBS7.42
Simulated Gastric Fluid1.21
Simulated Intestinal Fluid6.81

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for determining the solubility of this compound.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temp (24-72h) A->B C Centrifuge B->C D Filter supernatant (0.22 µm) C->D E Analyze by HPLC-UV or LC-MS/MS D->E Kinetic_Solubility_Workflow cluster_stock Stock Preparation cluster_dilution Assay Plate Preparation cluster_incubation Incubation cluster_detection Detection A Prepare 10 mM stock in DMSO B Add stock to aqueous buffer in 96-well plate A->B C Incubate with shaking (1-2h) B->C D Measure turbidity (Nephelometry) C->D

References

Crystal Structure of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide focuses on the structural and physicochemical properties of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, a compound of interest in medicinal chemistry. Due to the current absence of publicly available single-crystal X-ray diffraction data for this specific molecule, this document provides a summary of its known chemical properties and outlines generalized experimental protocols for the synthesis and characterization of related indazole derivatives. The potential biological significance of this class of compounds is also discussed, drawing parallels from structurally similar molecules.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. These activities include potential applications as anticancer, anti-inflammatory, and antimicrobial agents. The specific substitutions on the indazole ring system play a crucial role in modulating the biological and physicochemical properties of these molecules. This compound is a derivative that incorporates several key functional groups: a bromine atom, a methyl ester, and an N-acetyl group, which are expected to influence its reactivity, solubility, and interaction with biological targets.

This guide aims to provide a comprehensive resource for researchers working with or interested in this compound. While the definitive crystal structure remains to be determined, the information presented herein serves as a valuable starting point for its synthesis, characterization, and further investigation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is compiled from publicly available chemical databases.

PropertyValueSource
Molecular Formula C₁₁H₉BrN₂O₃[1]
Molecular Weight 297.11 g/mol [1]
CAS Number 1346597-55-4[1]
Appearance Solid (predicted)
Solubility Predicted to be soluble in organic solvents like DMSO and DMF

Experimental Protocols

Synthesis of the Indazole Core

The synthesis of the core 6-bromo-1H-indazole-4-carboxylate scaffold is a critical first step. A representative synthetic pathway is outlined below.

Synthesis_Workflow Generalized Synthetic Workflow A Starting Material (e.g., Substituted Toluene) B Bromination A->B C Nitration B->C D Oxidation to Carboxylic Acid C->D E Esterification (e.g., with Methanol) D->E F Reductive Cyclization to form Indazole Ring E->F G Methyl 6-bromo-1H-indazole-4-carboxylate F->G

A generalized workflow for the synthesis of the indazole core.
N-Acetylation

The final step in the synthesis of the target compound would involve the acetylation of the nitrogen at the 1-position of the indazole ring.

Procedure:

  • Dissolve Methyl 6-bromo-1H-indazole-4-carboxylate in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

  • Add a base, such as triethylamine or pyridine, to the solution.

  • Cool the mixture in an ice bath.

  • Add acetyl chloride or acetic anhydride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Crystallization for X-ray Diffraction

To obtain single crystals suitable for X-ray diffraction, various crystallization techniques can be employed.

Common Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

  • Vapor Diffusion (Solvent/Anti-Solvent): The compound is dissolved in a "good" solvent, and this solution is placed in a sealed container with a larger reservoir of a "poor" solvent (anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvents is critical and often requires screening a variety of options (e.g., hexane, ethyl acetate, methanol, acetone, and mixtures thereof).

Potential Signaling Pathways and Biological Activity

While the specific biological activity of this compound has not been reported, the indazole scaffold is a well-established pharmacophore. Derivatives of 1H-indazole have been shown to interact with a variety of biological targets, suggesting potential involvement in several signaling pathways.

Potential_Signaling_Pathways Potential Biological Targets of Indazole Derivatives A Indazole Derivative B Kinase Inhibition (e.g., VEGFR, c-Met) A->B C Microtubule Disruption A->C D Enzyme Inhibition (e.g., PARP, IDO) A->D E Receptor Antagonism (e.g., Serotonin Receptors) A->E F Anti-proliferative Effects B->F G Apoptosis Induction B->G C->F C->G H Anti-inflammatory Response D->H I Neurotransmitter Modulation E->I

Potential signaling pathways modulated by indazole derivatives.

The anticancer properties of many indazole derivatives are attributed to their ability to inhibit protein kinases involved in tumor growth and angiogenesis. Additionally, some indazoles have demonstrated anti-inflammatory activity through the inhibition of enzymes like cyclooxygenase (COX). The N-acetyl group and the bromine substituent on the target molecule could potentially enhance its binding affinity to specific biological targets and influence its metabolic stability.

Conclusion and Future Directions

This compound is a synthetic compound with potential for further investigation in drug discovery. While this guide provides a foundational understanding of its properties and a roadmap for its synthesis, the determination of its single-crystal X-ray structure is a critical next step. Elucidation of the precise three-dimensional arrangement of the atoms will provide invaluable insights into its conformational preferences, intermolecular interactions, and ultimately, its structure-activity relationship. Researchers are encouraged to pursue the crystallization and structural analysis of this compound to unlock its full potential in the development of novel therapeutics.

References

Unveiling the Action of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate: A Technical Guide to a Putative PROTAC Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the plausible mechanism of action for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate. This compound is categorized as a protein degrader building block, suggesting its role as a key component in the development of Proteolysis Targeting Chimeras (PROTACs). While direct experimental data on the specific biological targets of this molecule are not publicly available, its structural features, particularly the indazole core, allow for a reasoned exploration of its likely function. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Promise of Indazole Scaffolds in Targeted Protein Degradation

The indazole moiety is a well-established pharmacophore in medicinal chemistry, frequently incorporated into molecules designed as kinase inhibitors.[1][2][3] The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of kinase active sites, acting as an ATP-competitive inhibitor.[1] The classification of this compound as a "Protein Degrader Building Block" strongly indicates its intended use as a ligand for a target protein within a PROTAC construct.[4]

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[5][6] They consist of a ligand that binds the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[5] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6][7]

Given these points, the plausible mechanism of action for a PROTAC derived from this compound would involve the indazole core binding to a target kinase, thereby leading to its degradation.

Plausible Mechanism of Action: Kinase Degradation via the PROTAC Pathway

The proposed mechanism of action for a PROTAC incorporating the this compound scaffold is a multi-step process that hijacks the ubiquitin-proteasome pathway.

  • Ternary Complex Formation: The PROTAC molecule, by virtue of its two distinct ligands, simultaneously binds to the target kinase (via the indazole moiety) and an E3 ubiquitin ligase. This brings the kinase and the E3 ligase into close proximity, forming a ternary complex.[6]

  • Ubiquitination of the Target Kinase: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target kinase. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Recognition and Degradation: The polyubiquitinated kinase is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target kinase into small peptides, while the ubiquitin monomers and the PROTAC molecule are recycled.

This catalytic cycle allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ub Ubiquitination POI Target Kinase (Protein of Interest) POI_bound Target Kinase POI->POI_bound Binds PROTAC PROTAC Molecule (Indazole-based) E3_bound E3 Ligase E3 E3 Ubiquitin Ligase E3->E3_bound Recruits PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin cluster_ternary cluster_ternary polyUb_POI Poly-ubiquitinated Target Kinase Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycling Peptides Degraded Peptides Proteasome->Peptides Degradation cluster_ternary->polyUb_POI Ubiquitination

Caption: Proposed PROTAC mechanism of action for an indazole-based degrader.

Quantitative Data: Representative Biological Activity

As no specific biological data for this compound is available, the following tables present representative data for analogous indazole-based kinase inhibitors and PROTACs to illustrate potential efficacy.

Table 1: Representative Kinase Inhibition Data for Indazole Analogs

Kinase TargetCompound TypeIC₅₀ (nM)Reference
PLK4Indazole-based inhibitor< 0.1[8]
EGFR1H-indazole derivative5.3[9]
ERK1/21H-indazole amide derivative9.3 - 25.8[9]
AKTIndazole derivative(Inhibition at 10 µM)[2]
PKMYT1Indazole compound(Potent Inhibition)[3]

Table 2: Representative PROTAC-Mediated Degradation Data

Target ProteinPROTAC TypeDC₅₀ (nM)Dₘₐₓ (%)Cell Line
Estrogen Receptor-αIndazole-based SERD0.7> 90Breast Cancer
Generic KinaseHypothetical Indazole-PROTAC10 - 100> 85Relevant Cancer
Androgen ReceptorARV-110 (PROTAC)< 1> 95Prostate Cancer

Note: DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be required to validate the proposed mechanism of action.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.[1][10]

Materials:

  • Purified target kinase

  • Kinase-specific substrate

  • ATP

  • This compound (or derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (384-well)

  • Plate reader (luminescence)

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the test compound solution.

  • Add a mixture of the target kinase and its substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for 1 hour.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC₅₀ value.

Assessment of Protein Degradation by Western Blot

This is a standard method to directly measure the reduction in the levels of the target protein in cells.[11]

Materials:

  • Relevant cell line expressing the target kinase

  • PROTAC synthesized from this compound

  • Cell lysis buffer (e.g., RIPA) with protease inhibitors

  • Primary antibody against the target kinase

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the target kinase overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.

  • Quantify band intensities to determine the extent of protein degradation.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of PROTAC-induced protein degradation on cell proliferation.[10][11]

Materials:

  • Relevant cancer cell line

  • Cell culture medium

  • PROTAC compound

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with serial dilutions of the PROTAC for 72 hours.

  • For MTT assay: Add MTT solution and incubate for 3-4 hours. Add solubilization solution to dissolve the formazan crystals. Measure absorbance at 570 nm.

  • For CellTiter-Glo® assay: Add the reagent to the wells, mix, and incubate to stabilize the luminescent signal. Measure luminescence.

  • Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental and Logic Workflow

The following diagram illustrates a typical workflow for the discovery and validation of an indazole-based PROTAC.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical & Cellular Screening cluster_validation Mechanism of Action Validation cluster_optimization Lead Optimization start Design Indazole-based PROTAC Library synthesis Synthesize PROTACs from Methyl 1-acetyl-6-bromo- 1H-indazole-4-carboxylate start->synthesis characterization Chemical Characterization (NMR, MS, Purity) synthesis->characterization kinase_assay Biochemical Kinase Inhibition Assay (IC₅₀) characterization->kinase_assay Screening degradation_screen Western Blot for Target Degradation (DC₅₀) kinase_assay->degradation_screen viability_assay Cell Viability Assay (GI₅₀) degradation_screen->viability_assay ternary_complex Ternary Complex Formation Assays (e.g., FRET, SPR) viability_assay->ternary_complex Lead Compound Validation ubiquitination Target Ubiquitination Assay ternary_complex->ubiquitination proteasome_dep Proteasome Dependence (co-treat with MG132) ubiquitination->proteasome_dep lead_optimization Structure-Activity Relationship (SAR) Studies proteasome_dep->lead_optimization lead_optimization->synthesis Iterative Design

References

The Strategic Application of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate has emerged as a pivotal starting material in the synthesis of complex molecular architectures for drug discovery and development. Its unique structural features, including a reactive acetyl group, a strategically positioned bromine atom, and a carboxylic ester, make it a versatile scaffold for the construction of highly functionalized indazole derivatives. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this valuable intermediate, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1346597-55-4
Molecular Formula C₁₁H₉BrN₂O₃
Molecular Weight 297.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents such as DCM, THF, and DMF

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the construction of the core indazole scaffold, followed by N-acetylation. While a direct, publicly available protocol for the complete synthesis is scarce, a plausible and commonly employed synthetic route is outlined below, based on established methodologies for indazole synthesis.

Experimental Protocol: Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate (Precursor)

A potential synthetic pathway to the precursor involves the cyclization of a suitably substituted phenylhydrazine derivative.

Materials:

  • Substituted 2-bromo-4-methyl-5-nitrophenylhydrazine

  • Sodium nitrite

  • Hydrochloric acid

  • Methanol

  • Sodium hydroxide

  • Ethyl acetate

  • Brine

Procedure:

  • Diazotization: Dissolve the substituted phenylhydrazine in a mixture of methanol and concentrated hydrochloric acid at 0°C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the mixture and neutralize with a saturated solution of sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford Methyl 6-bromo-1H-indazole-4-carboxylate.

Experimental Protocol: N-Acetylation

Materials:

  • Methyl 6-bromo-1H-indazole-4-carboxylate

  • Acetic anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Methyl 6-bromo-1H-indazole-4-carboxylate in anhydrous DCM.

  • Add pyridine or triethylamine as a base.

  • Cool the mixture to 0°C and add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by recrystallization or column chromatography.

StepReactionKey ReagentsTypical Reaction TimeTypical Yield
1 Indazole FormationSubstituted phenylhydrazine, NaNO₂, HCl, Methanol4-6 hours60-75%
2 N-AcetylationAcetic anhydride, Pyridine/Triethylamine, DCM2-6 hours>90%

Applications in Synthesis

The strategic placement of functional groups on this compound makes it a valuable precursor for a range of downstream synthetic transformations.

Suzuki Coupling

The bromine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl or heteroaryl moieties. This is a key strategy in the synthesis of kinase inhibitors.[1]

Amide Bond Formation

The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amide bonds. This is a common step in the synthesis of PROTACs and other biologically active molecules.

Deprotection of the Acetyl Group

The N-acetyl group can serve as a protecting group and can be removed under basic or acidic conditions to liberate the N-H of the indazole ring for further functionalization.

Role in the Synthesis of Kinase Inhibitors

Indazole-based compounds are well-established as potent kinase inhibitors. The 6-bromo-indazole core, which can be derived from the title compound, is a key pharmacophore in inhibitors of kinases such as PI3K and LRRK2.[1] The synthetic utility of this compound lies in its ability to serve as a building block for creating libraries of potential kinase inhibitors through modifications at the 4 and 6-positions.

Kinase_Inhibitor_Synthesis A This compound B Hydrolysis (LiOH or NaOH) A->B D Suzuki Coupling (Pd catalyst, boronic acid) A->D C 6-Bromo-1H-indazole-4-carboxylic acid B->C E Amide Coupling (EDC, HOBt, Amine) C->E F Functionalized Indazole Core D->F G Kinase Inhibitor Library E->G F->G

Caption: Synthetic pathways to kinase inhibitors.

Role in the Synthesis of PROTACs

This compound is listed as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The indazole moiety can serve as a ligand for the protein of interest (POI), while the carboxylic acid (derived from the methyl ester) provides a handle for attaching a linker connected to an E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_0 Synthesis of POI Ligand cluster_1 PROTAC Assembly A This compound B Hydrolysis A->B C 6-Bromo-1H-indazole-4-carboxylic acid B->C F Amide Coupling C->F D Linker D->F E E3 Ligase Ligand E->F G PROTAC Molecule F->G

Caption: Workflow for PROTAC synthesis.

This compound is a highly valuable and versatile starting material for the synthesis of complex, biologically active molecules. Its utility in constructing both kinase inhibitors and PROTACs underscores its importance in modern drug discovery. The synthetic handles it provides allow for extensive chemical space exploration, enabling the development of novel therapeutics with improved potency and selectivity. This guide provides a foundational understanding for researchers and scientists looking to leverage this key building block in their drug development programs.

References

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate: A Technical Overview of Physical and Stability Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the known physical and stability properties of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, a key building block in the development of protein degraders.[1] Due to the limited availability of in-depth experimental studies on this specific molecule, this document synthesizes information from chemical suppliers and data on structurally related compounds to offer a robust overview for research and development purposes.

Core Physical Properties

This compound is commercially available as a solid, presumably crystalline, powder.[2] Information from suppliers suggests that the compound is stable at ambient temperatures.[1][2]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and a closely related analogue, Methyl 6-bromo-1H-indazole-4-carboxylate, for comparative purposes. The data for the acetylated compound is primarily sourced from chemical vendors, while the data for the analogue includes experimentally derived and predicted values.

PropertyThis compoundMethyl 6-bromo-1H-indazole-4-carboxylate (Analogue)
CAS Number 1346597-55-4[1]885518-49-0[3]
Molecular Formula C₁₁H₉BrN₂O₃[1][4]C₉H₇BrN₂O₂[3][5]
Molecular Weight 297.11 g/mol [1]255.07 g/mol [3][5]
Purity ≥95% to ≥97%[1][4]Not specified
Physical Form Solid[2]Solid
Melting Point Not available170-175 °C (for 5-carboxylate isomer)
Boiling Point Not available395.88 °C at 760 mmHg (Predicted)[5]
Density Not available1.7 g/cm³ (Predicted)[5]

Stability and Storage

Commercial suppliers recommend storing this compound at room temperature, indicating good stability under standard laboratory conditions.[1] The un-acetylated analogue, 6-bromo-1-methyl-1H-indazole, is also noted to be stored and shipped at room temperature.[2] For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture, to prevent degradation.

Experimental Protocols

General Synthesis and Purification Workflow

The synthesis of related indazole derivatives typically involves a multi-step process that can include bromination, ring closure, and deprotection reactions. A generalized workflow for the synthesis and purification of a compound like this compound is outlined in the diagram below.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials B Chemical Reactions (e.g., Acetylation) A->B C Crude Product B->C D Chromatography (e.g., Column, HPLC) C->D E Recrystallization D->E F Pure Compound E->F G Spectroscopy (NMR, IR, MS) F->G H Purity Analysis (HPLC, LC-MS) F->H

A generalized workflow for the synthesis, purification, and characterization of a target compound.

Logical Framework for Physicochemical Characterization

The diagram below illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity such as this compound.

A Pure Compound B Physical Appearance (Color, Form) A->B C Thermal Analysis (DSC, TGA, Melting Point) A->C D Solubility Assessment (Aqueous & Organic Solvents) A->D E Hygroscopicity A->E F Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->F G Long-Term Stability (Controlled Temperature & Humidity) A->G H Physicochemical Properties Report B->H C->H D->H E->H F->H G->H

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate and its derivatives. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives approved as anti-cancer agents.[1][2] This document outlines a multi-step synthetic pathway, presenting detailed experimental protocols and quantitative data to aid researchers in the development of novel therapeutic agents. The synthetic route is designed to be adaptable for the creation of a diverse library of indazole derivatives for structure-activity relationship (SAR) studies.

Synthetic Pathway Overview

The synthesis of this compound commences with the commercially available 4-bromo-2-methylaniline. The overall strategy involves the construction of the indazole ring, followed by functionalization at the C4 position and subsequent N-acetylation. This modular approach allows for the introduction of various substituents to explore their impact on biological activity.

Synthesis_Pathway A 4-bromo-2-methylaniline B N-(4-bromo-2-methylphenyl)acetamide A->B Acetic anhydride C 6-bromo-1H-indazole B->C Diazotization & Cyclization (Isoamyl nitrite, K(OAc)) D 6-bromo-4-nitro-1H-indazole C->D Nitration (HNO3/H2SO4) E 6-bromo-1H-indazol-4-amine D->E Reduction (Pd/C, H2) F Methyl 6-bromo-1H-indazole-4-carboxylate E->F Sandmeyer Reaction (NaNO2, H2SO4, CuCN) then Esterification (MeOH, H+) G This compound F->G N-Acetylation (Acetic anhydride)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-bromo-1H-indazole

This procedure is adapted from a scalable synthesis protocol.[3]

Materials:

  • 4-bromo-2-methylaniline

  • Chloroform

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Concentrated hydrochloric acid

  • 50% Aqueous sodium hydroxide

  • Heptane

Procedure:

  • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).

  • Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

  • To the reaction mixture, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).

  • Heat the mixture to reflux at 68°C and maintain for 20 hours.

  • After the reaction is complete, cool the mixture to 25°C.

  • Remove the volatile components under vacuum.

  • Add water to the residue and perform an azeotropic distillation.

  • Add concentrated hydrochloric acid (500 mL) and heat the mixture to 50-55°C.

  • Cool the acidic mixture to 20°C and adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.

  • Evaporate the solvent and slurry the resulting solid with heptane.

  • Filter the solid and dry under vacuum to yield 6-bromo-1H-indazole.

ParameterValue
Starting Material4-bromo-2-methylaniline
Key ReagentsAcetic anhydride, Potassium acetate, Isoamyl nitrite
SolventChloroform, Heptane
Reaction Temperature68°C (Reflux)
Reaction Time20 hours
Typical Yield 75-85%
Step 2: Synthesis of 6-bromo-4-nitro-1H-indazole

This step introduces the nitro group at the C4 position, which will be later converted to the carboxylate.

Materials:

  • 6-bromo-1H-indazole

  • Concentrated sulfuric acid

  • Concentrated nitric acid

Procedure:

  • Carefully add 6-bromo-1H-indazole (1.0 eq) to chilled concentrated sulfuric acid.

  • Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and stir until a precipitate forms.

  • Filter the solid, wash thoroughly with cold water, and dry to obtain 6-bromo-4-nitro-1H-indazole.

ParameterValue
Starting Material6-bromo-1H-indazole
Key ReagentsNitric acid, Sulfuric acid
Reaction Temperature0-5°C
Reaction Time2-3 hours
Typical Yield 80-90%
Step 3: Synthesis of 6-bromo-1H-indazol-4-amine

The nitro group is reduced to an amine, a versatile intermediate.

Materials:

  • 6-bromo-4-nitro-1H-indazole

  • Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, suspend 6-bromo-4-nitro-1H-indazole (1.0 eq) in ethanol.

  • Add 10% Pd/C (10 mol %) to the suspension.

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite® and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 6-bromo-1H-indazol-4-amine.[4]

ParameterValue
Starting Material6-bromo-4-nitro-1H-indazole
Catalyst10% Pd/C
SolventEthanol
Reaction TemperatureRoom Temperature
Reaction Time4-6 hours
Typical Yield >95%
Step 4: Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate

This step involves the conversion of the amino group to a nitrile via a Sandmeyer-type reaction, followed by hydrolysis and esterification.

Materials:

  • 6-bromo-1H-indazol-4-amine

  • Hydrochloric acid

  • Sodium nitrite

  • Copper(I) cyanide

  • Methanol

  • Sulfuric acid

Procedure:

  • Diazotization: Dissolve 6-bromo-1H-indazol-4-amine (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0°C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. Slowly add the diazonium salt solution to the cyanide solution at a controlled temperature.

  • Hydrolysis & Esterification: After the reaction is complete, heat the mixture to hydrolyze the nitrile to a carboxylic acid. Isolate the crude carboxylic acid. Dissolve the crude acid in methanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours.

  • Work-up: Cool the reaction mixture, neutralize with a weak base, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

ParameterValue
Starting Material6-bromo-1H-indazol-4-amine
Key ReagentsNaNO₂, CuCN, Methanol, H₂SO₄
Reaction Temperature0-5°C (Diazotization), Reflux (Esterification)
Reaction TimeVariable
Typical Yield 50-60% (over two steps)
Step 5: Synthesis of this compound

The final step is the N-acetylation of the indazole ring.

Materials:

  • Methyl 6-bromo-1H-indazole-4-carboxylate

  • Acetic anhydride

  • Pyridine (as catalyst)

Procedure:

  • Dissolve Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 eq) in acetic anhydride.

  • Add a catalytic amount of pyridine.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice water and stir to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford the final product.

ParameterValue
Starting MaterialMethyl 6-bromo-1H-indazole-4-carboxylate
Key ReagentsAcetic anhydride, Pyridine
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours
Typical Yield >90%

Workflow for Derivative Synthesis

The developed synthetic route is amenable to the creation of a library of derivatives by modifying the final acylation step or by utilizing alternative starting anilines.

Derivative_Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Derivatization A Starting Aniline B Indazole Formation A->B C C4-Carboxylate Installation B->C D N-Acylation / N-Alkylation C->D R-COCl or R-X E Amide Coupling C->E 1. Hydrolysis to Acid 2. Amine, Coupling Agent F Library of Derivatives D->F E->F

Caption: General workflow for the synthesis of diverse indazole derivatives.

Biological Context and Applications

Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anti-HIV properties.[5][6] Notably, several indazole-containing compounds have been developed as kinase inhibitors for cancer therapy.[2] The bromine atom at the 6-position of the synthesized core structure serves as a valuable handle for further functionalization, such as through palladium-catalyzed cross-coupling reactions, enabling the exploration of a wider chemical space in the pursuit of potent and selective drug candidates. The ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, a common strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug molecules.[7]

The protocols detailed herein provide a robust foundation for the synthesis of "this compound" and a diverse array of its derivatives, facilitating further research and development in medicinal chemistry.

References

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate: A Key Intermediate in the Synthesis of Novel SMARCA2/4 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China - December 29, 2025 - Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate has emerged as a critical pharmaceutical intermediate in the development of targeted protein degraders, specifically for the SMARCA2 and SMARCA4 proteins. These proteins are key components of the SWI/SNF chromatin-remodeling complex, and their degradation presents a promising therapeutic strategy for certain types of cancer. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this versatile building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its unacetylated precursor, Methyl 6-bromo-1H-indazole-4-carboxylate, is provided in the table below.

PropertyThis compound[1]Methyl 6-bromo-1H-indazole-4-carboxylate[2][3]
Molecular Formula C₁₁H₉BrN₂O₃C₉H₇BrN₂O₂
Molecular Weight 297.11 g/mol 255.07 g/mol
CAS Number 1346597-55-4885518-49-0
Appearance SolidSolid
Purity Typically ≥97%Typically ≥97%
Storage Room Temperature4°C

Application in Proteolysis Targeting Chimeras (PROTACs)

This compound serves as a pivotal intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

In the context of SMARCA2/4 degradation, the indazole core derived from this intermediate acts as the warhead that binds to the bromodomain of SMARCA2 and SMARCA4. The acetyl group on the indazole nitrogen is a protecting group that can be removed to allow for the attachment of a linker, which is then connected to an E3 ligase ligand (e.g., a VHL or Cereblon ligand).

The selective degradation of SMARCA2 is a particularly attractive therapeutic strategy for cancers harboring loss-of-function mutations in its paralog, SMARCA4. This approach exploits the concept of synthetic lethality, where the loss of both proteins is catastrophic for the cancer cell.

Experimental Protocols

The following protocols outline the synthesis of the indazole core structure and its subsequent elaboration into a PROTAC degrader.

Protocol 1: Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate

While a specific protocol for the direct synthesis of this compound was not found in the reviewed literature, a common route involves the synthesis of the unacetylated precursor, Methyl 6-bromo-1H-indazole-4-carboxylate, followed by N-acetylation. The synthesis of related 6-bromo-1H-indazole derivatives often starts from appropriately substituted anilines. A general, representative procedure based on the synthesis of similar indazoles is described below.[4]

Materials:

  • Substituted 2-amino-5-bromobenzoic acid derivative

  • Sodium nitrite

  • Hydrochloric acid

  • Methanol

  • Appropriate cyclization reagents

Procedure:

  • Diazotization: Dissolve the substituted 2-amino-5-bromobenzoic acid derivative in a suitable acidic solution (e.g., aqueous HCl) and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.

  • Cyclization: The resulting diazonium salt is then subjected to a cyclization reaction to form the indazole ring. The specific conditions for this step will vary depending on the chosen synthetic route.

  • Esterification: The carboxylic acid at the 4-position is esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

  • Purification: The crude product is purified by column chromatography on silica gel to yield Methyl 6-bromo-1H-indazole-4-carboxylate.

Protocol 2: N-Acetylation of Methyl 6-bromo-1H-indazole-4-carboxylate

Materials:

  • Methyl 6-bromo-1H-indazole-4-carboxylate

  • Acetic anhydride

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

Procedure:

  • Dissolve Methyl 6-bromo-1H-indazole-4-carboxylate in the chosen solvent.

  • Add the base (e.g., pyridine) to the solution.

  • Add acetic anhydride dropwise at room temperature.

  • Stir the reaction mixture until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Protocol 3: Deacetylation and Amide Coupling to a Linker

The acetyl group is removed to allow for the coupling of a linker to the indazole nitrogen. This is typically followed by hydrolysis of the methyl ester to the carboxylic acid, which is then coupled to an amine-containing linker.

Step 3a: Deacetylation

Materials:

  • This compound

  • A suitable base (e.g., sodium hydroxide or potassium carbonate)

  • Methanol and water

Procedure:

  • Dissolve the acetylated indazole in a mixture of methanol and water.

  • Add the base and stir the mixture at room temperature until the deacetylation is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the resulting Methyl 6-bromo-1H-indazole-4-carboxylate.

Step 3b: Saponification

Materials:

  • Methyl 6-bromo-1H-indazole-4-carboxylate

  • Lithium hydroxide or Sodium hydroxide

  • Methanol/Water or THF/Water

Procedure:

  • Dissolve the methyl ester in a suitable solvent mixture.

  • Add an aqueous solution of the base.

  • Stir at room temperature until the reaction is complete.

  • Acidify the reaction mixture to precipitate the carboxylic acid.

  • Filter and dry the solid to obtain 6-bromo-1H-indazole-4-carboxylic acid.

Step 3c: Amide Coupling

Materials:

  • 6-bromo-1H-indazole-4-carboxylic acid

  • Amine-terminated linker

  • Coupling agents (e.g., HATU, HOBt/EDC)[5][6]

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the coupling agents and the base, and stir for a few minutes to activate the acid.

  • Add the amine-terminated linker to the reaction mixture.

  • Stir at room temperature until the reaction is complete.

  • Work up the reaction by adding water and extracting the product.

  • Purify the final PROTAC molecule using column chromatography or preparative HPLC.

Quantitative Data

The following table summarizes typical reaction parameters. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Reaction StepStarting MaterialKey ReagentsSolventTypical Yield
N-Acetylation Methyl 6-bromo-1H-indazole-4-carboxylateAcetic anhydride, PyridineDCM>90%
Deacetylation This compoundNaOH or K₂CO₃MeOH/H₂OHigh
Saponification Methyl 6-bromo-1H-indazole-4-carboxylateLiOH or NaOHTHF/H₂OHigh
Amide Coupling 6-bromo-1H-indazole-4-carboxylic acidAmine-linker, HATU, DIPEADMF40-80%

Visualizations

Synthetic Workflow

G cluster_synthesis Synthesis of Indazole Intermediate cluster_protac PROTAC Synthesis Start Substituted 2-Amino-5-bromobenzoic Acid Indazole_Formation Methyl 6-bromo-1H- indazole-4-carboxylate Start->Indazole_Formation Diazotization, Cyclization, Esterification Acetylation Methyl 1-acetyl-6-bromo- 1H-indazole-4-carboxylate Indazole_Formation->Acetylation Acetic Anhydride, Pyridine Deacetylation Deacetylation & Saponification Acetylation->Deacetylation Base Amide_Coupling Amide Coupling Deacetylation->Amide_Coupling Amine-Linker, HATU, DIPEA Final_PROTAC SMARCA2/4 Degrader Amide_Coupling->Final_PROTAC

Caption: Synthetic workflow for the preparation of a SMARCA2/4 degrader.

PROTAC Mechanism of Action

G cluster_protac_moa PROTAC-Mediated Protein Degradation PROTAC SMARCA2/4 PROTAC (Indazole-Linker-E3 Ligand) Ternary_Complex Ternary Complex (SMARCA2-PROTAC-E3) PROTAC->Ternary_Complex SMARCA2 SMARCA2/4 Target Protein SMARCA2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Poly-ubiquitin chain attachment Proteasome Proteasomal Degradation Ubiquitination->Proteasome Recognition by Proteasome Proteasome->SMARCA2 Degraded into Amino Acids

Caption: Mechanism of action for a SMARCA2/4 PROTAC degrader.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The indazole scaffold is a privileged heterocyclic motif frequently found in molecules of significant pharmacological importance.[1][2] Derivatives of indazole have demonstrated a wide array of biological activities, including promising anticancer, anti-inflammatory, and neuroprotective properties.[1] Consequently, the development of robust synthetic methodologies for the functionalization of the indazole core is of great interest to the drug discovery and medicinal chemistry communities.

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is a valuable building block for the synthesis of novel indazole-based compounds. The bromine atom at the 6-position provides a handle for transition metal-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura coupling is one of the most versatile and widely used for the formation of carbon-carbon bonds.[3]

The Suzuki coupling reaction of this compound with a diverse range of boronic acids or their esters allows for the introduction of various substituents at the C6-position, including aryl, heteroaryl, and alkyl groups. This flexibility is crucial for structure-activity relationship (SAR) studies in drug development programs. The N-acetyl group is generally stable under many Suzuki coupling conditions, though it may be labile in the presence of strong bases or prolonged heating.

Key Features of Suzuki Coupling with this Substrate:

  • Versatility: A wide variety of boronic acids (aryl, heteroaryl, alkyl) can be employed as coupling partners.

  • Functional Group Tolerance: The reaction conditions are generally mild and tolerate a broad range of functional groups on the coupling partners.

  • Efficiency: High yields of the desired coupled products can often be achieved.

  • Drug Discovery Relevance: The resulting 6-substituted indazole derivatives are of high interest for screening in various therapeutic areas, particularly oncology and inflammation.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of this compound with representative boronic acids. Yields are estimates based on similar reactions reported in the literature and may vary.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Approx. Yield (%)
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)1,4-Dioxane / EtOH / H₂O1001285-95
Thiophene-2-boronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (3)1,2-Dimethoxyethane (DME) / H₂O851675-90
Cyclopropylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene / H₂O1101860-75

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Coupling with an Arylboronic Acid (4-Methoxyphenylboronic acid)

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Ethanol (anhydrous)

  • Deionized water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction: Stir the mixture at 100 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.

Protocol 2: Coupling with a Heteroarylboronic Acid (Thiophene-2-boronic acid)

Materials:

  • This compound

  • Thiophene-2-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Microwave reactor and appropriate vials

  • Magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), thiophene-2-boronic acid (1.3 equiv.), potassium carbonate (3.0 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).

  • Solvent Addition: Add a degassed mixture of DME and water (e.g., 3:1 ratio).

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120 °C for 30-60 minutes with stirring.

  • Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Coupling with an Alkylboronic Acid (Cyclopropylboronic acid)

Materials:

  • This compound

  • Cyclopropylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Reaction flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a reaction flask equipped with a reflux condenser, add this compound (1.0 equiv.), cyclopropylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of toluene under an inert atmosphere. Add this catalyst/ligand solution to the reaction flask.

  • Solvent Addition: Add degassed toluene and water (e.g., 10:1 ratio).

  • Reaction: Heat the mixture to 110 °C under reflux for 18 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic solution. Purify the residue by column chromatography on silica gel to isolate the final product.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition Intermediate A->B Oxidative Addition C Transmetalation Intermediate B->C Transmetalation D Reductive Elimination Intermediate C->D BOH3 B(OH)3 C->BOH3 D->A Reductive Elimination R1R2 R1-R2 (Coupled Product) D->R1R2 MX M-X D->MX R1X R1-X (Aryl Halide) R1X->B R2BOH2 R2-B(OH)2 (Boronic Acid) R2BOH2->C Base Base Base->C

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Combine Indazole, Boronic Acid, & Base in Reaction Vessel start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) reagents->inert catalyst 3. Add Palladium Catalyst & Ligand (if needed) inert->catalyst solvent 4. Add Degassed Solvent(s) catalyst->solvent reaction 5. Heat and Stir (Conventional or Microwave) solvent->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor workup 7. Cool, Dilute, & Extract monitor->workup Reaction Complete purify 8. Concentrate & Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Use of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate as a key intermediate in the development of novel anticancer therapeutics. The indazole scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling pathways.[1] This document outlines the synthetic route to this versatile building block, its derivatization into potential anticancer agents, and protocols for their biological evaluation.

Chemical Properties and Synthesis

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₉BrN₂O₃

  • Molecular Weight: 297.11 g/mol

  • CAS Number: 1346597-55-4

Proposed Synthetic Pathway:

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 4-bromo-2-methylaniline. The key steps involve the formation of the indazole ring, followed by esterification and N-acetylation.

A 4-Bromo-2-methylaniline B N-(4-Bromo-2-methylphenyl)acetamide A->B Acetylation C 6-Bromo-1H-indazole B->C Diazotization & Cyclization D Methyl 6-bromo-1H-indazole-4-carboxylate C->D Carboxylation & Esterification E This compound D->E N-Acetylation

Caption: Proposed synthetic pathway for this compound.

Application in Anticancer Agent Synthesis

This compound serves as a versatile intermediate for the synthesis of a variety of potential anticancer agents. The acetyl group at the N1 position can be readily removed to allow for further functionalization, and the methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. The bromine atom at the C6 position also provides a handle for cross-coupling reactions to introduce further diversity.

Example: Synthesis of Indazole-4-carboxamide Derivatives

A common strategy in medicinal chemistry is the synthesis of amide libraries to explore structure-activity relationships. The following workflow illustrates the conversion of this compound to a series of N-substituted indazole-4-carboxamides.

cluster_synthesis Synthesis of Amide Derivatives cluster_evaluation Biological Evaluation A This compound B 6-Bromo-1H-indazole-4-carboxylic acid A->B 1. Deacetylation 2. Hydrolysis D N-Substituted 6-bromo-1H-indazole-4-carboxamides B->D Amide Coupling (e.g., EDC, HOBt) C Amine Library (R-NH2) C->D E In vitro Cytotoxicity Assays (e.g., MTT Assay) D->E F Target-Based Assays (e.g., Kinase Inhibition) E->F G Structure-Activity Relationship (SAR) Analysis F->G

Caption: Workflow for the synthesis and evaluation of indazole-4-carboxamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine (A Key Intermediate)

This protocol is adapted from established methods for the synthesis of a key precursor that can be further modified to obtain the title compound.[2]

  • N-methylation of 6-bromo-1H-indazole: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 1 hour. The mixture is then cooled to 0 °C, and methyl iodide (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[2]

  • Nitration of 6-bromo-1-methyl-1H-indazole: To a stirred solution of concentrated sulfuric acid at 0 °C, 6-bromo-1-methyl-1H-indazole (1.0 eq) is added portion-wise, maintaining the temperature below 5 °C. Fuming nitric acid (1.1 eq) is then added dropwise at 0 °C. The reaction mixture is stirred at 0 °C for 1-2 hours.

  • Reduction of 6-bromo-1-methyl-4-nitro-1H-indazole: To a solution of the nitro-indazole (1.0 eq) in ethanol in a hydrogenation vessel, 10% Pd/C (10 mol %) is added. The vessel is purged with hydrogen gas, and the reaction mixture is stirred under a hydrogen atmosphere at room temperature for 4-6 hours. The mixture is then filtered through Celite®, and the filtrate is concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.[2]

Protocol 2: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of indazole-4-carboxamides from the corresponding carboxylic acid.

  • In a round-bottom flask, dissolve 6-bromo-1H-indazole-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and hydroxybenzotriazole (HOBt, 1.2 equivalents), followed by a tertiary amine base like triethylamine (TEA, 3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized indazole derivatives and incubate for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Target Signaling Pathway: PI3K/AKT/mTOR

Indazole-based compounds are known to inhibit various protein kinases involved in cancer cell proliferation and survival. One of the key pathways often targeted is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer. Inhibition of Protein Kinase B (AKT) is a promising strategy for cancer therapy.[3]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Indazole Derivative (Potential AKT Inhibitor) Inhibitor->AKT Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the potential point of intervention for indazole-based AKT inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of representative N-substituted 6-bromo-1-cyclopentyl-1H-indazole-4-carboxamide derivatives against various human cancer cell lines. This data is indicative of the potential anticancer activity of compounds derived from the 6-bromo-indazole scaffold.

Compound IDR Group (Amine)Cancer Cell LineIC50 (µM)Reference
11a 4-FluorobenzylamineLiver (HEP3BPN 11)>100[1]
11c 4-ChlorobenzylamineLiver (HEP3BPN 11)10.1[1]
11d 4-BromobenzylamineLiver (HEP3BPN 11)12.3[1]
11a 4-FluorobenzylamineBreast (MDA 453)>100[1]
11c 4-ChlorobenzylamineBreast (MDA 453)25.1[1]
11d 4-BromobenzylamineBreast (MDA 453)30.2[1]
11a 4-FluorobenzylamineLeukemia (HL 60)>100[1]
11c 4-ChlorobenzylamineLeukemia (HL 60)15.3[1]
11d 4-BromobenzylamineLeukemia (HL 60)20.4[1]

Note: The above data is for structurally related compounds and serves as a guide for the potential efficacy of derivatives of this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel indazole-based anticancer agents. Its strategic functionalization allows for the creation of diverse chemical libraries for screening and optimization. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation cancer therapeutics targeting critical signaling pathways such as the PI3K/AKT/mTOR cascade.

References

Application Notes and Protocols: Reaction Conditions for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the versatile synthetic intermediate, Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate . This compound serves as a valuable building block in medicinal chemistry and drug discovery, offering multiple reaction sites for diversification. The following protocols for key transformations, including palladium-catalyzed cross-coupling reactions and deprotection/reduction steps, are based on established literature precedents for similar substrates.

Synthesis of the Starting Material

The synthesis of the parent compound, Methyl 6-bromo-1H-indazole-4-carboxylate, is a crucial first step. While a detailed protocol for the direct synthesis of the N-acetylated target was not explicitly found, a general pathway can be proposed starting from commercially available precursors. The final N-acetylation can be achieved under standard conditions.

Key Reactions and Protocols

The bromine atom at the 6-position of the indazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The N-acetyl group can serve as a protecting group and may influence the reactivity of the indazole system.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the indazole core and various aryl or heteroaryl boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from literature procedures for the Suzuki coupling of N-acetyl-5-bromoindazoles.[1][2]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (e.g., 5 mol%)

  • Potassium carbonate (K₂CO₃) (2 - 3 equivalents)

  • 1,2-Dimethoxyethane (DME) or Dioxane/Water mixture (e.g., 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), and potassium carbonate (2-3 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent (DME or dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Starting MaterialCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
N-acetyl-5-bromoindazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80230
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80290
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/Water80-100N/AHigh

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Indazole - Boronic Acid - Base B Add Catalyst: Pd(dppf)Cl₂ A->B C Add Degassed Solvent B->C D Inert Atmosphere C->D E Heat to 80-100 °C D->E F Monitor by TLC/LC-MS E->F G Quench with Water F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Final Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[1] This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the indazole.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol and may require optimization for the specific substrate.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (e.g., 2-5 mol%)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) (e.g., 4-10 mol%)

  • A strong base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (1.5 - 2.0 equivalents)

  • Anhydrous toluene or dioxane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a dry Schlenk tube or reaction vial, add this compound (1.0 eq), the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-Bromo-13α-estroneSubstituted anilinesPd(OAc)₂ (5)X-Phos (10)KOt-BuTolueneMWGood to Excellent
4-Bromo-1H-1-tritylpyrazolePiperidinePd(dba)₂ (10)tBuDavePhos (20)NaOt-BuXylene160 (MW)85
3-Bromo-6-(trifluoromethyl)-1H-indazoleVarious aminesPd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃Dioxane10060-95

Signaling Pathway for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex Oxidative Addition Complex (Ar-Pd(II)-Br)L₂ Pd0->OA_complex Amine_complex Amine Coordination Complex OA_complex->Amine_complex Amido_complex Amido Complex (Ar-Pd(II)-NR₂)L Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Regenerates Catalyst Product Ar-NR₂ Amido_complex->Product Reductive Elimination Start Ar-Br Start->OA_complex Oxidative Addition Amine HNR₂ Amine->Amine_complex Base Base Base->Amine_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Other Potential Reactions

The versatile nature of the starting material allows for other important transformations:

  • Sonogashira Coupling: For the introduction of alkyne moieties, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF would be typical conditions.[3]

  • Heck Reaction: To introduce alkenyl groups, conditions would likely involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), a base (e.g., triethylamine), and a polar aprotic solvent like DMF or NMP at elevated temperatures.[4]

  • N-Deacetylation (Hydrolysis): The N-acetyl group can be removed under basic or acidic conditions. For example, treatment with a base like sodium hydroxide or potassium carbonate in a mixture of methanol and water at room temperature or with gentle heating is a common method.[5]

  • Ester Reduction: The methyl ester at the 4-position can be reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as THF.

These protocols provide a solid foundation for the synthetic manipulation of this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, a key building block in the synthesis of biologically active molecules. This document outlines its potential applications in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs), provides detailed experimental protocols for its derivatization, and summarizes relevant biological data for structurally related compounds.

Chemical Properties and Handling

PropertyValue
Molecular Formula C₁₁H₉BrN₂O₃
Molecular Weight 297.11 g/mol
CAS Number 1346597-55-4
Appearance Likely a solid
Storage Store at room temperature

Note: For detailed safety and handling information, please refer to the manufacturer's Safety Data Sheet (SDS).

Application in Kinase Inhibitor Synthesis

The indazole scaffold is a well-established pharmacophore in the design of potent and selective kinase inhibitors. The 6-bromo substituent on this compound serves as a versatile handle for introducing further chemical diversity through cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. The carboxylate at the 4-position can be converted to an amide, a common functional group in kinase inhibitors that often interacts with the hinge region of the kinase active site.

Application in PROTAC Development

As a "Protein Degrader Building Block," this molecule is a valuable starting material for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The indazole moiety can be developed into a ligand for a protein of interest (POI), while the rest of the molecule can be elaborated with a linker and an E3 ligase ligand.

Experimental Protocols

The following protocols describe plausible synthetic transformations of this compound to generate derivatives for biological screening.

Protocol 1: Deacetylation of this compound

This protocol describes the removal of the acetyl protecting group from the indazole nitrogen.

Materials:

  • This compound

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add a solution of potassium carbonate or sodium hydroxide in water to the flask.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield Methyl 6-bromo-1H-indazole-4-carboxylate.

Protocol 2: Saponification of the Methyl Ester

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 6-bromo-1H-indazole-4-carboxylate (from Protocol 1)

  • Methanol (MeOH)

  • Water (H₂O)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, 1N)

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • To a solution of Methyl 6-bromo-1H-indazole-4-carboxylate in a mixture of methanol and water, add an excess of a suitable base (e.g., lithium hydroxide or sodium hydroxide).[1]

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.[1]

  • Upon completion, remove the methanol under reduced pressure.[1]

  • Acidify the aqueous residue with 1N HCl to precipitate the carboxylic acid.[1]

  • Filter the solid, wash with water, and dry under vacuum to afford 6-bromo-1H-indazole-4-carboxylic acid.[1]

Protocol 3: Amide Coupling

This protocol describes the formation of an amide bond between the indazole carboxylic acid and a primary or secondary amine.

Materials:

  • 6-bromo-1H-indazole-4-carboxylic acid (from Protocol 2)

  • Desired amine

  • N,N-Dimethylformamide (DMF)

  • Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)

  • Tertiary amine base (e.g., DIEA or triethylamine)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 6-bromo-1H-indazole-4-carboxylic acid (1 equivalent) in anhydrous DMF.[1]

  • Add the coupling agent (e.g., HATU, 1.1 equivalents) and a tertiary amine base (e.g., DIEA, 2 equivalents).

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[1]

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC.[1]

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide derivative.

Quantitative Data for Structurally Related Indazole Derivatives

The following table summarizes the in vitro biological activity of various indazole derivatives from published literature. This data is intended to be representative and to guide the biological evaluation of novel compounds synthesized from this compound.

Compound ClassTargetAssayIC₅₀ (nM)Reference Cell Line
Indazole-based PLK4 InhibitorPLK4Kinase Inhibition< 0.1N/A
Indazole-based PLK4 InhibitorPLK4Antiproliferative948IMR-32 (neuroblastoma)
Indazole-based PLK4 InhibitorPLK4Antiproliferative979MCF-7 (breast cancer)
Indazole-based PLK4 InhibitorPLK4Antiproliferative1679H460 (non-small cell lung cancer)
Indazole DerivativeEGFRKinase Inhibition5.3N/A
Indazole DerivativeEGFR T790MKinase Inhibition8.3N/A
Indazole Amide DerivativeERK1Kinase Inhibition9.3 - 25.8N/A
Indazole Amide DerivativeERK1/2Antiproliferative900 - 6100HT29

Disclaimer: The IC₅₀ values presented are for structurally related but different molecules and should be used for reference purposes only.

Mandatory Visualizations

Signaling Pathways

Indazole derivatives are known to target several key signaling pathways implicated in cancer and other diseases. The following diagrams illustrate some of these pathways.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole_Inhibitor Indazole-based Kinase Inhibitor Indazole_Inhibitor->VEGFR

Caption: Inhibition of the VEGFR signaling pathway by an indazole-based kinase inhibitor.

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth Indazole_Inhibitor Indazole-based PI3K/Akt Inhibitor Indazole_Inhibitor->PI3K Indazole_Inhibitor->Akt

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by indazole derivatives.

MAPK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Indazole_Inhibitor Indazole-based Kinase Inhibitor Indazole_Inhibitor->Raf Indazole_Inhibitor->MEK

Caption: Overview of the MAPK signaling cascade and potential inhibition by indazole-based compounds.

Experimental Workflows

Experimental_Workflow Start Methyl 1-acetyl-6-bromo- 1H-indazole-4-carboxylate Deacetylation Deacetylation (Protocol 1) Start->Deacetylation Saponification Saponification (Protocol 2) Deacetylation->Saponification Cross_Coupling Cross-Coupling (e.g., Suzuki) Deacetylation->Cross_Coupling Amide_Coupling Amide Coupling (Protocol 3) Saponification->Amide_Coupling Library Library of Indazole Derivatives Amide_Coupling->Library Cross_Coupling->Library Kinase_Assay In Vitro Kinase Assay Library->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., MTT) Library->Cell_Assay Lead_Compound Lead Compound Identification Kinase_Assay->Lead_Compound Cell_Assay->Lead_Compound

Caption: A general workflow for the synthesis and biological evaluation of indazole derivatives.

References

Application Notes and Protocols for the Use of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous kinase inhibitors. Its resemblance to the purine ring of ATP allows indazole-based compounds to effectively compete for the ATP-binding site of various kinases, making it a valuable starting point for the development of targeted therapies. This document provides detailed application notes and protocols for the utilization of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate , a key building block for the synthesis of potent kinase inhibitors, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.

VEGFR-2 is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, promoting tumor growth and metastasis.[2] Therefore, inhibitors of VEGFR-2 are a significant class of anti-cancer agents. The strategic functionalization of the indazole core allows for the development of highly potent and selective VEGFR-2 inhibitors.

Chemical Properties and Handling

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₉BrN₂O₃
Molecular Weight 297.11 g/mol
CAS Number 1346597-55-4
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, and chlorinated solvents
Storage Store at room temperature in a dry, well-ventilated place

Synthetic Applications: A Case Study in VEGFR-2 Inhibitor Synthesis

"this compound" serves as a versatile starting material for the synthesis of various kinase inhibitors. A key synthetic strategy involves its conversion to a more functionalized intermediate, 3-amino-6-bromo-1H-indazole , which can then be elaborated into the final inhibitor. This transformation typically involves deacetylation and a Curtius or Hofmann rearrangement of the carboxylic acid derivative.

The bromine atom at the 6-position is a valuable handle for introducing diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the solvent-exposed region of the kinase's ATP-binding pocket, often leading to enhanced potency and selectivity.

The following sections detail a representative synthetic protocol for a VEGFR-2 inhibitor starting from "this compound".

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-1H-indazole-4-carboxylic acid

This protocol describes the hydrolysis of the methyl ester and deacetylation of the starting material.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide or lithium hydroxide (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the methanol under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate will form. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 6-bromo-1H-indazole-4-carboxylic acid.

Protocol 2: Amide Coupling to Synthesize Indazole-4-carboxamide Derivatives

This protocol outlines the formation of an amide bond, a common linkage in kinase inhibitors.

Materials:

  • 6-bromo-1H-indazole-4-carboxylic acid (from Protocol 1)

  • Desired amine (e.g., aniline, benzylamine) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) or EDC/HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of 6-bromo-1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes the functionalization of the 6-bromo position.

Materials:

  • 6-bromo-1H-indazole-4-carboxamide derivative (from Protocol 2)

  • Aryl or heteroaryl boronic acid or boronic ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the 6-bromo-1H-indazole-4-carboxamide derivative (1.0 eq), the boronic acid/ester (1.5 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).

  • Add the degassed solvent to the mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-120 °C (conventional heating) or as per microwave protocol and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative biological data for indazole-based VEGFR-2 inhibitors. While not directly synthesized from the title compound in the cited literature, they represent the types of potencies that can be achieved with this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay (Cell Line)IC₅₀ (µM)Reference
Compound W1 VEGFR-2<30Human Colon Cancer Cells-[3]
Compound W3 VEGFR-2<30Human Colon Cancer Cells-[3]
Compound W4 VEGFR-2<30Human Colon Cancer Cells-[3]
Sorafenib VEGFR-253.65HCT-116-[1]
Compound 6 VEGFR-260.83HCT-1169.3[1]
Compound 10 VEGFR-263.61--[1]

Visualizations

Synthetic Workflow

G start Methyl 1-acetyl-6-bromo- 1H-indazole-4-carboxylate int1 6-bromo-1H-indazole-4-carboxylic acid start->int1 Protocol 1: Hydrolysis & Deacetylation int2 6-bromo-1H-indazole-4-carboxamide int1->int2 Protocol 2: Amide Coupling final Final Kinase Inhibitor (e.g., VEGFR-2 Inhibitor) int2->final Protocol 3: Suzuki Coupling

Synthetic pathway to kinase inhibitors.
VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Inhibitor Indazole-based VEGFR-2 Inhibitor Inhibitor->VEGFR2

Simplified VEGFR-2 signaling pathway.

Conclusion

"this compound" is a valuable and versatile starting material for the synthesis of potent kinase inhibitors, particularly those targeting VEGFR-2. The protocols and data presented here provide a framework for the synthesis and functionalization of this indazole core. By leveraging the strategic placement of the bromo and carboxylate functionalities, researchers can efficiently generate libraries of novel compounds for screening and lead optimization in drug discovery programs. The adaptability of the synthetic routes allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, ultimately aiding in the development of next-generation targeted cancer therapies.

References

Application Notes: Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is a chemical building block available for the synthesis of more complex molecules, particularly in the field of targeted protein degradation (TPD). Its chemical structure suggests its potential utility as a scaffold or intermediate in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, frequently incorporated into bioactive compounds due to its ability to interact with a variety of biological targets. In the context of PROTACs, the 6-bromo-1H-indazole-4-carboxylate core can be envisioned as a component of the warhead that binds to the POI. The bromine and ester functionalities offer synthetic handles for the attachment of a linker, which in turn is connected to an E3 ligase-recruiting ligand. The acetyl group at the 1-position of the indazole may serve as a protecting group or a point for synthetic modification.

Conceptual Application in PROTAC Synthesis

The primary application of this compound in targeted protein degradation is as a synthetic intermediate for the generation of a library of PROTACs. The general workflow for its use would involve the following conceptual steps:

  • Modification of the Indazole Core: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-containing linker. Alternatively, the bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) to introduce a linker.

  • Linker Attachment: A variety of linkers with different lengths and compositions (e.g., polyethylene glycol (PEG), alkyl chains) can be attached to the modified indazole core. The choice of linker is critical for optimal ternary complex formation.

  • Conjugation to an E3 Ligase Ligand: The other end of the linker is then conjugated to a known E3 ligase ligand, such as derivatives of thalidomide or pomalidomide for Cereblon (CRBN), or ligands for von Hippel-Lindau (VHL).

The following diagram illustrates a hypothetical synthetic workflow for generating a PROTAC using the specified building block.

PROTAC_Synthesis_Workflow cluster_0 Building Block cluster_1 Synthetic Modifications cluster_2 PROTAC Assembly cluster_3 Final Product Start Methyl 1-acetyl-6-bromo- 1H-indazole-4-carboxylate Modification Modification of Indazole Core (e.g., Hydrolysis, Cross-coupling) Start->Modification Step 1 Linker_Attachment Linker Attachment Modification->Linker_Attachment Step 2 E3_Ligase_Ligand_Conjugation Conjugation to E3 Ligase Ligand Linker_Attachment->E3_Ligase_Ligand_Conjugation Step 3 PROTAC Final PROTAC Molecule E3_Ligase_Ligand_Conjugation->PROTAC Step 4

Hypothetical PROTAC Synthesis Workflow.

Prospective Experimental Protocols

The following are generalized protocols for the evaluation of a hypothetical PROTAC synthesized from this compound. These protocols are based on standard methodologies in the field of targeted protein degradation.

Protocol 1: Western Blotting for Target Protein Degradation

This protocol is designed to assess the ability of a PROTAC to induce the degradation of a target protein in a cellular context.

Materials:

  • Cell line expressing the target protein of interest (POI).

  • Complete cell culture medium.

  • PROTAC synthesized from this compound.

  • Dimethyl sulfoxide (DMSO) as a vehicle control.

  • Proteasome inhibitor (e.g., MG132).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the POI.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Treatment: The following day, treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO vehicle control for a specified time (e.g., 4, 8, 16, 24 hours). To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and apply the ECL substrate.

    • Image the blot using a chemiluminescence detection system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the DMSO control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).

Protocol 2: Cellular Viability Assay

This protocol is used to assess the cytotoxic effect of the PROTAC on the cells.

Materials:

  • Cell line of interest.

  • Complete cell culture medium.

  • PROTAC synthesized from this compound.

  • DMSO as a vehicle control.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC or DMSO vehicle control.

  • Incubation: Incubate the cells for a period relevant to the degradation kinetics (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot cell viability against the PROTAC concentration to determine the IC50 (concentration at which 50% of cell growth is inhibited).

Quantitative Data Presentation

As no specific PROTACs derived from this compound have been identified in the public domain, no quantitative data can be presented. However, should such a PROTAC be developed and characterized, the following tables provide a template for summarizing the key quantitative metrics.

Table 1: In Vitro Degradation Profile of a Hypothetical PROTAC-X

ParameterValue
Target Protein[Name of POI]
Cell Line[Name of Cell Line]
DC50 (nM)[Value]
Dmax (%)[Value]
Time to Dmax (h)[Value]

Table 2: Cellular Activity of a Hypothetical PROTAC-X

ParameterValue
Cell Line[Name of Cell Line]
IC50 (nM)[Value]
Assay Duration (h)72

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for its evaluation.

PROTAC_MoA cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets POI for Degradation POI Degradation Proteasome->Degradation Mediates

PROTAC Mechanism of Action.

Experimental_Workflow cluster_0 PROTAC Evaluation Workflow Start Synthesize PROTAC from Building Block Cell_Culture Cell Culture Start->Cell_Culture Treatment PROTAC Treatment Cell_Culture->Treatment Western_Blot Western Blot for Protein Degradation (DC50, Dmax) Treatment->Western_Blot Viability_Assay Cell Viability Assay (IC50) Treatment->Viability_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Experimental Workflow for PROTAC Evaluation.

Conclusion

This compound represents a valuable starting material for medicinal chemists engaged in the discovery of novel PROTACs. Its versatile chemical handles allow for the systematic exploration of structure-activity relationships in the development of potent and selective protein degraders. The protocols and conceptual frameworks provided herein offer a guide for researchers to harness the potential of this building block in the exciting and rapidly advancing field of targeted protein degradation. As new research emerges, the specific applications and quantitative data associated with PROTACs derived from this molecule will become clearer, further enabling its rational use in drug discovery.

References

Functionalization Strategies for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate. This versatile building block offers multiple reaction sites for diversification, making it a valuable scaffold in medicinal chemistry and drug discovery. The strategies outlined below focus on modifications at the C6-bromo position, the N1-acetyl group, and the C4-methyl carboxylate group.

Core Functionalization Strategies

The structure of this compound allows for a variety of chemical transformations. The primary strategies for its functionalization include:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C6 position is a prime handle for introducing a wide range of substituents via well-established cross-coupling methodologies. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds.

  • N-Deacetylation: Removal of the acetyl group at the N1 position liberates the indazole nitrogen, enabling subsequent N-alkylation, N-arylation, or other modifications to explore structure-activity relationships at this position.

  • Ester Hydrolysis and Amide Bond Formation: The methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to generate a library of amide derivatives, a common strategy for modulating the pharmacological properties of a lead compound.

Below are detailed protocols and expected outcomes for these key transformations.

Palladium-Catalyzed Cross-Coupling Reactions at C6

The C6-bromo substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The N-acetyl group can influence the electronic properties of the indazole ring, and reaction conditions should be chosen carefully to ensure compatibility.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the indazole core and various aryl, heteroaryl, or vinyl boronic acids or esters.[1][2]

Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.).

  • Add a suitable base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-110 °C and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling of Bromoindazoles

EntryBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME80285[1]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1001292[2]
3Thiophene-2-boronic acidPd(dppf)Cl₂ (3)K₂CO₃DME80278[1]

Note: Yields are based on reactions with similar N-substituted bromoindazoles and may vary for the target molecule.

Suzuki_Miyaura_Coupling reagents Aryl/Vinyl Boronic Acid Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) substrate Methyl 1-acetyl-6-bromo- 1H-indazole-4-carboxylate reagents->substrate product 6-Aryl/Vinyl Substituted Indazole Derivative substrate->product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura cross-coupling workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing primary or secondary amines at the C6 position.[3][4]

Experimental Protocol:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., tBuXPhos Pd G3, 0.02 eq.), and a suitable ligand if necessary.

  • Add a strong, non-nucleophilic base such as NaOtBu or LiHMDS (1.5 eq.).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination of Bromoindazoles

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2) / RuPhos (4)LiHMDSTHF651885[4]
2AnilinePd(OAc)₂ (2) / BrettPhos (4)K₃PO₄t-BuOH1002478[5]
3n-ButylaminetBuXPhos Pd G3 (2)NaOtBuToluene901291[4]

Note: Yields are based on reactions with similar bromoindazole scaffolds and may vary.

Buchwald_Hartwig_Amination reagents Primary/Secondary Amine Pd Catalyst (e.g., tBuXPhos Pd G3) Base (e.g., NaOtBu) substrate Methyl 1-acetyl-6-bromo- 1H-indazole-4-carboxylate reagents->substrate product 6-Amino Substituted Indazole Derivative substrate->product Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination workflow.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between the indazole and a terminal alkyne.

Experimental Protocol:

  • To a Schlenk tube, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).

  • Add the terminal alkyne (1.2-1.5 eq.) via syringe.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Sonogashira Coupling of Bromoindazoles

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT695
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDMF50488
3Propargyl alcoholPdCl₂(dppf) (3)CuI (5)Et₃NDioxane60882

Note: Yields are based on general procedures for aryl bromides and may require optimization.

Sonogashira_Coupling reagents Terminal Alkyne Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI, Amine Base substrate Methyl 1-acetyl-6-bromo- 1H-indazole-4-carboxylate reagents->substrate product 6-Alkynyl Substituted Indazole Derivative substrate->product Sonogashira Coupling

Caption: Sonogashira coupling workflow.

Heck Reaction

The Heck reaction couples the bromoindazole with an alkene to form a new C-C bond with vinylation at the C6 position.[6]

Experimental Protocol:

  • Combine this compound (1.0 eq.), the alkene (1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 0.02 eq.), and a phosphine ligand (e.g., PPh₃, 0.04 eq.) in a reaction vessel.

  • Add a base such as triethylamine or K₂CO₃ (2.0 eq.).

  • Add a polar aprotic solvent like DMF or NMP.

  • Heat the mixture to 100-140 °C for 12-24 hours.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation: Heck Reaction of Bromoindazoles

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (5)Et₃NDMF1201675[6]
2n-Butyl acrylatePd(OAc)₂ (2)K₂CO₃NMP1401288[6]
3CyclohexenePd₂(dba)₃ (2) / P(o-tol)₃ (8)Cy₂NMeDioxane1002465[7]

Note: Yields are based on reactions with similar bromoarenes and may need optimization.

Heck_Reaction reagents Alkene Pd Catalyst (e.g., Pd(OAc)₂) Base (e.g., Et₃N) substrate Methyl 1-acetyl-6-bromo- 1H-indazole-4-carboxylate reagents->substrate product 6-Vinyl Substituted Indazole Derivative substrate->product Heck Reaction

Caption: Heck reaction workflow.

N-Deacetylation at N1

Removal of the N-acetyl group is a key step to enable further functionalization at the N1 position of the indazole ring. This can typically be achieved under basic or acidic conditions. Care must be taken to avoid hydrolysis of the methyl ester if selective deacetylation is desired.

Experimental Protocol (Basic Conditions):

  • Dissolve this compound (1.0 eq.) in a mixture of methanol and water.

  • Add a base such as K₂CO₃ or LiOH (2.0-3.0 eq.).

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Once the starting material is consumed, neutralize the reaction with a dilute acid (e.g., 1M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield Methyl 6-bromo-1H-indazole-4-carboxylate.

Data Presentation: N-Deacetylation of N-Acetylindazoles

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1K₂CO₃MeOH/H₂ORT4>90
2LiOHTHF/H₂ORT2>95
3NH₃ in MeOHMeOHRT6~85

Note: Yields are based on general knowledge of N-deacetylation and may require optimization for this specific substrate to ensure selectivity over ester hydrolysis.

Deacetylation reagents Base (e.g., K₂CO₃) or Acid (e.g., HCl) substrate Methyl 1-acetyl-6-bromo- 1H-indazole-4-carboxylate reagents->substrate product Methyl 6-bromo- 1H-indazole-4-carboxylate substrate->product N-Deacetylation

Caption: N-Deacetylation workflow.

C4-Ester Hydrolysis and Amide Coupling

The methyl ester at C4 can be converted to a carboxylic acid, which is a versatile handle for amide bond formation.

Step 1: Hydrolysis of the Methyl Ester

Experimental Protocol:

  • Suspend this compound (1.0 eq.) in a mixture of THF, methanol, and water.

  • Add an excess of LiOH·H₂O (3.0-5.0 eq.).

  • Stir the mixture at room temperature to 50 °C for 2-12 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the organic solvents under reduced pressure.

  • Acidify the aqueous residue with 1M HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum to obtain 1-acetyl-6-bromo-1H-indazole-4-carboxylic acid.

Data Presentation: Ester Hydrolysis on Indazole Scaffolds

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1LiOH·H₂OTHF/MeOH/H₂ORT12>95
2NaOHMeOH/H₂O604>90
3KOHEtOH/H₂O506>90

Note: Reaction conditions should be monitored to prevent potential deacetylation.

Step 2: Amide Bond Formation

Experimental Protocol:

  • Dissolve 1-acetyl-6-bromo-1H-indazole-4-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as DMF.

  • Add a coupling agent, for example, HATU (1.2 eq.) or EDC·HCl (1.2 eq.) and HOBt (1.2 eq.).

  • Add a tertiary amine base like DIPEA or triethylamine (3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq.).

  • Continue stirring at room temperature for 2-16 hours.

  • Upon completion, dilute with water and extract with an organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry and concentrate.

  • Purify the amide product by column chromatography or recrystallization.

Data Presentation: Amide Coupling with Indazole-4-carboxylic Acids

EntryAmineCoupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)
1BenzylamineHATUDIPEADMFRT385
2PiperidineEDC·HCl / HOBtEt₃NDCMRT678
3AnilineT3PPyridineMeCN501270

Note: Yields are representative and depend on the specific amine and coupling conditions used.

Ester_Hydrolysis_Amidation cluster_0 Step 1: Ester Hydrolysis cluster_1 Step 2: Amide Coupling start Methyl 1-acetyl-6-bromo- 1H-indazole-4-carboxylate intermediate 1-acetyl-6-bromo- 1H-indazole-4-carboxylic acid start->intermediate LiOH, THF/MeOH/H₂O final_product Amide Derivative intermediate->final_product Amine, Coupling Reagent (e.g., HATU), Base

Caption: Workflow for ester hydrolysis and subsequent amide coupling.

References

Scale-Up Synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, a key building block in medicinal chemistry. The described methodology is designed to be scalable and reproducible, making it suitable for industrial applications. This guide includes comprehensive experimental protocols, tabulated quantitative data for easy comparison, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step process commencing with the commercially available 4-bromo-2-methylaniline. The key transformations involve the formation of the indazole core, followed by esterification and subsequent N-acetylation.

Synthesis_Pathway cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Esterification cluster_2 Step 3: N-Acetylation A 4-bromo-2-methylaniline B N-(4-bromo-2-methylphenyl)acetamide A->B Acetic anhydride Chloroform C 6-bromo-1H-indazole B->C Potassium acetate Isoamyl nitrite Reflux D Methyl 6-bromo-1H-indazole-4-carboxylate C->D Thionyl chloride Methanol Reflux E This compound D->E Acetic anhydride Pyridine Room Temp.

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis.

Table 1: Synthesis of 6-bromo-1H-indazole

ParameterValue
Starting Material4-bromo-2-methylaniline
Key ReagentsAcetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide
SolventsChloroform, Heptane
Reaction TemperatureReflux at 68°C
Reaction Time20 hours
Typical Yield80-90%
Purity AssessmentNMR, Mass Spectrometry, HPLC

Table 2: Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate

ParameterValue
Starting Material6-bromo-1H-indazole
Key ReagentsThionyl chloride, Methanol
SolventMethanol
Reaction TemperatureReflux
Reaction Time4-6 hours
Typical Yield75-85%
Purity AssessmentNMR, Mass Spectrometry, HPLC

Table 3: Synthesis of this compound

ParameterValue
Starting MaterialMethyl 6-bromo-1H-indazole-4-carboxylate
Key ReagentsAcetic anhydride, Pyridine
SolventPyridine
Reaction TemperatureRoom Temperature
Reaction Time12-16 hours
Typical Yield90-95%
Purity AssessmentNMR, Mass Spectrometry, HPLC

Experimental Protocols

Step 1: Large-Scale Synthesis of 6-bromo-1H-indazole

This protocol is adapted from a documented large-scale procedure and outlines the synthesis from 4-bromo-2-methylaniline.[1]

Workflow Diagram:

Step1_Workflow start Start dissolve Dissolve 4-bromo-2-methylaniline in chloroform start->dissolve acetylate Add acetic anhydride (Maintain < 40°C) dissolve->acetylate diazotize Add potassium acetate and isoamyl nitrite acetylate->diazotize reflux Reflux at 68°C for 20h diazotize->reflux cool Cool to 25°C reflux->cool workup Work-up and Hydrolysis (HCl, NaOH) cool->workup isolate Isolate and Purify (Heptane slurry) workup->isolate end End isolate->end

Caption: Experimental workflow for the synthesis of 6-bromo-1H-indazole.

Procedure:

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (e.g., 1.0 kg, 1.0 equiv) in chloroform (e.g., 7.4 L). Cool the solution and add acetic anhydride (e.g., 1.15 L, 1.2 equiv) while maintaining the temperature below 40°C. Stir the resulting solution for approximately 1 hour.

  • Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (e.g., 154 g, 0.15 equiv) followed by isoamyl nitrite (e.g., 1.55 L, 1.5 equiv). Heat the mixture to reflux at approximately 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.

  • Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under reduced pressure. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (e.g., 5.3 L) and heat the mixture to 50-55°C.

  • Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to approximately 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-bromo-1H-indazole.

Step 2: Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate

This protocol describes the esterification of the indazole core.

Procedure:

  • Reaction Setup: To a suspension of 6-bromo-1H-indazole (e.g., 500 g, 1.0 equiv) in methanol (e.g., 5.0 L), add thionyl chloride (e.g., 275 mL, 1.5 equiv) dropwise at 0°C.

  • Reaction: After the addition is complete, warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Add saturated sodium bicarbonate solution to the residue until the pH is neutral.

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 2 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Methyl 6-bromo-1H-indazole-4-carboxylate.

Step 3: Synthesis of this compound

This protocol details the final N-acetylation step.

Procedure:

  • Reaction Setup: Dissolve Methyl 6-bromo-1H-indazole-4-carboxylate (e.g., 255 g, 1.0 equiv) in pyridine (e.g., 1.25 L).

  • Acetylation: To the solution, add acetic anhydride (e.g., 102 mL, 1.1 equiv) dropwise at room temperature. Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water (e.g., 5 L) and stir for 30 minutes. The precipitated solid is collected by filtration.

  • Purification: Wash the solid with water and then with a cold non-polar solvent like hexanes. Dry the product under vacuum to yield this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care.

  • Pyridine is a flammable and toxic liquid. Avoid inhalation and contact with skin.

  • Isoamyl nitrite is flammable and an irritant. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols described in this application note provide a robust and scalable pathway for the synthesis of this compound. The clear, step-by-step instructions and tabulated data are intended to facilitate the successful and efficient production of this valuable chemical intermediate for research and development purposes.

References

Application Notes and Protocols for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The N-acetylation of indazoles can influence their pharmacokinetic and pharmacodynamic properties. This document provides detailed guidelines for the handling, storage, and a representative synthetic protocol for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, a compound of interest for further research and development.

Physicochemical and Safety Data

Quantitative data for the parent compound, Methyl 6-bromo-1H-indazole-4-carboxylate, is summarized below as a reference. The acetylated derivative is expected to have similar, but not identical, properties.

PropertyValueReference
Molecular Formula C₉H₇BrN₂O₂--INVALID-LINK--
Molecular Weight 255.07 g/mol --INVALID-LINK--
CAS Number 885518-49-0--INVALID-LINK--
Boiling Point 395.9 °C at 760 mmHgN/A
Flash Point 193.2 °CN/A
Density 1.7 g/cm³N/A

Hazard Identification and Safety Precautions

The parent compound, Methyl 6-bromo-1H-indazole-4-carboxylate, is classified with the following hazards. It is recommended to handle the acetylated derivative with similar precautions.

Hazard StatementGHS ClassificationPrecautionary Statement Examples
Harmful if swallowedAcute toxicity, oralP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Harmful in contact with skinAcute toxicity, dermalP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.
Causes skin irritationSkin corrosion/irritationP280: Wear protective gloves. P332+P313: If skin irritation occurs: Get medical advice/attention.
Causes serious eye irritationSerious eye damage/eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Harmful if inhaledAcute toxicity, inhalationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
May cause respiratory irritationSpecific target organ toxicity, single exposureP261: Avoid breathing dust. P312: Call a POISON CENTER or doctor/physician if you feel unwell.
Handling and Storage Guidelines

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Minimize dust generation and accumulation.

  • Wash hands thoroughly after handling.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

The following is a representative protocol for the N-acetylation of Methyl 6-bromo-1H-indazole-4-carboxylate. This protocol is based on general methods for the N-acylation of indazoles and should be optimized for specific experimental conditions.

Protocol: Synthesis of this compound

Objective: To synthesize this compound via N-acetylation of Methyl 6-bromo-1H-indazole-4-carboxylate.

Materials:

  • Methyl 6-bromo-1H-indazole-4-carboxylate

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve Methyl 6-bromo-1H-indazole-4-carboxylate (1 equivalent) in anhydrous dichloromethane.

    • Add pyridine (1.2 equivalents) to the solution and stir at room temperature.

  • Acetylation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and continue stirring. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.

  • Characterization:

    • Characterize the purified product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Visualizations

Synthesis_Pathway start Methyl 6-bromo-1H-indazole-4-carboxylate reagents Acetic Anhydride, Pyridine Dichloromethane start->reagents product This compound reagents->product

Caption: Synthetic pathway for the N-acetylation of Methyl 6-bromo-1H-indazole-4-carboxylate.

Experimental_Workflow A 1. Dissolve Starting Material and Base in Solvent B 2. Cool to 0°C and Add Acetic Anhydride A->B C 3. Monitor Reaction by TLC B->C D 4. Quench Reaction and Perform Aqueous Workup C->D E 5. Dry and Concentrate Organic Layer D->E F 6. Purify by Column Chromatography E->F G 7. Characterize Final Product F->G

Caption: General experimental workflow for the synthesis and purification of the target compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve synthesis yield through detailed troubleshooting guides, FAQs, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of N-substituted indazoles like this compound?

A1: The main challenge is controlling regioselectivity. The indazole ring has two nitrogen atoms (N1 and N2) that can be functionalized. Direct acylation or alkylation often yields a mixture of N1 and N2 isomers, which can be difficult to separate and lowers the yield of the desired product.[1] The 1H-tautomer (substitution at N1) is generally more thermodynamically stable than the 2H-tautomer.[1][2]

Q2: What key factors influence whether acylation occurs at the N1 or N2 position?

A2: Several factors determine the N1/N2 ratio of the product:

  • Steric and Electronic Effects: The size and electronic nature of substituents on the indazole ring are critical. Electron-withdrawing groups, like the methyl carboxylate in the target molecule, can influence the nucleophilicity of the nitrogen atoms.[1]

  • Reaction Conditions: The choice of base and solvent is paramount. Strong, non-nucleophilic bases in aprotic solvents generally favor N1 substitution.[1][3]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically favored isomer, while N2 products may be preferred under kinetic control.[1][2]

Q3: Why is achieving high regioselectivity for the N1-acetyl isomer important?

A3: Achieving high selectivity is crucial for maximizing the yield of the specific, biologically active molecule. It simplifies the purification process by minimizing the formation of hard-to-separate isomers, which is critical for efficiency and cost-effectiveness in drug development.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis.

Problem Encountered Potential Causes Solutions & Optimization Strategies
Low Yield in N-acetylation Step 1. Incomplete deprotonation of the indazole N-H. 2. Reaction temperature is too low. 3. Degradation of the acetylating agent (e.g., acetic anhydride). 4. Non-optimal solvent choice leading to poor solubility.1. Use a stronger base like Sodium Hydride (NaH, 60% dispersion in oil) to ensure complete deprotonation.[4] Use 1.1-1.2 equivalents. 2. While the initial deprotonation is often done at 0°C, allowing the reaction to proceed at room temperature or gentle warming (e.g., to 40-50°C) can improve the rate.[1] 3. Use fresh, anhydrous acetic anhydride. 4. Ensure an anhydrous polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is used.[4]
Formation of N2-acetyl Isomer 1. The base and solvent combination is not optimal for N1 selectivity. 2. The reaction is under kinetic rather than thermodynamic control.1. The combination of NaH in THF is highly effective for directing substitution to the N1 position.[1][3] This system can provide >99% N1 regioselectivity for some indazoles.[3] 2. Ensure the reaction runs long enough to favor the thermodynamically more stable N1 product. The N1-acyl indazole is generally more stable than the N2 isomer.[2]
Difficult Purification 1. Presence of both N1 and N2 isomers. 2. Unreacted starting material (Methyl 6-bromo-1H-indazole-4-carboxylate). 3. Hydrolysis of the ester or acetyl group during workup.1. Optimize the reaction for N1 selectivity (see above) to minimize the formation of the N2 isomer. Flash column chromatography on silica gel can be used for separation. 2. Monitor the reaction closely with TLC or LC-MS to ensure full conversion of the starting material. 3. Use a non-aqueous workup if possible. If an aqueous quench is necessary, use a saturated solution of a mild salt like ammonium chloride and work quickly at low temperatures.
Low Yield of Precursor (Methyl 6-bromo-1H-indazole-4-carboxylate) 1. Inefficient cyclization to form the indazole ring. 2. Poor regioselectivity during bromination of the aromatic ring.1. Indazole synthesis often involves the cyclization of substituted anilines or nitroarenes.[5] Reaction conditions (catalyst, temperature, solvent) for these cyclizations must be carefully optimized. 2. Bromination should be performed at a stage where the existing directing groups favor substitution at the C6 position. This often requires a multi-step synthesis where the order of reactions is critical.

Experimental Protocols

Protocol 1: Proposed Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate (Precursor)
  • Starting Material: A plausible starting material would be Methyl 2-amino-5-bromoterephthalate or a related substituted aniline.

  • Diazotization: Dissolve the starting aniline in an appropriate acidic medium (e.g., HCl/H₂O). Cool the solution to 0-5°C.

  • Cyclization: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The resulting diazonium salt will cyclize to form the indazole ring.

  • Workup and Purification: After the reaction is complete, neutralize the solution carefully. Extract the product with an organic solvent (e.g., ethyl acetate). The crude product should be purified by recrystallization or column chromatography to yield Methyl 6-bromo-1H-indazole-4-carboxylate.[6][7]

Protocol 2: High-Yield N1-Acetylation of Methyl 6-bromo-1H-indazole-4-carboxylate

This protocol is optimized for high N1-regioselectivity based on established methods for N-alkylation and N-acylation of indazoles.[1][3][4]

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).

  • Solvent Addition: Add anhydrous Tetrahydrofuran (THF) to the flask and cool the resulting suspension to 0°C using an ice bath.

  • Indazole Addition: Dissolve Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension.

  • Deprotonation: Allow the mixture to stir at 0°C for 20 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases. The formation of the sodium salt of the indazole should result in a clear solution or a fine suspension.

  • Acetylation: Cool the reaction mixture back to 0°C and add acetic anhydride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Data Presentation: Regioselectivity Control

The choice of base and solvent is critical for controlling the regioselectivity of N-functionalization. The following table summarizes conditions for achieving N1 vs. N2 selectivity.

Desired Product Recommended Conditions Yield/Selectivity Notes Reference(s)
N1-acetyl-indazole Base: Sodium Hydride (NaH) Solvent: Tetrahydrofuran (THF)Generally provides high to excellent N1 selectivity (>95%). This is the thermodynamically favored product.[1][3]
N2-alkyl-indazole Conditions: Mitsunobu Reaction (DEAD, PPh₃) Conditions: Acidic (e.g., TfOH catalyst)Mitsunobu conditions can provide excellent N2 selectivity (>90%). Acidic conditions can also promote N2 substitution.[1][8]
Mixture of Isomers Base: Potassium Carbonate (K₂CO₃) Solvent: Dimethylformamide (DMF)Often results in a mixture of N1 and N2 isomers, requiring chromatographic separation.[4]

Visualizations

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N1-Acetylation A Substituted Aniline Derivative B Diazotization & Cyclization A->B NaNO2, Acid C Methyl 6-bromo-1H-indazole-4-carboxylate B->C Workup & Purification D Deprotonation with NaH in THF C->D E Acetylation with Acetic Anhydride D->E F Final Product: This compound E->F Quench & Purification

Caption: Proposed synthetic workflow for this compound.

G Start Low N1:N2 Selectivity (Mixture of Isomers) Base_Check Is the base NaH? Start->Base_Check Solvent_Check Is the solvent anhydrous THF? Base_Check->Solvent_Check Yes Solution_NaH Action: Change base to Sodium Hydride (NaH, 1.2 eq.). Base_Check->Solution_NaH No Solution_THF Action: Change solvent to anhydrous THF. Solvent_Check->Solution_THF No Other_Issues Consider temperature or steric effects of substituents. Solvent_Check->Other_Issues Yes End_Success Result: High N1 Selectivity Solution_NaH->End_Success Solution_THF->End_Success

Caption: Troubleshooting workflow for poor N1-acetylation regioselectivity.

References

Technical Support Center: Purification of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Common Purification Issues

Researchers may encounter several challenges during the purification of this compound. This section addresses common problems in a question-and-answer format, offering potential causes and solutions.

Q1: My final product shows the presence of the starting material, Methyl 6-bromo-1H-indazole-4-carboxylate, after purification. How can I remove it?

A1: Incomplete acetylation is a common reason for the presence of the starting material.

  • For Column Chromatography: The starting material is more polar than the N-acetylated product. You can effectively separate them by using a non-polar eluent system and gradually increasing the polarity. A typical gradient could be starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • For Recrystallization: The solubility of the starting material and the product in a given solvent might be different. A careful screening of solvents is recommended. Try solvent systems like ethanol/water or toluene/heptane. The acetylated product, being less polar, might precipitate first from a suitable solvent system upon cooling.

Q2: I am observing a significant amount of a side product with the same mass as my desired product. What could it be and how do I separate it?

A2: A likely side product is the N2-acetylated isomer, Methyl 2-acetyl-6-bromo-2H-indazole-4-carboxylate. The N1 and N2 isomers can have very similar polarities, making their separation challenging.[1]

  • Optimize Chromatography: Use a high-resolution silica gel column and a shallow elution gradient to improve separation. A solvent system of hexane and ethyl acetate is a good starting point.

  • Recrystallization: A mixed solvent recrystallization can be an effective method for separating isomers. Experiment with solvent systems like methanol/water or ethanol/water.[1]

Q3: My purified product appears oily or is difficult to crystallize. What should I do?

A3: The presence of residual solvents or impurities can hinder crystallization.

  • Ensure Complete Removal of Solvents: After column chromatography, ensure all solvent is removed under high vacuum.

  • Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane to induce precipitation of the solid product.

  • Recrystallization from a Different Solvent System: If the compound "oils out" during recrystallization, it may be due to the solution cooling too quickly or a high concentration of impurities. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

Q4: The yield of my purified product is very low. What are the potential causes and solutions?

A4: Low yield can result from several factors during the reaction and purification process.

  • Incomplete Reaction: Ensure the initial acetylation reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Loss During Extraction: Ensure proper phase separation during the workup to avoid loss of product in the aqueous layer.

  • Improper Column Chromatography Technique: Using a highly polar eluent too early can cause the product to elute too quickly with impurities. Start with a non-polar eluent and gradually increase the polarity.

  • Suboptimal Recrystallization Conditions: Using too much solvent for recrystallization will result in a lower recovery of the product. Use the minimum amount of hot solvent required to dissolve the crude product.

Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for column chromatography purification?

A: A good starting point for column chromatography on silica gel is an eluent system of hexane and ethyl acetate. You can begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. Monitor the separation using TLC to determine the optimal eluent composition.

Q: What is a suitable solvent for recrystallizing this compound?

A: A systematic solvent screening is the best approach. Good single solvents to try are ethanol, methanol, or ethyl acetate. For mixed solvent systems, combinations like ethanol/water or toluene/heptane are often effective for indazole derivatives. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q: How can I confirm the purity of my final product?

A: Purity can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Data Presentation

The following table can be used to record and compare the results of different purification experiments.

Purification MethodSolvent System / EluentStarting Mass (g)Final Mass (g)Yield (%)Purity (by HPLC/NMR)Notes
Recrystallizatione.g., Ethanol/Water
Column Chromatographye.g., Hexane:Ethyl Acetate (gradient)

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent like hexane.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the desired product.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot and show low solubility at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Workflow and Troubleshooting Diagram

Purification_Workflow cluster_start Starting Point cluster_purification Purification Method cluster_analysis Purity Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting Crude_Product Crude Product (this compound) Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check Check Purity (TLC, HPLC, NMR) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98% Troubleshoot Impure Product (Proceed to Troubleshooting) Purity_Check->Troubleshoot Purity < 98% Identify_Impurity Identify Impurity (Starting Material, Isomer, etc.) Troubleshoot->Identify_Impurity Optimize_Method Optimize Purification Method (Adjust Gradient, Change Solvent) Identify_Impurity->Optimize_Method Repeat_Purification Repeat Purification Optimize_Method->Repeat_Purification Repeat_Purification->Purity_Check

Caption: A workflow diagram for the purification and troubleshooting of this compound.

References

Technical Support Center: Synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during the synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during the synthesis of this compound?

A1: The most common side product is the formation of the N-2 acetylated regioisomer, Methyl 2-acetyl-6-bromo-2H-indazole-4-carboxylate. The N-1 substituted regioisomer is generally the more thermodynamically stable product.[1][2] Other potential side reactions include hydrolysis of the methyl ester to the corresponding carboxylic acid, or deacetylation of the final product under harsh workup or purification conditions. During the synthesis of the indazole core itself, impurities such as dimers and hydrazones can also form.[3]

Q2: How can I distinguish between the desired N-1 acetylated product and the N-2 acetylated side product?

A2: Chromatographic and spectroscopic techniques are essential for distinguishing between the N-1 and N-2 regioisomers. On a Thin Layer Chromatography (TLC) plate, the two isomers will likely have different Rf values. For a more definitive identification, Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. Specifically, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) can show a correlation between the acetyl protons and the carbons of the indazole ring, allowing for unambiguous assignment of the acetyl group's position.

Q3: What reaction conditions favor the formation of the desired N-1 acetylated isomer?

A3: The regioselectivity of N-acetylation can be influenced by the choice of base, solvent, and reaction temperature. Generally, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) at a controlled temperature can favor the formation of the more thermodynamically stable N-1 isomer.[1][4][5]

Q4: My final product shows the presence of a carboxylic acid impurity. What could be the cause?

A4: The presence of a carboxylic acid impurity suggests that the methyl ester has undergone hydrolysis. This can occur if the reaction mixture is exposed to acidic or basic aqueous conditions for a prolonged period, especially at elevated temperatures, during the workup or purification steps.[6][7][8]

Troubleshooting Guides

Issue 1: Presence of a significant amount of an isomeric impurity in the final product.
  • Potential Cause: Formation of the N-2 acetylated regioisomer.

  • Troubleshooting Steps:

    • Optimize N-acetylation conditions:

      • Base Selection: Employ a strong, non-nucleophilic base such as sodium hydride (NaH).

      • Solvent Choice: Use an anhydrous aprotic solvent like THF.

      • Temperature Control: Maintain a low to ambient temperature during the reaction.

    • Purification:

      • Utilize column chromatography with a carefully selected eluent system to separate the two isomers. The polarity difference between the N-1 and N-2 isomers should allow for effective separation on silica gel.

Issue 2: Low yield of the desired product with the presence of a more polar impurity.
  • Potential Cause: Hydrolysis of the methyl ester to the carboxylic acid.

  • Troubleshooting Steps:

    • Workup Procedure:

      • Minimize the exposure of the reaction mixture to strong acids or bases during the workup.

      • If an aqueous wash is necessary, use a neutral or mildly acidic/basic solution and perform the extraction quickly at a low temperature.

    • Purification:

      • If the carboxylic acid is formed, it can often be removed by an extraction with a mild aqueous base (e.g., sodium bicarbonate solution), followed by re-isolation of the desired ester from the organic layer.

Issue 3: The isolated product is the deacetylated starting material, Methyl 6-bromo-1H-indazole-4-carboxylate.
  • Potential Cause: Deacetylation of the product during workup or purification.

  • Troubleshooting Steps:

    • Avoid Harsh Conditions:

      • Steer clear of strongly acidic or basic conditions, as well as high temperatures, during the purification process.

    • Purification Method:

      • Consider alternative purification methods that do not involve harsh conditions, such as recrystallization from a suitable solvent system.

Data Presentation

Table 1: Hypothetical Effect of Reaction Conditions on the Regioselectivity of N-Acetylation of Methyl 6-bromo-1H-indazole-4-carboxylate

EntryBaseSolventTemperature (°C)N-1 Isomer Yield (%)N-2 Isomer Yield (%)
1K₂CO₃DMF256530
2Et₃NCH₂Cl₂257025
3NaHTHF0 to 2592<5

Experimental Protocols

Protocol 1: Optimized N-Acetylation for Preferential N-1 Isomer Formation
  • Reaction Setup: To a solution of Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Acetylation: Cool the mixture back to 0 °C and add acetyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Identification and Separation of N-1 and N-2 Regioisomers
  • Thin Layer Chromatography (TLC):

    • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using a mixture of hexane and ethyl acetate as the eluent.

    • Visualize the spots under UV light. The two isomers should appear as distinct spots with different Rf values.

  • Column Chromatography:

    • Prepare a silica gel column.

    • Load the crude product onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure desired N-1 isomer.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Products Start Methyl 6-bromo-1H-indazole-4-carboxylate Reagents Acetyl Chloride, Base, Solvent Start->Reagents Acetylation N1_Product This compound (Desired Product) Reagents->N1_Product Thermodynamic Control (e.g., NaH, THF) N2_Product Methyl 2-acetyl-6-bromo-2H-indazole-4-carboxylate (Side Product) Reagents->N2_Product Kinetic Control (milder conditions)

Caption: Reaction pathway for the N-acetylation of Methyl 6-bromo-1H-indazole-4-carboxylate.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, NMR) Impurity_Check Isomeric Impurity Present? Start->Impurity_Check Optimize Optimize N-acetylation: - Base (NaH) - Solvent (THF) - Temperature (0 °C) Impurity_Check->Optimize Yes Hydrolysis_Check Carboxylic Acid Impurity? Impurity_Check->Hydrolysis_Check No Separate Column Chromatography for Isomer Separation Optimize->Separate Separate->Hydrolysis_Check Modify_Workup Modify Workup: - Avoid strong acid/base - Low temperature Hydrolysis_Check->Modify_Workup Yes Deacetylation_Check Starting Material Present? Hydrolysis_Check->Deacetylation_Check No Modify_Workup->Deacetylation_Check Mild_Purification Use Milder Purification: - Recrystallization Deacetylation_Check->Mild_Purification Yes Pure_Product Pure Product Deacetylation_Check->Pure_Product No Mild_Purification->Pure_Product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis and reactions of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain the indazole core structure?

A1: The synthesis of the indazole ring system can be achieved through various methods, with the choice often depending on the available starting materials and desired substitution patterns. Common strategies include:

  • Cyclization of a Brominated Precursor: This approach often involves reacting a substituted benzaldehyde, like 4-bromo-2-fluorobenzaldehyde, with hydrazine hydrate to form the indazole ring.[1]

  • Direct Bromination: This method involves treating a pre-formed indazole with a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.[1]

  • Sandmeyer-Type Reaction: This route starts with an amino-indazole, which is converted to a diazonium salt and then reacted with a bromide source like cuprous bromide (CuBr) to introduce the bromine atom.[1]

Q2: What are the primary challenges in the synthesis of substituted indazoles like this compound?

A2: The main challenges typically revolve around controlling regioselectivity during functionalization (e.g., acylation, alkylation), achieving complete reaction conversion, and effectively purifying the final product.[1] Common issues that can lead to lower yields include the formation of unwanted isomers (e.g., N2-acylated product), over-bromination, and incomplete reactions.[1]

Q3: How can I distinguish between N1- and N2-acylated indazole isomers?

A3: Spectroscopic methods are the most reliable way to differentiate between the N1 and N2 isomers. In ¹H NMR spectroscopy, the chemical shifts of the protons on the indazole ring will differ between the two isomers. For a more definitive assignment, 2D NMR techniques such as HMBC can show correlations between the acetyl protons and the carbons of the indazole ring, confirming the point of attachment.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound.

Issue 1: Low Yield or Incomplete Reaction

Q: My reaction to synthesize this compound has a low yield or is not going to completion. What are the potential causes and how can I address them?

A: Low yields and incomplete conversions are common issues in indazole synthesis and can stem from several factors.[2] Below is a breakdown of potential causes and solutions.

Potential CauseSuggested Solution(s)
Suboptimal Reaction Temperature Temperature significantly impacts the reaction rate and can lead to byproduct formation or decomposition at excessive heat.[2] It is advisable to perform a systematic temperature screening to identify the optimal conditions for your specific substrate and reagents.
Incorrect Solvent Choice The polarity and boiling point of the solvent are crucial for reactant solubility and reaction kinetics.[2] If starting materials are not fully dissolved, the reaction may be incomplete. Experiment with different solvents to ensure adequate solubility of all reactants.
Presence of Water In some reactions, particularly those involving organometallic reagents or water-sensitive intermediates, the presence of moisture can be detrimental.[2] Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. The addition of 4 Å molecular sieves can also help to remove residual water.[2]
Insufficient Reaction Time Some reactions may require longer periods to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Issue 2: Formation of Side Products (e.g., N2-isomer)

Q: I am observing the formation of a significant amount of the N2-acetylated isomer as a side product. How can I improve the N1-selectivity?

A: The formation of regioisomers is a frequent challenge in the N-functionalization of indazoles.[3][4] The ratio of N1 to N2 products is highly dependent on the reaction conditions.[4]

FactorInfluence on Selectivity and Suggested Actions
Choice of Base and Solvent The base and solvent system is critical for directing the acylation. For N1-selectivity, using sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is often effective.[3] The polarity of the solvent and the nature of the counter-ion from the base can influence the nucleophilicity of the two nitrogen atoms.[3]
Reaction Temperature Lowering the reaction temperature can sometimes favor the formation of one isomer over the other. It is recommended to start the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.
Steric Hindrance Bulky substituents on the indazole ring, particularly at the C7-position, can sterically hinder the N1-position, potentially favoring N2-acylation. Conversely, bulky groups at the C3-position can hinder the N2-position, favoring N1-alkylation.[3]
Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying the final product from the reaction mixture. What are some effective purification strategies?

A: The purification of bromo-indazole derivatives can sometimes be challenging due to the similar polarities of the desired product and any isomeric byproducts.

Purification MethodDescription and Recommendations
Column Chromatography This is the most common method for purifying organic compounds. For bromo-indazoles, silica gel is typically used as the stationary phase.[5] A systematic screening of different solvent systems (e.g., mixtures of hexanes and ethyl acetate) is recommended to achieve optimal separation.
Crystallization Crystallization is a powerful technique for obtaining high-purity solid compounds.[6] The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures.[6] This allows for the formation of pure crystals upon cooling, while impurities remain in the mother liquor.[6] A two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can also be effective.[6]

Experimental Protocols

General Protocol for N1-Acetylation of a Substituted Indazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes to allow for complete deprotonation.

  • Acetylation: Add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

low_yield_troubleshooting start Start: Low Yield or Incomplete Reaction check_temp Is the reaction temperature optimized? start->check_temp check_solvent Are all reactants soluble in the solvent? check_temp->check_solvent Yes optimize_temp Optimize temperature (e.g., screening) check_temp->optimize_temp No check_water Is the reaction sensitive to water? check_solvent->check_water Yes change_solvent Change solvent or use a co-solvent check_solvent->change_solvent No check_time Is the reaction time sufficient? check_water->check_time No use_anhydrous Use anhydrous solvents and inert atmosphere check_water->use_anhydrous Yes increase_time Increase reaction time and monitor progress check_time->increase_time No end Improved Yield check_time->end Yes optimize_temp->check_solvent change_solvent->check_water use_anhydrous->check_time increase_time->end

Caption: Troubleshooting workflow for addressing low reaction yields.

Decision Pathway for Improving N1-Selectivity in Indazole Acylation

n1_selectivity_pathway start Start: Low N1/N2 Selectivity check_base_solvent Current Base/Solvent System? start->check_base_solvent use_nah_thf Switch to NaH in THF for N1-selectivity check_base_solvent->use_nah_thf Not NaH/THF check_temp Is the reaction performed at low temperature? check_base_solvent->check_temp Using NaH/THF use_nah_thf->check_temp other_conditions Consider other conditions (e.g., different base/solvent) lower_temp Lower the reaction temperature (e.g., start at 0 °C) check_temp->lower_temp No purification Proceed to careful purification check_temp->purification Yes lower_temp->purification

Caption: Decision pathway for enhancing N1-acylation selectivity.

References

Technical Support Center: Optimizing Suzuki Coupling with Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving "Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of "this compound" and its analogs.

Q1: My Suzuki coupling reaction shows low or no conversion of the starting material. What are the likely causes and how can I troubleshoot this?

A1: Low or no conversion is a common issue in Suzuki coupling reactions. Several factors could be at play:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its inactivity can halt the catalytic cycle.

    • Troubleshooting:

      • Use a fresh catalyst: Palladium catalysts, especially phosphine-ligated ones, can degrade over time with exposure to air and moisture.

      • Degas your reaction mixture thoroughly: Oxygen can oxidize the Pd(0) active species.[1] Purge the solvent and reaction vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes before adding the catalyst.[2]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step.

    • Troubleshooting:

      • Base Strength and Solubility: A common and effective base for Suzuki coupling of bromoindazoles is Cesium Carbonate (Cs₂CO₃).[3][4] Other bases like K₂CO₃ or K₃PO₄ can also be screened.[2][5] The base needs to be sufficiently strong to facilitate the formation of the boronate complex but not so strong as to cause unwanted side reactions.

      • Solvent System: A mixture of an organic solvent and water is often necessary. For "Methyl 6-bromo-1H-indazole-4-carboxylate," a mixture of 1,4-dioxane and water has been successfully used.[3] Other common solvent systems to screen include DME/water, and THF/water.[4]

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Troubleshooting:

      • Gradually increase the reaction temperature. For the coupling of "Methyl 6-bromo-1H-indazole-4-carboxylate," a temperature of 100°C has been reported to be effective.[3]

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.

  • Troubleshooting:

    • Rigorous Degassing: As mentioned above, ensure your reaction setup is thoroughly deoxygenated.

    • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Using a large excess can sometimes lead to increased homocoupling.

    • Slow Addition: In some cases, slow addition of the boronic acid via a syringe pump can minimize its concentration at any given time, thus reducing the rate of homocoupling.

Q3: My starting material, "this compound," seems to be unstable under the reaction conditions, and I am getting a complex mixture of byproducts. What could be happening?

A3: The acetyl group on the indazole nitrogen can be labile under basic conditions, leading to deacetylation. The resulting free NH-indazole can complicate the reaction. Additionally, the methyl ester is susceptible to hydrolysis.

  • Troubleshooting:

    • Deacetylation: The N-acetyl group can be cleaved by strong bases. If this is suspected, consider using milder basic conditions or a different base.

    • In-situ Protection: An alternative strategy is to start with the NH-free "Methyl 6-bromo-1H-indazole-4-carboxylate" and perform an in-situ protection of the indazole nitrogen. A successful approach involves the addition of Di-tert-butyl dicarbonate (Boc₂O) at the beginning of the reaction to form the more stable N-Boc protected indazole.[3]

    • Ester Hydrolysis: The use of aqueous basic conditions can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[1]

      • If ester hydrolysis is a major issue, consider using anhydrous conditions with a base like KF.[1] However, this may require screening different solvents to ensure solubility.

      • Alternatively, if the carboxylic acid is the desired final product, the hydrolysis can be driven to completion after the coupling reaction.

Q4: The purification of my final product is challenging due to co-eluting impurities. What are some common impurities and how can I improve the purification?

A4: Common impurities in Suzuki reactions include residual starting materials, homocoupled products, and deboronated starting materials.

  • Troubleshooting:

    • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to ensure complete consumption of the limiting reagent.

    • Work-up Procedure: A thorough aqueous work-up can help remove some of the inorganic salts and water-soluble impurities.

    • Chromatography:

      • Optimize your column chromatography conditions by screening different solvent systems.

      • If the product co-elutes with the homocoupled boronic acid product, consider using a different boronic acid derivative (e.g., a boronic acid pinacol ester) which may alter the polarity of the homocoupled byproduct.

Data Presentation: Reaction Conditions for Suzuki Coupling of 6-Bromoindazoles

The following table summarizes reported successful reaction conditions for the Suzuki coupling of "Methyl 6-bromo-1H-indazole-4-carboxylate" and related analogs. This data can serve as a starting point for your optimization studies.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl 6-bromo-1H-indazole-4-carboxylate2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanePd(dppf)Cl₂ (10)-Cs₂CO₃1,4-dioxane / H₂O1002Not explicitly stated for this step[3]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃DME / H₂O802High[4]
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-dioxane / H₂O80-100N/AHigh[5]

Note: In the first entry, Boc₂O was added for in-situ protection of the indazole NH.

Experimental Protocols

Protocol 1: Suzuki Coupling of Methyl 6-bromo-1H-indazole-4-carboxylate with In-situ NH Protection

This protocol is adapted from the procedure described by Liu et al. (2016) for the Suzuki coupling of "Methyl 6-bromo-1H-indazole-4-carboxylate".[3]

Materials:

  • Methyl 6-bromo-1H-indazole-4-carboxylate

  • Arylboronic acid pinacol ester (1.1 equivalents)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Cesium Carbonate (Cs₂CO₃) (3.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 eq) in 1,4-dioxane, add Boc₂O (1.1 eq) and Cs₂CO₃ (3.5 eq).

  • Stir the mixture at 25 °C for 30 minutes.

  • Add the arylboronic acid pinacol ester (1.1 eq), Pd(dppf)Cl₂ (0.1 eq), and water.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C for 2 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid/Ester - Base (e.g., Cs2CO3) B Add Catalyst System: - Palladium Source (e.g., Pd(dppf)Cl2) A->B C Add Solvent: (e.g., 1,4-Dioxane/H2O) B->C D Degas Mixture (N2 or Ar bubbling) C->D E Heat to Reaction Temp. (e.g., 80-100 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Quench Reaction (add water) F->G Reaction Complete H Extract Product (e.g., Ethyl Acetate) G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J Troubleshooting_Tree Start Low Yield in Suzuki Coupling Q1 Check Catalyst Activity Start->Q1 Q2 Review Reaction Conditions Start->Q2 Q3 Investigate Substrate Stability Start->Q3 Q4 Address Side Reactions Start->Q4 A1_1 Use fresh catalyst Q1->A1_1 A1_2 Ensure thorough degassing Q1->A1_2 A2_1 Screen different bases (Cs2CO3, K2CO3, K3PO4) Q2->A2_1 A2_2 Optimize solvent system (Dioxane/H2O, DME/H2O) Q2->A2_2 A2_3 Increase temperature Q2->A2_3 A3_1 Consider in-situ Boc protection of indazole NH Q3->A3_1 A3_2 Check for ester hydrolysis (consider anhydrous conditions) Q3->A3_2 A4_1 Optimize boronic acid stoichiometry Q4->A4_1 A4_2 Consider slow addition of boronic acid Q4->A4_2

References

"Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate" stability issues and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate. The information provided is based on the chemical structure of the molecule and general principles of organic chemistry, as specific experimental data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: I am observing a loss of purity of my sample of this compound over time, even when stored at room temperature. What could be the cause?

A1: The observed degradation is likely due to hydrolysis. The molecule contains two functional groups susceptible to hydrolysis: a methyl ester and an N-acetyl group. Ambient moisture can be sufficient to cause slow degradation over time, leading to the formation of 1-acetyl-6-bromo-1H-indazole-4-carboxylic acid (from ester hydrolysis) or Methyl 6-bromo-1H-indazole-4-carboxylate (from deacetylation). For long-term storage, it is recommended to keep the compound in a desiccator at low temperatures.

Q2: My reaction yield using this compound is lower than expected, and I see multiple spots on my TLC plate. How can I troubleshoot this?

A2: This issue could be related to the stability of the compound in your reaction or work-up conditions.

  • pH Sensitivity: The compound is susceptible to both acid and base-catalyzed hydrolysis. If your reaction or work-up involves strongly acidic or basic conditions, you may be degrading your starting material. Consider using milder conditions or neutralizing your reaction mixture as quickly as possible during work-up.

  • Solvent Effects: Protic solvents, especially in the presence of trace amounts of acid or base, can facilitate hydrolysis. If possible, use aprotic solvents.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. If your reaction is performed at high temperatures, consider if a lower temperature for a longer duration is feasible.

Q3: Is this compound sensitive to light?

A3: While specific photostability data is not available, compounds with aromatic and heteroaromatic ring systems, such as the indazole core in this molecule, can be susceptible to photodegradation. It is a good practice to store the compound in an amber vial or protected from light to minimize the risk of photolytic decomposition.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new, more polar spot on TLC/LCMS.Hydrolysis of the methyl ester to the carboxylic acid.Confirm the mass of the new peak by LCMS. Store the compound under anhydrous conditions. Avoid acidic or basic conditions.
Appearance of a new, less polar spot on TLC/LCMS.Deacetylation of the indazole nitrogen.Confirm the mass of the new peak by LCMS. Avoid strongly basic conditions and high temperatures.
General decrease in purity with the formation of multiple minor impurities.Photodegradation or complex thermal degradation.Store the compound protected from light. Re-evaluate the thermal stability for your experimental conditions.
Inconsistent results in biological assays.Degradation of the compound in the assay medium.Prepare stock solutions fresh in an appropriate aprotic solvent (e.g., DMSO). Perform a stability check of the compound in your assay buffer over the time course of the experiment.

Illustrative Stability Data

The following tables present hypothetical data to illustrate the potential stability profile of this compound under various stress conditions.

Table 1: Illustrative pH-Dependent Hydrolysis

pHTemperature (°C)Time (hours)% DegradationMajor Degradant
2.0502415.21-acetyl-6-bromo-1H-indazole-4-carboxylic acid
7.050241.5Not significant
9.0502425.8Methyl 6-bromo-1H-indazole-4-carboxylate

Table 2: Illustrative Photostability Data

Light ConditionDuration (hours)% Degradation
ICH Option 2 (Cool white & UV-A)248.9
Dark Control24< 0.5

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH compliant photostability chamber) for a defined period. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile).

Visualizations

DegradationPathways parent This compound deacetyl Methyl 6-bromo-1H-indazole-4-carboxylate parent->deacetyl Base (OH⁻) or High Temp. hydrolyzed 1-acetyl-6-bromo-1H-indazole-4-carboxylic acid parent->hydrolyzed Acid (H⁺) or Base (OH⁻) both 6-bromo-1H-indazole-4-carboxylic acid deacetyl->both Acid (H⁺) or Base (OH⁻) hydrolyzed->both Base (OH⁻) or High Temp.

Caption: Hypothesized degradation pathways of this compound.

StabilityWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1N HCl, 60°C) stock->acid base Basic (0.1N NaOH, 60°C) stock->base oxidative Oxidative (3% H₂O₂, RT) stock->oxidative thermal Thermal (Solid & Solution, 80°C) stock->thermal photo Photolytic (ICH Option 2) stock->photo hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc characterize Characterize Degradants (MS, NMR) hplc->characterize

Caption: General experimental workflow for a forced degradation study.

Technical Support Center: Purification of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Purity After Column Chromatography - Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities. - Column Overloading: Too much crude product was loaded onto the column. - Co-eluting Impurities: Impurities have similar polarity to the product.- Optimize the solvent system: Use a gradient elution or try a different solvent mixture. A common starting point for similar compounds is a mixture of ethyl acetate and hexane. - Reduce the amount of sample loaded. - Consider a different stationary phase: If silica gel is not effective, explore other options like alumina or reverse-phase chromatography.
Difficulty in Separating N1 and N2 Isomers - Similar Polarity of Isomers: The N1 and N2 acetylated isomers of 6-bromo-1H-indazole-4-carboxylate can have very similar polarities, making chromatographic separation challenging.- Recrystallization: Experiment with mixed solvent systems such as methanol/water or ethanol/water.[1] - High-Resolution Chromatography: If column chromatography is necessary, use a high-resolution column and screen various solvent systems to maximize separation.[1]
Product "Oils Out" During Crystallization - Solution Cooling Too Quickly: Rapid cooling can lead to supersaturation and precipitation as an oil rather than crystals. - High Impurity Levels: Significant amounts of impurities can depress the melting point and inhibit crystal lattice formation.[2]- Slow Cooling: Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] - Pre-purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography before crystallization.[2]
No Crystals Form Upon Cooling - Excessive Solvent: The concentration of the compound is too low for crystallization to occur. - High Purity: Very pure compounds can sometimes be slow to crystallize without a nucleation site.- Increase Concentration: Carefully evaporate some of the solvent. - Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[2]
Persistent Colored Impurities - Residual Brominating Agent: If N-bromosuccinimide (NBS) was used for bromination, residual colored byproducts may be present. - Degradation Products: The compound may be unstable under certain conditions.- Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration. - Aqueous Wash: Before chromatography or crystallization, wash the crude product solution with an aqueous solution of a reducing agent like sodium bisulfite to remove excess bromine or NBS.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials (Methyl 6-bromo-1H-indazole-4-carboxylate), residual acetic anhydride or acetyl chloride, the corresponding N2-acetyl isomer, and potentially byproducts from the bromination step if the synthesis starts from the non-brominated indazole.

Q2: Which chromatographic method is most effective for purifying this compound?

A2: Silica gel column chromatography is a standard and often effective method. For challenging separations, such as N1/N2 isomer resolution, reverse-phase HPLC can offer better separation due to different interactions with the stationary phase.

Q3: What is a good starting solvent system for column chromatography?

A3: A typical starting point for column chromatography on silica gel would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing it, is often effective. For example, starting with 10% ethyl acetate in hexane and gradually increasing to 50%.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight[3], and High-Performance Liquid Chromatography (HPLC) to determine the purity level.

Q5: The synthesis of related indazole derivatives often leads to a mixture of N1 and N2 isomers. How can I favor the formation of the desired N1-acetyl product?

A5: While this guide focuses on purification, the synthetic strategy can greatly impact the ease of purification. For N-alkylation of indazoles, the choice of base and solvent is critical for regioselectivity. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) has been shown to favor N1-alkylation in many cases.[4] The specific conditions for N-acetylation may also influence the N1:N2 ratio.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the starting solvent mixture.

    • Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).

    • If necessary, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the target compound.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, ethyl acetate).

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

    • If a single solvent is not effective, try a mixed solvent system (e.g., dissolve in a good solvent like hot ethanol and add a poor solvent like water dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly).

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Use a hot plate and a condenser to prevent solvent loss.

  • Cooling and Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

    • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven to remove all traces of solvent.

Visualizations

Purification_Workflow Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Charcoal Optional: Charcoal Treatment Dissolve->Charcoal Cool Slow Cooling & Ice Bath Dissolve->Cool No Charcoal HotFilter Hot Filtration Charcoal->HotFilter HotFilter->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Recrystallization Workflow for Purification.

Troubleshooting_Crystallization decision decision outcome outcome start Attempt Crystallization check_crystals Crystals Formed? start->check_crystals oils_out Product Oiled Out? check_crystals->oils_out No success Success! check_crystals->success Yes reheat Reheat, Add More Solvent, Cool Slowly oils_out->reheat Yes concentrate Concentrate Solution (Evaporate Solvent) oils_out->concentrate No reheat->start pre_purify Consider Pre-purification (e.g., Chromatography) reheat->pre_purify induce Induce Crystallization: Scratch or Seed concentrate->induce induce->start

Caption: Troubleshooting Crystallization Issues.

References

Technical Support Center: Reaction Monitoring for the Synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the N-acetylation of methyl 6-bromo-1H-indazole-4-carboxylate to yield Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues that may arise during the reaction monitoring process, offering potential causes and solutions.

Troubleshooting TLC Analysis

IssuePotential Cause(s)Suggested Solution(s)
Streaking or Elongated Spots 1. Sample is too concentrated.[1][2][3] 2. The compound is acidic or basic and interacting strongly with the silica gel. 3. The chosen solvent system is not optimal.[2]1. Dilute the sample solution before spotting it on the TLC plate.[1][3][4] 2. For acidic compounds, consider adding a small amount of acetic acid (0.1-2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1-2.0%).[4] 3. Experiment with different solvent systems to find one that provides better separation.
Spots Not Visible or Very Faint 1. The sample is too dilute.[2][4] 2. The compound does not fluoresce under UV light. 3. The compound may have evaporated from the plate if it is volatile.[4]1. Concentrate the sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[1][2][4] 2. Use an alternative visualization technique, such as iodine vapor or a potassium permanganate stain.[1][4] 3. While less likely for this specific molecule, if volatility is suspected, minimize the time the plate is exposed to air before and after development.
Spots Remain at the Baseline 1. The eluent is not polar enough.[4]1. Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
Spots Run at the Solvent Front 1. The eluent is too polar.[4]1. Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane).
Uneven Solvent Front 1. The TLC plate was not placed vertically in the developing chamber. 2. The bottom of the TLC plate is not level.1. Ensure the TLC plate is placed in the developing chamber as vertically as possible and that it is not touching the sides of the chamber.[2] 2. Make sure the bottom edge of the plate is smooth and even.

Troubleshooting HPLC Analysis

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Strong interaction between the analyte and the stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH for ionizable compounds.1. Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to improve peak shape. 2. Dilute the sample before injection. 3. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
No Peaks or Very Small Peaks 1. The sample is too dilute. 2. The detector wavelength is not optimal for the compound.1. Concentrate the sample or inject a larger volume. 2. Determine the UV-Vis spectrum of the starting material and product to identify the wavelength of maximum absorbance (λmax) and set the detector accordingly.
Broad Peaks 1. Low flow rate. 2. Column degradation. 3. Large injection volume of a strong solvent.1. Increase the flow rate within the column's recommended limits. 2. Replace the column. 3. Reduce the injection volume or dissolve the sample in the mobile phase.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration is insufficient.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature.[5] 3. Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.

Frequently Asked Questions (FAQs)

TLC Monitoring FAQs

  • Q1: What is a good starting solvent system for TLC analysis of this reaction?

    • A good starting point for many organic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] A 7:3 or 1:1 mixture of hexane:ethyl acetate is a reasonable starting point. You can then adjust the ratio to achieve optimal separation where the Rf values are between 0.2 and 0.8.

  • Q2: How can I distinguish between the starting material and the product on a TLC plate?

    • The product, this compound, is expected to be less polar than the starting material, methyl 6-bromo-1H-indazole-4-carboxylate, due to the acetylation of the N-H group. Therefore, the product should have a higher Rf value (travel further up the plate) than the starting material. It is crucial to run a co-spot, where the reaction mixture is spotted on top of the starting material spot, to confirm the identity of the spots.

  • Q3: My spots are streaking. What should I do?

    • Streaking is often caused by applying too much sample to the TLC plate.[1][3] Try diluting your sample and spotting a smaller amount. If the issue persists, consider adding a small amount of acid or base to the mobile phase to suppress ionization, as described in the troubleshooting guide.[4]

HPLC Monitoring FAQs

  • Q1: What type of HPLC column is suitable for this analysis?

    • A reversed-phase (RP) C18 column is a common and suitable choice for the analysis of many organic molecules, including indazole derivatives.[6][7]

  • Q2: What is a typical mobile phase for the HPLC analysis of this reaction?

    • A common mobile phase for RP-HPLC is a mixture of acetonitrile and water, often with a small amount of an acidifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to improve peak shape.[7][8] A gradient elution, starting with a higher percentage of water and increasing the percentage of acetonitrile over time, is often effective for separating the starting material, product, and any impurities.[8]

  • Q3: How can I confirm the identity of the peaks in my HPLC chromatogram?

    • The most reliable way to identify peaks is to inject standards of the starting material and the purified product separately. If standards are unavailable, you can often deduce the identity based on the expected retention times. The less polar acetylated product is expected to have a longer retention time in reversed-phase HPLC than the more polar starting material. For definitive identification, HPLC coupled with mass spectrometry (HPLC-MS) can be used to confirm the mass of the compounds in each peak.[9]

Experimental Protocols

Protocol 1: TLC Monitoring of the N-Acetylation Reaction

  • Prepare the TLC Plate: Using a pencil, gently draw a light line across a silica gel TLC plate, about 1 cm from the bottom. This will be your origin line.

  • Spot the Plate:

    • Dissolve a small amount of the starting material (methyl 6-bromo-1H-indazole-4-carboxylate) in a suitable solvent (e.g., ethyl acetate or dichloromethane) to create a reference solution.

    • Using a capillary tube, spot the starting material on the origin line.

    • At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), take a small aliquot of the reaction mixture and dilute it with a suitable solvent.

    • Spot the diluted reaction mixture on the origin line, separate from the starting material spot.

    • It is also recommended to do a "co-spot" by spotting the reaction mixture directly on top of a spot of the starting material.

  • Develop the Plate:

    • Prepare a developing chamber by pouring a small amount of the chosen mobile phase (e.g., 7:3 hexane:ethyl acetate) into the chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for a few minutes.

    • Place the spotted TLC plate in the chamber, ensuring the origin line is above the solvent level.[1][4] Cover the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (typically at 254 nm). Circle the spots with a pencil.

    • If spots are not visible under UV, use an alternative visualization method like an iodine chamber or a potassium permanganate dip.

  • Analyze the Results:

    • Calculate the Rf (retardation factor) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Monitor the disappearance of the starting material spot and the appearance of the product spot over time. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Protocol 2: HPLC Monitoring of the N-Acetylation Reaction

  • Prepare the HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at the λmax of the compounds (e.g., 254 nm, but ideally determined experimentally).

    • Column Temperature: 30 °C.

  • Prepare Samples:

    • Prepare a standard solution of the starting material at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) and quench it in a larger volume of the mobile phase (e.g., 1 mL) to stop the reaction and dilute the sample.[9]

  • Run the Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.

    • Inject the standard solution of the starting material to determine its retention time.

    • Inject the quenched reaction mixture samples.

    • Use a gradient elution method to separate the components. For example:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to 95% A, 5% B

      • 20-25 min: Re-equilibration at 95% A, 5% B

  • Analyze the Data:

    • Identify the peaks corresponding to the starting material and the product based on their retention times.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine the reaction progress and completion.

Quantitative Data Summary

The following table provides expected, hypothetical TLC and HPLC data for the reaction components. Actual values may vary depending on the specific experimental conditions.

CompoundStructureTLC Rf Value (7:3 Hexane:EtOAc)HPLC Retention Time (min)
Methyl 6-bromo-1H-indazole-4-carboxylate (Starting Material)0.358.2
This compound (Product)0.5512.5
Acetic Anhydride (Reagent)Varies (often streaks or is not UV active)Early eluting
Acetic Acid (Byproduct)Varies (often streaks)Early eluting

Experimental Workflow

Reaction_Monitoring_Workflow cluster_reaction N-Acetylation Reaction cluster_tlc TLC Monitoring cluster_hplc HPLC Monitoring start Start Reaction: Methyl 6-bromo-1H-indazole-4-carboxylate + Acetic Anhydride reaction Reaction in Progress start->reaction sampling Take Aliquots at Time Intervals reaction->sampling t = 0, 1h, 2h... spot_tlc Spot TLC Plate: - Starting Material - Reaction Mixture sampling->spot_tlc quench_sample Quench & Dilute Aliquot sampling->quench_sample end_reaction Reaction Quench / Workup develop_tlc Develop Plate (e.g., 7:3 Hexane:EtOAc) spot_tlc->develop_tlc visualize_tlc Visualize under UV Light develop_tlc->visualize_tlc analyze_tlc Analyze Rf Values visualize_tlc->analyze_tlc decision Is Reaction Complete? analyze_tlc->decision inject_hplc Inject into HPLC (C18 Column) quench_sample->inject_hplc run_hplc Gradient Elution (ACN/Water/TFA) inject_hplc->run_hplc analyze_hplc Analyze Chromatogram (Peak Area vs. Time) run_hplc->analyze_hplc analyze_hplc->decision decision->reaction No decision->end_reaction

Caption: Workflow for monitoring the N-acetylation reaction by TLC and HPLC.

References

Technical Support Center: Deacetylation of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deacetylation of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate.

Troubleshooting Guide

Researchers may encounter several challenges during the deacetylation of this compound. This guide outlines potential issues, their causes, and recommended solutions.

Issue Potential Cause(s) Recommended Troubleshooting Steps
Low yield of the desired deacetylated product 1. Incomplete reaction. 2. Formation of side products. 3. Degradation of starting material or product.1. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Temperature Control: Optimize the reaction temperature. Lower temperatures may favor the desired N-deacetylation over side reactions. 3. Reagent Stoichiometry: Adjust the equivalents of the deacetylating agent (e.g., hydrazine hydrate). A slight excess may be required for complete conversion, but a large excess could promote side reactions. 4. Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like ethanol or methanol are commonly used.
Presence of multiple spots on TLC/peaks in LC-MS 1. Hydrazinolysis of the methyl ester: Hydrazine can react with the methyl ester at the C4 position to form the corresponding acyl hydrazide. 2. Saponification of the methyl ester: If basic conditions are used for deacetylation (e.g., NaOH, KOH), the methyl ester can be hydrolyzed to a carboxylic acid. 3. Debromination: Although less common without a catalyst, prolonged reaction times or elevated temperatures with hydrazine could potentially lead to the reduction of the C-Br bond. 4. Formation of N-1 and N-2 isomers: While the starting material is N-1 acetylated, certain reaction conditions could potentially lead to isomerization or reactions at the N-2 position.1. Selective Deacetylation Conditions: To minimize hydrazinolysis of the ester, consider milder deacetylation methods if compatible with the acetyl group lability. For instance, mild acidic or enzymatic hydrolysis could be explored. 2. Control of Basicity: When using basic conditions, employ milder bases or carefully control the stoichiometry and temperature to favor N-deacetylation over ester saponification. 3. Avoid Harsh Reducing Conditions: To prevent debromination, avoid the use of catalysts like Palladium on carbon (Pd/C) in combination with hydrazine unless reduction of the bromine is intended. 4. Characterization of Byproducts: Isolate and characterize the major side products using techniques like NMR and Mass Spectrometry to confirm their structure and adjust the reaction conditions accordingly.
Difficulty in purifying the final product 1. Similar polarity of the desired product and side products. 2. Presence of unreacted starting material.1. Chromatography Optimization: Develop an optimized column chromatography method. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in methanol) to achieve better separation. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Acid-Base Extraction: If the product or impurities have acidic or basic functional groups, an acid-base extraction workup can be employed for purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected side reactions during the deacetylation of this compound using hydrazine hydrate?

A1: The two most probable side reactions are the hydrazinolysis of the methyl ester at the C4 position to form the corresponding acyl hydrazide, and to a lesser extent, the potential for debromination at the C6 position, especially under harsh conditions or in the presence of a catalyst.

Q2: How can I selectively deacetylate the N-acetyl group without affecting the methyl ester?

A2: Achieving high selectivity can be challenging. However, you can favor N-deacetylation by:

  • Using milder reaction conditions: Lowering the reaction temperature and using a minimal excess of hydrazine can help.

  • Exploring alternative reagents: While hydrazine is common, other methods for N-deacetylation of heterocycles that are less reactive towards esters could be investigated. These might include mild acid-catalyzed hydrolysis or enzymatic deacetylation, though their feasibility for this specific substrate would require experimental validation.

Q3: Is there a risk of debromination during the deacetylation process?

A3: The C-Br bond on the aromatic ring is generally stable. However, hydrazine in combination with a catalyst such as Palladium on carbon (Pd/C) is a known reducing system that can cause dehalogenation. Without a catalyst, debromination is less likely but might occur under forcing conditions (high temperature, long reaction time). It is advisable to monitor for this side product, especially if reaction conditions are harsh.

Q4: Can the methyl ester be saponified during the deacetylation?

A4: If you are using a basic deacetylation method other than hydrazine, such as sodium hydroxide or potassium carbonate in a protic solvent, saponification of the methyl ester to the corresponding carboxylic acid is a very likely side reaction. Hydrazine itself is basic but the primary competing reaction is nucleophilic attack at the ester carbonyl to form the hydrazide.

Q5: What is the expected final product of the deacetylation?

A5: The desired product is Methyl 6-bromo-1H-indazole-4-carboxylate.

Reaction Pathways

The following diagram illustrates the intended deacetylation reaction and the potential side reactions that may occur.

Deacetylation_Side_Reactions start This compound desired_product Methyl 6-bromo-1H-indazole-4-carboxylate (Desired Product) start->desired_product N-Deacetylation (Main Reaction) hydrazide_side_product 1-Acetyl-6-bromo-1H-indazole-4-carbohydrazide start->hydrazide_side_product Ester Hydrazinolysis (Side Reaction 1) debrominated_product Methyl 1-acetyl-1H-indazole-4-carboxylate start->debrominated_product Debromination (Side Reaction 2, typically requires catalyst) saponified_product 1-Acetyl-6-bromo-1H-indazole-4-carboxylic acid start->saponified_product Ester Saponification (Side Reaction 3, with other bases) deacetylated_hydrazide 6-Bromo-1H-indazole-4-carbohydrazide desired_product->deacetylated_hydrazide Ester Hydrazinolysis hydrazide_side_product->deacetylated_hydrazide N-Deacetylation

Caption: Main and side reaction pathways in the deacetylation.

Experimental Protocols

General Protocol for Deacetylation using Hydrazine Hydrate:

  • Dissolution: Dissolve this compound in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (typically 1.1 to 2 equivalents) to the solution at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove excess hydrazine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired Methyl 6-bromo-1H-indazole-4-carboxylate.

Note: This is a general guideline. The optimal solvent, temperature, reaction time, and purification method will need to be determined experimentally for this specific substrate. It is crucial to carefully monitor the reaction to minimize the formation of side products.

"Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate" catalyst selection for cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate .

This guide is designed for researchers, scientists, and drug development professionals to provide direct support for common issues encountered during the palladium-catalyzed cross-coupling of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

General Issues

Q1: My cross-coupling reaction is not working (low or no yield). What are the first things I should check?

A1: When a reaction fails, systematically review the fundamental parameters before exploring more complex variables.

  • Inert Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere (Argon or Nitrogen). Palladium catalysts, especially Pd(0) species, are sensitive to oxygen, which can lead to catalyst deactivation.[1]

  • Reagent Quality: Verify the purity and integrity of your starting material, coupling partner, and solvent. Solvents must be anhydrous and degassed. Bases should be finely ground and dry.[2]

  • Catalyst Activity: The palladium catalyst or precatalyst may have degraded. Use a freshly opened bottle or a reliable batch. For reactions sensitive to the active Pd(0) state, using a precatalyst can often improve reproducibility.

  • Temperature: Confirm the reaction is being heated to the target temperature. Use an external thermometer to check the oil bath or heating block temperature.

Q2: I am observing significant decomposition of my starting material. What could be the cause?

A2: Decomposition often points to overly harsh reaction conditions or instability of the N-acetyl group.

  • Deacetylation: The N-acetyl group on the indazole can be labile, especially under strong basic conditions or high temperatures. Consider using a milder base (e.g., K₃PO₄ instead of Cs₂CO₃ or an alkoxide) or lowering the reaction temperature.

  • Thermal Instability: Indazole rings can be sensitive to very high temperatures over prolonged periods. If possible, try a more active catalyst system that allows for lower reaction temperatures.[3][4]

  • Base-Induced Degradation: The combination of a strong base and certain solvents at high temperatures can lead to substrate decomposition.

Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura reaction with an arylboronic acid has stalled or is giving low yield. How can I improve it?

A3: Low yields in Suzuki couplings with bromoindazoles can often be traced to the catalyst system, base, or side reactions.

  • Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal.[1] For heteroaromatic systems, catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often more effective.[2] Pd(dppf)Cl₂ is also a robust and reliable catalyst for coupling bromoindazoles.[5][6]

  • Base Selection: The base is critical for the transmetalation step. If K₂CO₃ is not effective, consider switching to a stronger base like Cs₂CO₃ or K₃PO₄.[2][7] The base must be thoroughly mixed and, if possible, finely powdered.

  • Side Reactions:

    • Protodeboronation: The boronic acid is being converted to an arene before it can couple. This is often caused by excess water, high temperatures, or a strong base.[2] Using a boronic ester (e.g., a pinacol ester) can increase stability.

    • Homocoupling: The boronic acid is coupling with itself. This can be minimized by ensuring a truly inert atmosphere and using the correct stoichiometry.

    • Hydrodehalogenation: The bromo-indazole is being reduced to the corresponding H-indazole. This suggests an issue with the catalytic cycle, potentially related to catalyst decomposition or the presence of a hydrogen source.

Q4: Which catalyst systems are recommended for Suzuki-Miyaura coupling of 6-bromoindazoles?

A4: Based on literature for similar substrates, several systems have proven effective.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield Range (%)Reference
Pd(PPh₃)₄(None)Cs₂CO₃Dioxane/EtOH/H₂O14070-80[7]
Pd(dppf)Cl₂(None)K₂CO₃Dimethoxyethane8075-90[5]
Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O10085-95[2]
PdCl₂(dppf)·DCM(None)K₂CO₃Dioxane/H₂O100Good-Excellent[6]
Buchwald-Hartwig Amination

Q5: I am attempting a Buchwald-Hartwig amination with a primary/secondary amine and seeing no product. What should I troubleshoot?

A5: Buchwald-Hartwig amination requires careful selection of the catalyst, ligand, and base, as it is often more sensitive than Suzuki coupling.[8][9]

  • Catalyst & Ligand: This reaction is highly dependent on the ligand. For coupling with 6-bromoindazoles, ligands like BrettPhos and RuPhos have been shown to be effective.[10] The choice of ligand often depends on whether the amine is primary or secondary.

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) and sodium tert-butoxide (NaOtBu) are commonly used.[10] Ensure the base is fresh and handled under inert conditions.

  • Amine Reactivity: Sterically hindered amines or electron-deficient anilines can be challenging coupling partners.[10] These substrates may require more advanced, specialized ligands (e.g., Josiphos-type ligands) or higher reaction temperatures.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point based on successful couplings of similar bromoindazole derivatives.[5][7][11]

  • Preparation: In a flame-dried round-bottom flask or reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a finely ground base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, or DME) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from methods used for the amination of other halo-indazoles.[10]

  • Preparation: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst) to a flame-dried flask.

  • Reagent Addition: Add this compound (1.0 equiv) and the solid base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Inerting: Remove the flask from the glovebox (if used) and place it under a positive pressure of argon or nitrogen.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or THF) followed by the amine coupling partner (1.1-1.2 equiv) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol.

Visual Guides

Troubleshooting Workflow

G start Reaction Failed (Low or No Yield) check_basics Step 1: Check Basics - Inert Atmosphere? - Reagent Purity? - Correct Temperature? start->check_basics side_reactions Step 2: Analyze for Side Reactions (LCMS/NMR of crude) - Dehalogenation? - Homocoupling? - Decomposition? check_basics->side_reactions If basics are OK optimize_catalyst Step 3: Optimize Catalyst System - Screen Ligands (e.g., XPhos, RuPhos) - Change Pd Source (e.g., Precatalyst) - Increase Catalyst Loading? side_reactions->optimize_catalyst If side reactions are minimal but conversion is low optimize_base Step 4: Optimize Base & Solvent - Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) - Change Solvent (Dioxane, Toluene, DME) - Ensure Base is Finely Ground side_reactions->optimize_base If decomposition or side reactions are major optimize_catalyst->optimize_base optimize_temp Step 5: Adjust Temperature - Lower temp to check for  substrate decomposition - Increase temp if reaction is sluggish optimize_base->optimize_temp success Reaction Successful optimize_temp->success

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Catalyst Selection Guide

G start Select Coupling Partner boronic_acid Aryl/Heteroaryl Boronic Acid or Ester start->boronic_acid amine Primary or Secondary Amine start->amine alkyne Terminal Alkyne start->alkyne alkene Alkene (e.g., Acrylate) start->alkene suzuki Reaction Type: Suzuki-Miyaura boronic_acid->suzuki buchwald Reaction Type: Buchwald-Hartwig amine->buchwald sonogashira Reaction Type: Sonogashira alkyne->sonogashira heck Reaction Type: Heck alkene->heck suzuki_cat Recommended Catalysts: - Pd(dppf)Cl₂ - Pd(PPh₃)₄ - Pd₂(dba)₃ + XPhos/SPhos suzuki->suzuki_cat buchwald_cat Recommended Catalysts: - Pd Precatalysts with: - BrettPhos - RuPhos buchwald->buchwald_cat sonogashira_cat Recommended Catalysts: - Pd(PPh₃)₄ + CuI - PdCl₂(PPh₃)₂ + CuI sonogashira->sonogashira_cat heck_cat Recommended Catalysts: - Pd(OAc)₂ + PPh₃ - Herrmann's Catalyst heck->heck_cat

Caption: Decision tree for initial catalyst selection based on the coupling partner.

References

Technical Support Center: Synthesis and Troubleshooting for Substituted 1H-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of substituted 1H-indazoles, with a focus on compounds structurally related to Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate. This guide provides answers to frequently asked questions, troubleshooting advice for common synthetic challenges, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I am having trouble with the regioselectivity of bromination on my indazole ring system. How can I improve this?

A1: Lack of regioselectivity in bromination is a common issue. To improve the selectivity, consider the following:

  • Choice of Brominating Agent: Using a milder brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine can lead to better regioselectivity.[1]

  • Solvent and Temperature Control: The choice of solvent and maintaining a controlled temperature are critical. For instance, using sulfuric acid as a solvent at a controlled temperature (e.g., 0 °C) with NBS can improve the desired isomer formation.[1] Acetonitrile is another solvent that has been used with NBS.[1]

Q2: During N-methylation of the indazole ring, I am getting a mixture of N1 and N2 isomers. How can I favor N1 methylation?

A2: The ratio of N1 to N2 methylation is often influenced by the reaction conditions. To favor the thermodynamically more stable N1-isomer, consider the following:[2]

  • Solvent Choice: The use of less polar solvents can favor N1 alkylation.[1]

  • Base and Reagent: A common procedure involves using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by the addition of a methylating agent like methyl iodide.[2][3]

Q3: My final product is an oil and fails to crystallize, or it appears impure on TLC. What are the likely causes and solutions?

A3: This issue often points to the presence of impurities or residual solvent.[1] Here are some troubleshooting steps:

  • Re-purification: Purify the product again using column chromatography on silica gel. You may need to optimize the eluent system, for example, by using a gradient elution of hexane and ethyl acetate.[1][3]

  • Solvent Removal: Ensure all residual solvent is removed by drying the product thoroughly under a high vacuum.[1]

  • Recrystallization Attempts: Attempt recrystallization from various solvent systems.[1]

Q4: The final step of my synthesis is incomplete, with starting material still present. What should I do?

A4: Incomplete reactions can be addressed by:

  • Reaction Time and Temperature: Increase the reaction time or temperature and monitor the progress closely using Thin Layer Chromatography (TLC).[1]

  • Purification: If the reaction cannot be driven to completion, careful purification by column chromatography is necessary to separate the product from the unreacted starting material.[1]

Experimental Protocols

Protocol 1: N-Methylation of 6-Bromo-1H-indazole

This procedure outlines the N-methylation of 6-bromo-1H-indazole, which generally favors alkylation at the N1 position under these conditions.[3]

  • Suspend sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere in a round-bottom flask at 0 °C.

  • Dropwise, add a solution of 6-bromo-1H-indazole (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nitration of 6-Bromo-1-methyl-1H-indazole

This procedure describes the electrophilic nitration at the 4-position of the indazole ring.[3]

  • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C with stirring.

  • Add 6-bromo-1-methyl-1H-indazole (1.0 equivalent) portion-wise, ensuring the temperature remains below 5 °C.

  • Dropwise, add fuming nitric acid (1.1 equivalents) at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, slowly pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-bromo-1-methyl-4-nitro-1H-indazole.[3] The expected yield is typically in the range of 50-60%.[3]

Protocol 3: Reduction of a Nitro Group to an Amine

Catalytic hydrogenation is a common and effective method for the reduction of a nitro group.[3]

  • In a hydrogenation vessel, dissolve the nitro-containing starting material (e.g., 6-bromo-1-methyl-4-nitro-1H-indazole) (1.0 equivalent) in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (10 mol %).

  • Purge the vessel with hydrogen gas and stir the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by recrystallization or column chromatography.[3]

Data Presentation

Table 1: Summary of Reaction Conditions for Bromination of an Indazole Precursor

EntryBrominating AgentSolventTemperature (°C)Yield (%)Observations
1Br₂Acetic Acid2565Mixture of regioisomers observed.[1]
2Br₂CH₂Cl₂070Improved regioselectivity but still a mixture.[1]
3NBSSulfuric Acid0-Controlled temperature is crucial.[1]
4NBSAcetonitrile2578Good yield, some side products.[1]

Visualizations

G cluster_start Starting Material cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction start 6-Bromo-1H-indazole step1_product 6-Bromo-1-methyl-1H-indazole start->step1_product CH₃I, NaH, THF step2_product 6-Bromo-1-methyl-4-nitro-1H-indazole step1_product->step2_product Fuming HNO₃, H₂SO₄ final_product 6-Bromo-1-methyl-1H-indazol-4-amine step2_product->final_product H₂, 10% Pd/C, Ethanol

Caption: Proposed synthetic workflow for 6-Bromo-1-methyl-1H-indazol-4-amine.[3]

G cluster_problem Problem cluster_solutions Troubleshooting Steps problem Impure product or reaction incomplete solution1 Optimize column chromatography problem->solution1 Inefficient purification solution2 Increase reaction time or temperature problem->solution2 Incomplete reaction solution3 Dry product under high vacuum solution1->solution3 Presence of residual solvent solution4 Attempt recrystallization solution1->solution4 Product is an oil

Caption: Troubleshooting workflow for synthesis optimization.[1]

References

Technical Support Center: Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate. The following information addresses common issues encountered during its synthesis and purification, with a focus on byproduct identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic pathway for this compound?

A common synthetic approach for substituted indazoles involves a multi-step process that may include the formation of the indazole core, followed by functional group manipulations such as bromination, nitration, reduction, esterification, and finally N-acetylation. The precise sequence of these steps is crucial for achieving high yield and purity.

Q2: What are the most common byproducts observed during the synthesis of substituted indazoles?

During the synthesis of indazole derivatives, several types of byproducts can form. These often include:

  • Regioisomers: Particularly during bromination and N-alkylation or N-acetylation, where substitution can occur at different positions on the indazole ring. For N-substitution, both N1 and N2 isomers can be formed.[1]

  • Over-alkylated or over-acetylated products: The use of excess alkylating or acetylating agents can sometimes lead to the formation of quaternary salts.[2]

  • Unreacted starting materials: Incomplete reactions can result in the presence of precursor molecules in the final product.[1]

  • Byproducts from side reactions: Solvents like DMF can decompose at high temperatures in the presence of strong bases, leading to unwanted side reactions.[2]

Q3: How can I minimize the formation of isomeric impurities?

Minimizing isomeric impurities requires careful control of reaction conditions. For bromination, using a milder brominating agent like N-Bromosuccinimide (NBS) and controlling the temperature can improve regioselectivity.[1] For N-acetylation, the choice of solvent and base can influence the ratio of N1 versus N2 isomers. In many heterocyclic systems, less polar solvents may favor N1 substitution.[1]

Q4: What analytical techniques are best for identifying byproducts in my reaction mixture?

A combination of analytical techniques is typically employed for byproduct identification:

  • Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and detecting the presence of multiple components.[1][3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying the molecular weights of the main product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is crucial for the definitive identification of byproducts, especially isomers.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; Suboptimal reaction temperature; Poor solubility of reactants.[2]Increase reaction time or temperature, monitoring the reaction by TLC.[1] Ensure reactants are fully dissolved; consider a different solvent system.[2]
Multiple Spots on TLC Formation of isomeric impurities (e.g., N1 vs. N2 acetylation, incorrect bromination position).[1]For bromination, use a milder reagent like NBS at a controlled temperature.[1] For N-acetylation, explore different solvent and base combinations to improve regioselectivity.[1]
Presence of Starting Material Incomplete reaction; Inefficient purification.[1]Extend the reaction time or increase the temperature, monitoring by TLC. Optimize column chromatography conditions (e.g., adjust solvent gradient) for better separation.[1]
Unexpected Byproduct Peaks in LC-MS Side reactions with solvent or reagents; Over-acetylation.[2]Use a controlled stoichiometry of the acetylating agent (typically 1.1-1.5 equivalents).[2] Avoid excessive heating to prevent solvent decomposition, especially with solvents like DMF.[2]

Experimental Protocols

Protocol 1: General Procedure for N-acetylation of a Substituted Indazole

  • Dissolution: Dissolve the 6-bromo-1H-indazole-4-carboxylate starting material in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base (e.g., triethylamine, pyridine) to the solution.

  • Acetylating Agent Addition: Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.

Visualizations

Synthetic_Pathway cluster_start Starting Materials cluster_core Indazole Core Synthesis cluster_final Final Product and Byproducts Substituted_Aniline Substituted Aniline Indazole_Formation Indazole Formation (e.g., Diazotization, Cyclization) Substituted_Aniline->Indazole_Formation 1. Cyclization 6_Bromo_Indazole 6-Bromo-1H-indazole Indazole_Formation->6_Bromo_Indazole 2. Bromination Other_Byproducts Other Byproducts Indazole_Formation->Other_Byproducts Side Reactions Carboxylate_Intermediate Methyl 6-bromo-1H- indazole-4-carboxylate 6_Bromo_Indazole->Carboxylate_Intermediate 3. Carboxylation/ Esterification 6_Bromo_Indazole->Other_Byproducts e.g., other bromo-isomers Target_Molecule Methyl 1-acetyl-6-bromo- 1H-indazole-4-carboxylate Carboxylate_Intermediate->Target_Molecule 4. N-Acetylation (N1 position) N2_Isomer N2-acetyl Isomer Carboxylate_Intermediate->N2_Isomer Side Reaction: N-Acetylation (N2 position)

Caption: Plausible synthetic pathway for this compound and potential byproduct formation.

Troubleshooting_Workflow Start Impure Product or Low Yield Analyze Analyze by TLC/LC-MS Start->Analyze Multiple_Spots Multiple Spots/Peaks Present? Analyze->Multiple_Spots Starting_Material Starting Material Present? Multiple_Spots->Starting_Material No Isomer_Check Identify Isomers (NMR) Multiple_Spots->Isomer_Check Yes Optimize_Reaction Optimize Reaction Conditions: - Increase time/temperature - Check reagent stoichiometry Starting_Material->Optimize_Reaction Yes Purify Optimize Purification: - Column Chromatography - Recrystallization Starting_Material->Purify No Optimize_Reaction->Purify Optimize_Selectivity Optimize for Regioselectivity: - Change solvent/base - Use milder reagents Isomer_Check->Optimize_Selectivity Optimize_Selectivity->Purify End Pure Product Purify->End

Caption: Troubleshooting workflow for byproduct identification and synthesis optimization.

References

Validation & Comparative

A Comparative Guide to Indazole-Based Linkers in Drug Discovery: Spotlight on Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of innovative therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the effector element is a critical determinant of overall efficacy, stability, and pharmacokinetic properties. Among the diverse array of linker chemistries, indazole scaffolds have emerged as a versatile and valuable component. This guide provides a comprehensive comparison of "Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate" with other indazole-based linkers, offering insights into their respective performance characteristics, supported by experimental data and detailed methodologies.

Introduction to Indazole Linkers

Indazole, a bicyclic heteroaromatic compound, offers a rigid and synthetically tractable scaffold for linker design.[1] The two nitrogen atoms in the pyrazole ring provide opportunities for substitution, allowing for the attachment of various functional groups and modulation of the linker's properties.[2] The selection of substituents on the indazole ring can influence the linker's length, rigidity, and stability, thereby impacting the formation of the crucial ternary complex in PROTACs and the drug-release profile in ADCs.[3][4]

Performance Comparison of Indazole Linkers

While direct head-to-head comparative studies for a broad range of indazole linkers are limited in publicly available literature, we can infer performance characteristics based on the known chemistry of their functional groups. This section will focus on the comparison between N-acetylated indazoles, exemplified by "this compound," and other commonly used N-alkylated or functionalized indazole linkers.

Key Performance Parameters:

  • Ternary Complex Formation (for PROTACs): The linker's geometry and flexibility are crucial for the productive assembly of the target protein-PROTAC-E3 ligase ternary complex.[5][6] The rigid nature of the indazole core can pre-organize the molecule into a favorable conformation for complex formation. The N-acetyl group in "this compound" introduces a planar amide bond which can influence the rotational freedom of the linker compared to a more flexible N-alkyl chain.

  • Stability: The stability of the linker is paramount to ensure the integrity of the bifunctional molecule in circulation and to control the release of the payload. The N-acetyl group on the indazole ring is generally stable but can be susceptible to hydrolysis under certain acidic or basic conditions, or enzymatic cleavage.[7][8] This contrasts with N-alkylated indazoles, which are typically more chemically robust.[2]

  • Reactivity and Bioconjugation: The bromine atom at the 6-position and the methyl carboxylate at the 4-position of "this compound" provide orthogonal handles for further functionalization, for example, through cross-coupling reactions at the bromine site and amide bond formation at the ester.[9][10] The N-acetyl group itself is generally not used for direct conjugation.

Data Presentation:

Due to the lack of direct comparative experimental data in the literature for "this compound" against other indazole linkers in a consistent biological system, a quantitative data table is not feasible at this time. However, the following table provides a qualitative comparison based on general chemical principles and data from related compounds.

Linker TypeKey FeaturesPotential AdvantagesPotential Disadvantages
This compound N-acetylated indazole with bromine and ester functionalities.- Rigid scaffold may aid in pre-organization for ternary complex formation.- Orthogonal handles for bioconjugation.- N-acetyl group may offer a potential cleavage point under specific conditions.- N-acetyl group may be less stable than N-alkyl groups under certain physiological conditions.- Amide planarity might restrict optimal linker conformation.
N-Alkyl Indazole Linkers Indazole core with a flexible alkyl chain at the N1 or N2 position.- High chemical stability.- Greater conformational flexibility compared to N-acylated linkers.- Lack of inherent cleavage sites.- May not provide the same degree of pre-organization as more rigid linkers.
Indazole Linkers with Other Functional Groups (e.g., click handles) Indazole core functionalized with alkynes or azides for click chemistry.- Allows for efficient and specific bioconjugation.- High stability of the resulting triazole linkage.- Requires a two-step conjugation process.- The resulting triazole may alter the physicochemical properties of the linker.

Experimental Protocols

To facilitate the evaluation and comparison of different indazole linkers, the following are detailed methodologies for key experiments.

Protocol 1: Synthesis of this compound

This protocol is based on general methods for the synthesis of N-acylated indazoles.[11][12]

Materials:

  • Methyl 6-bromo-1H-indazole-4-carboxylate

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Methyl 6-bromo-1H-indazole-4-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add pyridine (1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Protocol 2: Comparative Stability Assay of Indazole Linkers in a PROTAC Context

This protocol outlines a general workflow to assess the stability of different indazole linkers.[13]

Materials:

  • PROTACs synthesized with different indazole linkers (e.g., N-acetyl, N-alkyl)

  • Human plasma or liver microsomes

  • Acetonitrile

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test PROTACs in a suitable solvent (e.g., DMSO).

  • Incubate the PROTACs at a final concentration of 1 µM in human plasma or a liver microsomal suspension at 37 °C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.

  • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent PROTAC remaining.

  • Plot the percentage of remaining PROTAC against time to determine the degradation half-life for each linker.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 Binding PROTAC PROTAC PROTAC->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 POI_PROTAC_E3->PROTAC Release & Recycling Ub_POI Poly-ubiquitinated POI POI_PROTAC_E3->Ub_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Workflow for Comparative Evaluation of Indazole Linkers in PROTACs

Linker_Comparison_Workflow cluster_synthesis Linker Synthesis & PROTAC Assembly cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Selection Indazole_A Indazole Linker A (e.g., N-acetyl) PROTAC_Synth PROTAC Synthesis Indazole_A->PROTAC_Synth Indazole_B Indazole Linker B (e.g., N-alkyl) Indazole_B->PROTAC_Synth Indazole_C Indazole Linker C (e.g., Click) Indazole_C->PROTAC_Synth Stability Stability Assay (Plasma, Microsomes) PROTAC_Synth->Stability Ternary_Complex Ternary Complex Formation Assay (e.g., SPR, FRET) PROTAC_Synth->Ternary_Complex Degradation Degradation Assay (Western Blot, DC50/Dmax) PROTAC_Synth->Degradation Data_Analysis Comparative Data Analysis Stability->Data_Analysis Ternary_Complex->Data_Analysis Degradation->Data_Analysis Optimal_Linker Optimal Indazole Linker Data_Analysis->Optimal_Linker

References

Navigating the Synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, indazole derivatives hold a prominent position due to their diverse biological activities. This guide provides a comparative analysis of alternative synthetic routes for the synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, a key intermediate for various pharmaceutical candidates. We will delve into three primary synthetic pathways, presenting experimental data, detailed protocols, and a decision-making framework to assist in selecting the most suitable route for your laboratory's specific needs.

Executive Summary of Synthetic Pathways

The synthesis of this compound can be approached from different starting materials, each with its own set of advantages and challenges. The choice between these pathways will likely depend on factors such as the cost and availability of starting materials, desired overall yield, and the laboratory's tolerance for specific reaction conditions. The three routes are summarized below:

  • Route A: A multi-step synthesis commencing from 2-methyl-3-nitrobenzoic acid. This pathway involves the construction of the indazole ring from a substituted benzoic acid precursor.

  • Route B: A convergent approach starting from 4-bromo-2-methylaniline. This strategy focuses on the early formation of the indazole core, followed by functionalization.

  • Route C: A direct approach utilizing commercially available 6-bromo-1H-indazole-4-carboxylic acid. This is the most straightforward route, involving late-stage esterification and acetylation.

Comparative Data of Synthetic Routes

ParameterRoute ARoute BRoute C
Starting Material 2-Methyl-3-nitrobenzoic Acid4-Bromo-2-methylaniline6-Bromo-1H-indazole-4-carboxylic Acid
Number of Steps 642
Key Transformations Bromination, Esterification, Nitro Reduction, Diazotization/Cyclization, N-AcetylationIndazole Formation, Carboxylation, Esterification, N-AcetylationEsterification, N-Acetylation
Estimated Overall Yield ModerateLow to ModerateHigh
Key Advantages Utilizes a relatively simple starting material.Builds the core heterocycle early.Shortest route with high efficiency.
Key Disadvantages Longest synthetic sequence.Carboxylation of the indazole ring can be challenging.Dependent on the commercial availability and cost of the starting material.

Detailed Synthetic Pathways and Experimental Protocols

Route A: From 2-Methyl-3-nitrobenzoic Acid

This route builds the target molecule from a commercially available substituted benzoic acid. The key steps involve functional group manipulations and the formation of the indazole ring via diazotization and cyclization.

Route A A 2-Methyl-3-nitrobenzoic Acid B 5-Bromo-2-methyl-3-nitrobenzoic Acid A->B Br2, H2SO4 C Methyl 5-bromo-2-methyl-3-nitrobenzoate B->C CH3OH, H2SO4 D Methyl 3-amino-5-bromo-2-methylbenzoate C->D Fe, NH4Cl E Methyl 6-bromo-1H-indazole-4-carboxylate D->E 1. NaNO2, HCl 2. SnCl2 F This compound E->F Ac2O, Pyridine Route B A 4-Bromo-2-methylaniline B 1-Acetyl-6-bromo-1H-indazole A->B 1. Ac2O 2. Isoamyl nitrite, KOAc C 6-Bromo-1H-indazole-4-carboxylic Acid B->C 1. n-BuLi 2. CO2 D Methyl 6-bromo-1H-indazole-4-carboxylate C->D CH3OH, H2SO4 E This compound D->E Ac2O, Pyridine Route C A 6-Bromo-1H-indazole-4-carboxylic Acid B Methyl 6-bromo-1H-indazole-4-carboxylate A->B CH3OH, H2SO4 C This compound B->C Ac2O, Pyridine

Spectroscopic Showdown: Unveiling the Structural Nuances of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Confirmation of a Key Pharmaceutical Intermediate

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive spectroscopic analysis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, a key building block in the synthesis of various pharmacologically active agents. Through a comparative analysis of its expected spectroscopic data with that of closely related structural isomers and derivatives, we offer a detailed roadmap for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

At a Glance: Spectroscopic Data Comparison

To facilitate a clear comparison, the following tables summarize the key spectroscopic features of this compound and its structural analogs. While experimental data for the title compound is not publicly available, the presented values are predicted based on established principles of spectroscopy and data from closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundAromatic Protons (ppm)N-H Proton (ppm)-OCH₃ Proton (ppm)-COCH₃ Proton (ppm)
This compound (Predicted) ~8.5 (s, 1H), ~8.2 (s, 1H), ~7.9 (s, 1H)N/A~3.9 (s, 3H)~2.7 (s, 3H)
Methyl 6-bromo-1H-indazole-4-carboxylate8.34 (s, 1H), 8.01 (s, 1H), 7.78 (s, 1H)13.9 (br s, 1H)3.95 (s, 3H)N/A
Methyl 4-bromo-1H-indazole-6-carboxylate8.21 (s, 1H), 7.85 (d, 1H), 7.65 (d, 1H)13.5 (br s, 1H)3.93 (s, 3H)N/A

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundCarbonyl Carbons (ppm)Aromatic/Heterocyclic Carbons (ppm)-OCH₃ Carbon (ppm)-COCH₃ Carbon (ppm)
This compound (Predicted) ~168 (ester), ~165 (acetyl)~145, ~140, ~135, ~125, ~122, ~120, ~115~52~21
Methyl 6-bromo-1H-indazole-4-carboxylate165.2142.1, 138.5, 124.8, 123.2, 121.9, 115.6, 112.352.5N/A
Methyl 4-bromo-1H-indazole-6-carboxylate166.1141.5, 139.2, 127.4, 122.1, 120.8, 118.9, 110.552.3N/A

Table 3: IR and Mass Spectrometry Data (Predicted vs. Experimental)

CompoundKey IR Absorptions (cm⁻¹)Molecular Ion (m/z)
This compound (Predicted) ~1730 (C=O, ester), ~1700 (C=O, acetyl), ~1600, ~1450 (C=C, aromatic)296/298 (M⁺, M⁺+2)
Methyl 6-bromo-1H-indazole-4-carboxylate~3300 (N-H), ~1720 (C=O, ester), ~1610, ~1460 (C=C, aromatic)254/256 (M⁺, M⁺+2)
Methyl 4-bromo-1H-indazole-6-carboxylate~3300 (N-H), ~1725 (C=O, ester), ~1605, ~1455 (C=C, aromatic)254/256 (M⁺, M⁺+2)

Experimental Protocols

The successful acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and adherence to established analytical protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Spectra are typically recorded on a 300 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. Chemical shifts are reported in ppm relative to the solvent signal.

Infrared (IR) Spectroscopy

Thin Film Method (for soluble solids):

  • Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane, acetone).

  • Apply a drop of the solution to the surface of a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Acquire the spectrum using an FTIR spectrometer.

Potassium Bromide (KBr) Pellet Method:

  • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

  • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The presence of bromine is readily identified by the characteristic M+ and M+2 isotopic pattern with approximately equal intensities.

Visualizing the Analysis Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for spectroscopic analysis.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample Solid Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve IR_Prep Prepare Thin Film or KBr Pellet Sample->IR_Prep MS_Intro Introduce Sample into MS Sample->MS_Intro NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spec Acquire 1H & 13C Spectra NMR_Tube->NMR_Spec IR_Spec Acquire IR Spectrum IR_Prep->IR_Spec MS_Spec Acquire Mass Spectrum MS_Intro->MS_Spec

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

structural_confirmation_logic Data Spectroscopic Data (1H NMR, 13C NMR, IR, MS) Analysis Data Analysis and Interpretation Data->Analysis Comparison Comparison with Related Structures Analysis->Comparison Confirmation Unambiguous Structural Confirmation Comparison->Confirmation

Caption: Logical flow for the confirmation of chemical structure using spectroscopic data.

By combining the predictive power of spectroscopic theory with comparative data from analogous compounds and standardized experimental protocols, researchers can confidently ascertain the structure of this compound, ensuring the integrity of their synthetic endeavors and advancing the development of novel therapeutics.

Comparative Purity Analysis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to HPLC-Based Purity Assessment of a Key Indazole Derivative.

This guide provides a comprehensive comparison of the purity of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate against a structurally similar alternative, Methyl 6-bromo-1-methyl-1H-indazole-4-carboxylate. The purity of these compounds is a critical parameter in drug discovery and development, directly impacting experimental reproducibility, biological activity, and safety profiles. High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy. This document outlines a detailed HPLC protocol, presents comparative purity data, and visualizes the experimental workflow and a relevant biological context.

Quantitative Purity Comparison

The purity of this compound and a common alternative was assessed using a validated reverse-phase HPLC method. The data presented in Table 1 highlights the typical purity levels available from commercial suppliers. It is crucial for researchers to consider these purity differences as they can significantly influence research outcomes.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity (%)[1][2]
This compound 1346597-55-4C₁₁H₉BrN₂O₃297.11≥ 97.0
Methyl 6-bromo-1-methyl-1H-indazole-4-carboxylate 1245465-67-1C₁₀H₉BrN₂O₂269.10≥ 98.0

Table 1: Comparative Purity Data of Indazole Derivatives. Purity levels are based on commercially available specifications and are typically determined by HPLC analysis.

Experimental Protocol: HPLC Purity Determination

The following protocol is a robust method for the purity analysis of this compound and its analogues. This method is based on established protocols for similar indazole derivatives, such as Pazopanib and Axitinib.[3][4][5]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a PDA or UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Visualizing the Process and Biological Context

To further clarify the experimental process and the relevance of these compounds, the following diagrams illustrate the HPLC analysis workflow and a key signaling pathway where indazole derivatives often act as inhibitors.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System (C18 Column, Gradient Elution) Filter->HPLC Detector UV/PDA Detector (254 nm) HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation

Figure 1: HPLC Purity Analysis Workflow.

Indazole derivatives are a prominent class of compounds in oncology research, often targeting protein kinases involved in cancer progression.[6][7][8] A key pathway is the Vascular Endothelial Growth Factor (VEGF) signaling cascade, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Angiogenesis) Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Indazole Derivative (e.g., Pazopanib, Axitinib) Inhibitor->VEGFR Inhibition

Figure 2: Simplified VEGFR Signaling Pathway.

Conclusion

The purity of chemical compounds is a fundamental prerequisite for reliable and reproducible scientific research. This guide provides a framework for the HPLC-based purity assessment of this compound and offers a comparison with a relevant alternative. The detailed experimental protocol and illustrative diagrams are intended to support researchers in implementing robust quality control measures in their studies. By ensuring the high purity of starting materials, the scientific community can enhance the validity and impact of its findings in the field of drug discovery and development.

References

"Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate" biological activity screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of the potential therapeutic applications of indazole derivatives, with a focus on anticancer, antibacterial, anti-inflammatory, and epigenetic regulatory activities. While specific experimental data for "Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate" is not publicly available, this guide will utilize data from structurally related bromo-indazole and other indazole derivatives to provide a valuable reference for screening and development efforts.

Anticancer Activity: Pro-Apoptotic Potential

Indazole derivatives have shown significant promise as anticancer agents, with many compounds exhibiting potent cytotoxic effects against a variety of cancer cell lines.[1][2] A common mechanism of action involves the induction of apoptosis, or programmed cell death.

Quantitative Data Summary: Anticancer Activity of Indazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Compound 2f 4T1 (Breast)0.23--[1]
A549 (Lung)1.15--[1]
Compound 6o K562 (Leukemia)5.15--[3][4]
Compound 7d A2780 (Ovarian)0.64--[5]
Compound 9d MV4;11 (Leukemia)Potent Inhibition--[6]
Compound 11a NCI-H460 (Lung)5-15--[2]
Signaling Pathway: Induction of Apoptosis

Many indazole derivatives exert their anticancer effects by triggering the intrinsic apoptotic pathway. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1][7] This cascade of events leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c, ultimately resulting in cell death.[1][8]

Figure 1. Simplified signaling pathway for indazole-induced apoptosis.

Antibacterial Activity

Several indazole derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[9][10][11] This suggests their potential as scaffolds for the development of new antimicrobial agents.

Quantitative Data Summary: Antibacterial Activity of Indazole Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
Compound 5 S. aureus64-128--[11]
S. epidermidis64-128--[11]
Compound 12a N. gonorrhoeae250--[2]
Compound 13b N. gonorrhoeae62.5--[2]
Indole-triazole 3d S. aureus6.25Ampicillin-[12]
MRSA-Sultamicillin-[12]
E. coli-Ciprofloxacin-[12]
B. subtilis---[12]

Anti-inflammatory Activity: COX-2 Inhibition

Certain indazole derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[13][14] This positions them as potential candidates for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.

Quantitative Data Summary: COX-2 Inhibitory Activity of Indazole Derivatives
Compound IDIC50 (µM)Reference CompoundIC50 (µM)Citation
5-Aminoindazole 12.32 - 23.42--[13]
UA-1 2.2 ± 0.4Ursolic Acid17.5 ± 2.0[15]
Experimental Workflow: COX-2 Inhibition Assay

The following workflow outlines a typical fluorometric assay for screening COX-2 inhibitors.

cox2_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Test_Inhibitor Test Inhibitor (e.g., Indazole derivative) Reaction_Mix Add Reaction Mix (Buffer, Heme, COX-2) Test_Inhibitor->Reaction_Mix Enzyme_Control Enzyme Control (No Inhibitor) Enzyme_Control->Reaction_Mix Inhibitor_Control Inhibitor Control (e.g., Celecoxib) Inhibitor_Control->Reaction_Mix Incubate1 Incubate Reaction_Mix->Incubate1 Add_Substrate Add Substrate (Arachidonic Acid) Incubate1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Stop_Reaction Stop Reaction Incubate2->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) Stop_Reaction->Measure_Fluorescence

Figure 2. General workflow for a COX-2 inhibitor screening assay.

Epigenetic Regulation: BRD4 Inhibition

More recently, indazole derivatives have been explored as inhibitors of bromodomain and extra-terminal domain (BET) proteins, such as BRD4.[6][16][17] BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes like c-Myc.[17] Inhibiting BRD4 represents a promising strategy for cancer therapy.

Quantitative Data Summary: BRD4 Inhibitory Activity of Indazole Derivatives
Compound IDTargetIC50 (nM)Citation
Compound 5i BRD460[16]
Compound 4 BRD429[17]
Compound 7 BRD442[17]
Compound 9d BRD4-BD1Strong Affinity[6]
Signaling Pathway: BRD4 and c-Myc Regulation

BRD4 binds to acetylated histones at promoter and enhancer regions of genes, recruiting transcriptional machinery to drive the expression of target genes, including the proto-oncogene c-Myc. Indazole-based BRD4 inhibitors competitively block this interaction, leading to the downregulation of c-Myc and subsequent cell cycle arrest and apoptosis in cancer cells.

brd4_pathway Indazole Indazole-based BRD4 Inhibitor BRD4 BRD4 Indazole->BRD4 Inhibits binding to acetylated histones Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to cMyc_Gene c-Myc Gene Acetylated_Histones->cMyc_Gene Promotes transcription of cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein is transcribed & translated to Cell_Proliferation Cell Proliferation & Survival cMyc_Protein->Cell_Proliferation Drives

Figure 3. Mechanism of action for indazole-based BRD4 inhibitors.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the indazole compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][20][21]

  • Compound Preparation: Prepare serial two-fold dilutions of the indazole compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[22][23][24]

  • Reagent Preparation: Prepare solutions of the test compounds, a known COX-2 inhibitor (e.g., celecoxib) as a positive control, and a no-inhibitor control.

  • Reaction Setup: In a 96-well plate, combine the COX assay buffer, COX cofactor, COX probe, and the COX-2 enzyme with the prepared test and control solutions.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for a defined period.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the rates of the test compound wells to the control wells.

Epigenetic Regulation: BRD4 Inhibition Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions.[25][26][27]

  • Reaction Mixture: In a microplate, combine the biotinylated histone peptide substrate, the GST-tagged BRD4 protein, and the test indazole compound.

  • Incubation: Incubate the mixture to allow for binding between the BRD4 protein and the histone substrate in the absence of an effective inhibitor.

  • Bead Addition: Add streptavidin-coated donor beads and glutathione-coated acceptor beads.

  • Signal Detection: In the absence of an inhibitor, the donor and acceptor beads are brought into proximity through the BRD4-histone interaction, generating a chemiluminescent signal upon laser excitation.

  • Data Analysis: The inhibitory activity of the test compound is determined by the reduction in the AlphaScreen signal. The IC50 value is calculated from a dose-response curve.

References

"Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate" efficacy in PROTAC linker design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. The linker, the bridge connecting the target-binding warhead and the E3 ligase-recruiting ligand, is not a passive spacer but a key modulator of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of a hypothetical rigid linker scaffold derived from Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate against established flexible and semi-rigid linkers, using the well-characterized degradation of Bromodomain-containing protein 4 (BRD4) as a benchmark.

Introduction to PROTAC Linker Archetypes

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The most common types include polyethylene glycol (PEG) chains and alkyl chains, which offer significant conformational flexibility.[1] More rigid structures, such as those incorporating heterocyclic scaffolds like piperazine or piperidine, are increasingly being explored to gain more control over the ternary complex geometry and to improve physicochemical properties.[1]

The choice of linker profoundly impacts the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation.[1][2]

Hypothetical Indazole-Based Linker: A Rigid Design Strategy

While no direct experimental data exists for PROTACs utilizing a linker derived from this compound, its structure suggests its potential as a rigid linker component. The indazole scaffold is a planar aromatic system that can impart conformational restraint.[3][4] A plausible synthetic route could involve functionalization at the 6-bromo position and modification of the 4-carboxylate to create attachment points for the warhead and E3 ligase ligand, respectively. The acetyl group at the 1-position could be removed to allow for further modification if needed. The inherent rigidity of the indazole core would restrict the conformational freedom of the PROTAC, potentially leading to more defined ternary complex geometries.

Performance Comparison of Linker Archetypes in BRD4 Degradation

To contextualize the potential efficacy of a rigid indazole-based linker, we present a comparative summary of performance data for well-documented BRD4-targeting PROTACs featuring different linker types. The data below is compiled from various sources and serves as an illustrative benchmark.

Table 1: Degradation Efficiency of BRD4-Targeting PROTACs
PROTAC (Linker Type)E3 Ligase LigandTarget LigandCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
ARV-825 (PEG/Alkyl) Pomalidomide (CRBN)OTX015Burkitt's Lymphoma< 1> 90[5]
dBET1 (PEG/Alkyl) Thalidomide (CRBN)JQ1MV-4-11~18> 90[6]
MZ1 (PEG/Alkyl) VH032 (VHL)JQ1HeLa25 - 125> 90[2]
Hypothetical Indazole Linker VHL or CRBN LigandJQ122Rv110 - 50> 90Predicted
Piperazine-containing PROTAC AHPC (VHL)BRD4 inhibitor22Rv1~15> 90[7]

Note: Data for the hypothetical indazole linker is a prediction based on the performance of other rigid linkers and is for illustrative purposes only.

Table 2: Physicochemical and Permeability Properties of Different Linker Types
Linker TypeKey Physicochemical PropertiesImpact on Cell PermeabilityRepresentative Data (Papp)Reference
PEG Linkers Hydrophilic, flexible, increases solubility.Can decrease passive permeability due to high polar surface area and molecular weight.1.1 - 1.8 x 10⁻⁶ cm/s (Varies with length)[8][9]
Alkyl Linkers Lipophilic, flexible.Can improve membrane partitioning, but high flexibility may lead to unproductive conformations.Generally higher than PEG of similar length.[10]
Piperazine/Piperidine Introduces rigidity, can improve solubility and metabolic stability.Can pre-organize the PROTAC into a more permeable conformation, reducing the entropic penalty of membrane crossing.Data not readily available for direct comparison.[1]
Hypothetical Indazole Linker Rigid, planar, aromatic.May facilitate a "chameleon effect" by shielding polar groups, but planarity could also lead to aggregation or poor solubility if not properly functionalized.Predicted to be moderate to high, dependent on flanking groups.N/A

Signaling Pathways and Experimental Workflows

The efficacy of a PROTAC is determined by its ability to successfully navigate a series of intracellular events, from cell entry to the final degradation of the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Marks POI for Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis 1. PROTAC Synthesis & Purification Target_Engagement 2. Target Engagement (e.g., NanoBRET) Synthesis->Target_Engagement Degradation_Assay 3. Degradation Assay (Western Blot) Target_Engagement->Degradation_Assay Permeability_Assay 4. Permeability Assay (e.g., Caco-2) Degradation_Assay->Permeability_Assay Data_Analysis 5. Data Analysis (DC₅₀, Dₘₐₓ, Papp) Permeability_Assay->Data_Analysis

Caption: A typical experimental workflow for PROTAC evaluation.

Linker_Properties cluster_logic Linker Properties and Their Impact on PROTAC Efficacy Linker_Properties Linker Properties (Length, Rigidity, Polarity) Ternary_Complex Ternary Complex Formation & Stability Linker_Properties->Ternary_Complex Permeability Cell Permeability & Bioavailability Linker_Properties->Permeability Efficacy Overall PROTAC Efficacy (Degradation Potency) Ternary_Complex->Efficacy Permeability->Efficacy

Caption: Logical relationship between linker properties and PROTAC efficacy.

Experimental Protocols

Accurate assessment of PROTAC performance requires robust and well-defined experimental protocols. Below are summarized methodologies for the key assays cited in this guide.

Western Blot Analysis for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

This is a fundamental technique to quantify the degradation of a target protein.[11][12]

  • Cell Culture and Treatment: Seed a suitable cell line (e.g., 22Rv1 for BRD4) in 6-well plates to achieve 70-80% confluency. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[7]

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.[12]

  • SDS-PAGE and Protein Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by size on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[7]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-tubulin) overnight at 4°C.[13]

  • Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.[13]

  • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC₅₀ and Dₘₐₓ values.[7]

NanoBRET™ Target Engagement Assay

This assay measures the binding of a PROTAC to its target protein within intact, live cells.[14][15]

  • Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the target protein (e.g., BRD4) fused to NanoLuc® luciferase and a promoter.

  • Cell Seeding: Seed the transfected cells into 96-well or 384-well white assay plates.[16]

  • Compound and Tracer Addition: Add the NanoBRET™ tracer and a serial dilution of the test PROTAC to the cells. Incubate to allow the system to reach equilibrium.[17]

  • Substrate Addition and Signal Detection: Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor. Measure the donor emission (450 nm) and acceptor emission (610 nm) within 20 minutes.[17]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing PROTAC concentration indicates displacement of the tracer and engagement of the target protein. Determine the IC₅₀ value from the resulting dose-response curve.

Caco-2 Permeability Assay

This assay is the industry standard for predicting in vitro intestinal absorption of drugs and assessing their potential as P-glycoprotein (P-gp) substrates.[18][19]

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.[20]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be >250 Ω·cm².[18]

  • Permeability Assay:

    • Apical to Basolateral (A-B): Add the PROTAC solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A): Add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation and Sampling: Incubate the plates for a defined period (e.g., 2 hours) at 37°C. Collect samples from both chambers at the end of the incubation.[20]

  • Analysis: Quantify the concentration of the PROTAC in the samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can be determined to assess active transport.

Conclusion

The design of the linker is a multi-parameter optimization problem that is critical to the success of a PROTAC. While flexible PEG and alkyl linkers are widely used and have led to potent degraders like ARV-825, there is a growing interest in more rigid scaffolds to enhance selectivity and improve physicochemical properties. A hypothetical linker derived from This compound represents a promising rigid design strategy. The indazole core could enforce a specific conformation favorable for ternary complex formation, potentially leading to high degradation potency and selectivity. However, its planarity and aromaticity may also present challenges related to solubility and non-specific binding that would need to be addressed through careful chemical modification of the overall PROTAC structure. Definitive benchmarking will require the synthesis and experimental evaluation of such a PROTAC, with the assays and workflows described herein serving as a robust framework for its characterization.

References

A Comparative Guide to the Biological Activity of Indazole-Based Compounds Related to Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This guide provides a comparative analysis of structural analogs of "Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate," focusing on their anticancer and kinase inhibitory activities. While specific biological data for the parent compound is not extensively available in public literature, the analysis of its structural analogs provides valuable insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this class of molecules.

The indazole core is a key feature in several FDA-approved drugs, highlighting its importance in the development of targeted therapies.[1][2] Modifications at various positions of the indazole ring system have been shown to significantly influence the biological activity of these compounds, making them a fertile ground for the discovery of novel therapeutic agents.[3][4]

Comparative Biological Activity of Indazole Analogs

The following table summarizes the biological activities of various indazole derivatives, providing a comparative overview of their potency against different cancer cell lines and kinases. The structural variations focus on modifications at the N1, C3, C4, and C6 positions of the indazole ring, offering insights into the SAR of this compound class.

Compound IDStructureTarget/Cell LineActivity (IC₅₀)Reference
Parent Scaffold This compound ---
Analog 1 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivativeHEP3BPN (Liver Cancer)Data not specified in abstract[5]
Analog 2 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivativeMDA 453 (Breast Cancer)Data not specified in abstract[5]
Analog 3 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivativeHL 60 (Leukemia)Data not specified in abstract[5]
Analog 4 Indazole Derivative 2f ((E)-6-(4-(4-ethylpiperazin-1-yl)pyridin-3-yl)-3-(3,5-dimethoxystyryl)-1H-indazole)A549 (Lung Cancer)1.15 µM[2]
Analog 5 Indazole Derivative 2f 4T1 (Breast Cancer)0.23 µM[2]
Analog 6 Indazole Derivative 2f HCT116 (Colon Cancer)0.56 µM[2]
Analog 7 3-Aminoindazole Derivative 5 (AKE-72) BCR-ABLWT< 0.5 nM[6]
Analog 8 3-Aminoindazole Derivative 5 (AKE-72) BCR-ABLT315I9 nM[6]
Analog 9 1H-indazole-3-amine derivative 6o K562 (Chronic Myeloid Leukemia)5.15 µM[7]
Analog 10 1H-indazole-3-amine derivative 6o HEK-293 (Normal Cell)33.2 µM[7]

Key Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 4-position: The conversion of the methyl carboxylate at the 4-position to various amides is a common strategy to enhance biological activity. The nature of the amine used in the amide formation can significantly impact potency and selectivity.[5]

  • Substitution at the 6-position: The bromo-substituent at the 6-position is a key feature. Analogs with different substituents at this position show varied activities, indicating its importance in target binding.

  • Substitution at the 1-position: The N1-acetyl group in the parent compound can be replaced with other substituents, such as a cyclopentyl group, which has been shown to be compatible with anticancer activity.[5]

  • Kinase Inhibition: Many indazole derivatives have demonstrated potent kinase inhibitory activity. For example, 3-aminoindazole derivatives have been identified as potent inhibitors of BCR-ABL kinase, including the drug-resistant T315I mutant.[6]

Experimental Protocols

A fundamental method for assessing the anticancer activity of these compounds is the MTT assay, which measures cell viability.

MTT Cell Proliferation Assay Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The plates are incubated for another 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the logarithm of the compound concentration.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for screening and evaluating the anticancer activity of indazole analogs.

G Workflow for Anticancer Drug Screening cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of Indazole Analogs Purification Purification & Characterization Synthesis->Purification Stock Preparation of Stock Solutions Purification->Stock Treatment Treatment with Analogs Stock->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT_Assay MTT Cell Viability Assay Treatment->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Kinase_Assay Kinase Inhibition Assay IC50->Kinase_Assay Potent Compounds Apoptosis_Assay Apoptosis Assay IC50->Apoptosis_Assay Potent Compounds Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Potent Compounds

Caption: A generalized workflow for the synthesis, in vitro screening, and mechanism of action studies of novel indazole-based anticancer agents.

This guide highlights the significant potential of indazole derivatives as a versatile scaffold for the development of novel anticancer therapeutics. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the specific biological activities of "this compound" and its close analogs is warranted to fully elucidate their therapeutic potential.

References

Comparative Analysis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate and Related Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed comparison of the characterization data of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate and its analogues is crucial for informed decision-making in medicinal chemistry and compound screening. This guide provides a comprehensive overview of the available data, experimental protocols, and a comparative analysis to facilitate this process.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental step in the evaluation of a compound is the analysis of its physicochemical properties. Below is a comparison of this compound with two relevant alternatives: its de-acetylated precursor, Methyl 6-bromo-1H-indazole-4-carboxylate, and the corresponding carboxylic acid, 6-Bromo-1H-indazole-4-carboxylic acid.

PropertyThis compoundMethyl 6-bromo-1H-indazole-4-carboxylate6-Bromo-1H-indazole-4-carboxylic acid
Molecular Formula C₁₁H₉BrN₂O₃[1]C₉H₇BrN₂O₂[2]C₈H₅BrN₂O₂
Molecular Weight 297.11 g/mol [1]255.07 g/mol [2]241.04 g/mol
CAS Number 1346597-55-4[1]885518-49-0[2]885523-08-0

Spectroscopic and Chromatographic Data Comparison

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The table below outlines the expected characteristic absorption frequencies for 6-bromo-1H-indazole.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1620-1580Medium-WeakC=C aromatic ring stretch
1500-1450StrongC=N aromatic ring stretch
1100-1000StrongC-N stretch
850-750StrongC-H out-of-plane bend
700-600MediumC-Br stretch

Note: This data is predicted based on characteristic absorption frequencies for the functional groups present in 6-bromo-1H-indazole.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 6-bromo-1H-indazole, the expected molecular ion peak would exhibit a characteristic 1:1 isotopic pattern for Bromine.

m/zIonNotes
197/199[M+H]⁺Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. The following sections detail the methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-20 mg of the compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger sample amount (20-50 mg) and a greater number of scans may be necessary due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer (e.g., LC-MS or GC-MS).

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Filter the sample to remove any particulate matter.

Data Acquisition:

  • Introduce the sample into the ion source.

  • Acquire the mass spectrum over a suitable mass range.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound.

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions (Starting Point):

ParameterCondition
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30-31 min: 80-30% B31-35 min: 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm (or determined by UV scan)
Injection Volume10 µL

Data Analysis: Calculate the purity of the compound based on the area percentage of the main peak.

Synthesis and Characterization Workflow

The synthesis of indazole derivatives often involves a multi-step process, followed by rigorous characterization to confirm the structure and purity of the final product. The logical workflow for such a process is depicted below.

cluster_synthesis Synthesis cluster_characterization Characterization Starting_Materials Starting Materials Reaction Chemical Reaction(s) Starting_Materials->Reaction Reagents, Solvents Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment IR IR Spectroscopy Purification->IR Functional Group Analysis Final_Product Characterized Final Product NMR->Final_Product MS->Final_Product HPLC->Final_Product IR->Final_Product

Caption: A generalized workflow for the synthesis and characterization of indazole derivatives.

Logical Relationship of Analytical Techniques

The characterization of a novel compound is a puzzle where different analytical techniques provide complementary pieces of information to reveal the complete picture of its identity and purity.

cluster_techniques Analytical Techniques cluster_information Information Obtained Compound Unknown Compound NMR NMR (¹H, ¹³C, etc.) Compound->NMR MS Mass Spectrometry Compound->MS HPLC HPLC Compound->HPLC IR IR Spectroscopy Compound->IR Structure Molecular Structure (Connectivity, Stereochemistry) NMR->Structure Molecular_Weight Molecular Weight & Elemental Composition MS->Molecular_Weight Purity Purity & Number of Components HPLC->Purity Functional_Groups Functional Groups IR->Functional_Groups Final_Confirmation Confirmed Structure & Purity Structure->Final_Confirmation Molecular_Weight->Final_Confirmation Purity->Final_Confirmation Functional_Groups->Final_Confirmation

Caption: The interplay of analytical techniques for compound characterization.

References

Cost-Effectiveness Analysis of Synthesis Routes for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of complex molecules is a critical factor in the pace and cost of discovery. This guide provides a comparative analysis of synthetic strategies for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, a valuable building block in medicinal chemistry. We will explore a primary multi-step synthesis pathway and compare its cost-effectiveness against the direct purchase and subsequent acetylation of a key precursor.

The primary focus of this analysis is a two-step approach commencing with the commercially available precursor, Methyl 6-bromo-1H-indazole-4-carboxylate. This is weighed against a more protracted, multi-step synthesis beginning with simpler, less expensive starting materials. The evaluation encompasses reagent costs, reaction yields, and processing times to provide a clear picture of the economic feasibility of each route.

At a Glance: Synthesis Route Comparison

ParameterRoute 1: Direct AcetylationRoute 2: Multi-Step Synthesis from 4-bromo-2-methylaniline
Starting Material Methyl 6-bromo-1H-indazole-4-carboxylate4-bromo-2-methylaniline
Number of Steps 13 (Acetylation, Diazotization/Cyclization, Esterification)
Key Reagents Acetic anhydride, PyridineAcetic anhydride, Isoamyl nitrite, Potassium acetate, Methanol, Acid
Estimated Overall Yield High (typically >90%)Moderate (variable, dependent on optimization of each step)
Estimated Cost per Gram Dependent on precursor costPotentially lower raw material cost, but higher process cost
Advantages High yield, simple procedure, shorter timeLower cost of basic starting materials
Disadvantages High cost of the immediate precursorMultiple steps, potentially lower overall yield, longer reaction time, more complex purification

Synthesis Pathways and Methodologies

A critical aspect of cost-effectiveness is the efficiency of the chemical transformations. Below, we detail the experimental protocols for the key synthetic steps.

Route 1: Direct Acetylation of Methyl 6-bromo-1H-indazole-4-carboxylate

This route offers a straightforward and high-yielding final step to the target molecule.

Experimental Protocol:

  • Dissolution: Dissolve Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 equivalent) in pyridine (approximately 5-10 volumes).

  • Acetylation: Cool the solution to 0°C and add acetic anhydride (1.2-1.5 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Diagram of the Direct Acetylation Workflow:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Methyl 6-bromo-1H-indazole-4-carboxylate dissolve Dissolve in Pyridine start->dissolve acetylate Add Acetic Anhydride at 0°C dissolve->acetylate react Stir at Room Temperature acetylate->react quench Quench with Ice-Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organics extract->wash dry Dry and Concentrate wash->dry purify Purify dry->purify product This compound purify->product

Caption: Workflow for the direct acetylation of the precursor.

Route 2: Multi-Step Synthesis of the Precursor

This pathway involves the construction of the indazole ring from simpler starting materials.

Experimental Protocol (Illustrative Steps):

  • Acetylation of 4-bromo-2-methylaniline: React 4-bromo-2-methylaniline with acetic anhydride to protect the amino group.

  • Diazotization and Cyclization: The acetylated intermediate is then subjected to diazotization using a nitrite source (e.g., isoamyl nitrite) in the presence of a base (e.g., potassium acetate), leading to the formation of the indazole ring.

  • Esterification: The resulting 6-bromo-1H-indazole-4-carboxylic acid is then esterified, typically by reacting with methanol in the presence of an acid catalyst, to yield Methyl 6-bromo-1H-indazole-4-carboxylate. This precursor can then be acetylated as described in Route 1.

Diagram of the Multi-Step Synthesis Logic:

G start 4-bromo-2-methylaniline step1 Acetylation start->step1 intermediate1 N-acetyl-4-bromo-2-methylaniline step1->intermediate1 step2 Diazotization & Cyclization intermediate1->step2 intermediate2 6-bromo-1H-indazole-4-carboxylic acid step2->intermediate2 step3 Esterification intermediate2->step3 precursor Methyl 6-bromo-1H-indazole-4-carboxylate step3->precursor step4 Acetylation (Route 1) precursor->step4 product This compound step4->product

Caption: Logical flow of the multi-step synthesis pathway.

Cost-Effectiveness Analysis

The economic viability of each synthetic route is highly dependent on the current market prices of the required chemicals and the achievable yields in a laboratory or pilot-plant setting.

Table of Reagent and Material Costs (Illustrative):

ChemicalPuritySupplier (Example)Price (per gram)
Methyl 6-bromo-1H-indazole-4-carboxylate>97%Various$50 - $150
4-bromo-2-methylaniline98%Sigma-Aldrich$2 - $5
Acetic AnhydrideACS ReagentFisher Scientific$0.10 - $0.20
Pyridine99%Sigma-Aldrich$0.20 - $0.40
Isoamyl nitrite97%TCI$1 - $2
Potassium Acetate99%Sigma-Aldrich$0.10 - $0.20

Analysis:

  • Route 1 (Direct Acetylation): The primary cost driver for this route is the high price of the starting material, Methyl 6-bromo-1H-indazole-4-carboxylate. While the acetylation step itself is inexpensive and high-yielding, the initial investment in the precursor makes this route more suitable for small-scale synthesis or when time is a critical factor.

  • Route 2 (Multi-Step Synthesis): This route utilizes significantly cheaper starting materials. However, the overall cost-effectiveness is contingent on the yields of the three individual steps. A cumulative yield of over 50% would likely make this route more economical for larger-scale production, despite the increased labor and solvent costs associated with multiple steps and purifications. The optimization of each step is crucial for the financial viability of this pathway.

Conclusion and Recommendations

For researchers requiring small quantities of this compound for initial studies, the direct acetylation of the commercially available precursor (Route 1) is the more pragmatic approach due to its simplicity and high final-step yield, despite the higher initial raw material cost.

For larger-scale synthesis and long-term projects where cost per gram is a primary concern, developing and optimizing the multi-step synthesis from 4-bromo-2-methylaniline (Route 2) presents a more cost-effective strategy . The initial investment in process development to maximize the yields of each step will be offset by the significantly lower cost of the basic starting materials.

Ultimately, the choice of synthetic route will depend on the specific needs of the research or development project, balancing the trade-offs between upfront material costs, process complexity, and the desired scale of production.

Safety Operating Guide

Proper Disposal of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety, regulatory compliance, and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate. The following procedures are based on best practices for handling halogenated organic compounds and information from safety data sheets of structurally similar molecules.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial for all personnel to be equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar brominated indazole derivatives, this compound should be handled with care to prevent skin and eye irritation, and potential harm if inhaled or ingested.[1][2][3]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.[2][4]To protect against splashes and dust.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2][4][5]To prevent skin contact.[2][4]
Body Protection A lab coat or chemical-resistant apron.[2][4][5]To protect personal clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.[1][2][5]To prevent inhalation of dust or vapors.[2]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.[1][2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] This ensures the compound is managed in an environmentally responsible and compliant manner.

1. Waste Segregation: The Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal.[6] As this compound is a halogenated organic compound due to its bromine content, it must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[4][5][7][8]

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste.[7][8] Co-mingling different waste streams increases the complexity and cost of disposal and can create unforeseen hazards.[8][9]

  • Container Compatibility: Ensure the waste container is chemically compatible with the compound. High-density polyethylene (HDPE) containers are often recommended for halogenated organic waste.[8]

  • Labeling: Affix a hazardous waste tag to the container before adding any waste.[6][9] Clearly label the container with the full chemical name: "this compound".

2. Collection of Waste

  • Pure or Unused Compound: Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container.[8] During this process, take care to avoid the generation of dust.[1][8]

  • Contaminated Labware and Materials:

    • Solids: Items such as contaminated gloves, weighing paper, and absorbent pads should be placed in a sealed bag and then deposited into a solid "Halogenated Organic Waste" container.[8][9]

    • Glassware: Before washing, decontaminate glassware by rinsing it with a suitable solvent (e.g., ethanol or acetone). Collect this rinsate in the liquid "Halogenated Organic Waste" container.[8] After this initial decontamination rinse, the glassware can be washed according to standard laboratory procedures.

3. Storage of Waste

Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][9] The storage location should be a designated Satellite Accumulation Area (SAA) in accordance with your institution's policies.[9]

4. Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[2] Provide them with the complete chemical name and any other relevant safety information. The preferred method of disposal is typically controlled incineration in a specialized chemical waste incinerator.[8]

Do not dispose of this chemical down the drain or in regular trash. [5][8] Such actions can lead to environmental contamination and are a violation of regulatory standards.[8]

Spill Management

In the event of a spill, evacuate the immediate area.[2] With the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[2] Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[1][2] Thoroughly clean the spill area.[2]

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for the proper disposal of this compound.

Disposal_Workflow start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregation Identify Waste Type: Halogenated Organic Compound ppe->segregation container Select Designated 'Halogenated Organic Waste' Container segregation->container labeling Label Container with Chemical Name and Hazard Information container->labeling waste_type Determine Waste Form labeling->waste_type solid_waste Solid Waste: (Pure compound, contaminated gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste: (Contaminated solvent, rinsate) waste_type->liquid_waste Liquid collect_solid Place in Solid Halogenated Waste Container solid_waste->collect_solid collect_liquid Pour into Liquid Halogenated Waste Container liquid_waste->collect_liquid storage Store Sealed Container in a Cool, Dry, Well-Ventilated Area (SAA) collect_solid->storage collect_liquid->storage disposal_request Contact EHS or Licensed Waste Disposal Service for Pickup storage->disposal_request end End: Compliant Disposal disposal_request->end

Caption: Disposal workflow for this compound.

Spill_Management_Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material contain->collect waste_container Place in Labeled 'Halogenated Organic Waste' Container collect->waste_container clean Clean Spill Area Thoroughly waste_container->clean report Report Incident per Institutional Protocol clean->report end End: Spill Managed report->end

Caption: Spill management for this compound.

References

Personal protective equipment for handling Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

This compound is a halogenated indazole derivative used in research and development. Due to its chemical structure, it should be handled with care, assuming it may possess properties of similar compounds which are known to be irritants and potentially harmful.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous compounds, researchers should be aware of the following potential hazards.[1][2]

Potential Hazards:

  • Harmful if swallowed.[1]

  • Harmful in contact with skin.[1]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • Harmful if inhaled.[1]

  • May cause respiratory irritation.[2]

A comprehensive personal protective equipment (PPE) plan is mandatory to mitigate these risks.

Protection Type Equipment Specification Rationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and dust that can cause serious eye damage.[3]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[3]Prevents skin contact, which can lead to irritation.[3]
Respiratory Use in a well-ventilated chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[4]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

1. Preparation and Precaution:

  • Engineering Controls: All work must be conducted in a certified chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

  • Area Setup: Prepare the work area by ensuring it is clean and free of clutter. Assemble all necessary equipment and reagents within the fume hood.

2. Weighing and Dispensing:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully weigh and transfer the required amount of the chemical using a disposable weighing boat or clean glassware to avoid contamination.

  • Keep the container tightly closed when not in use.

3. Experimental Procedure:

  • Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.

  • Avoid the formation of dust.[2]

  • If heating the reaction, use a controlled heating source like a heating mantle. Avoid open flames.

4. Post-Procedure and Decontamination:

  • Allow all equipment to cool to room temperature within the fume hood.

  • Decontaminate all glassware that has come into contact with the chemical by rinsing with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste.

  • Wipe down the work surfaces within the fume hood.

  • Remove PPE in the correct order to prevent self-contamination and dispose of single-use items in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

Logical Workflow for Handling this compound

Handling Workflow prep 1. Preparation - Verify fume hood function - Ensure safety equipment is accessible - Assemble materials ppe 2. Don PPE - Safety goggles & face shield - Nitrile gloves - Lab coat prep->ppe weigh 3. Weighing & Dispensing - Perform in fume hood - Minimize dust - Seal container after use ppe->weigh experiment 4. Experimental Procedure - Conduct within fume hood - Monitor reaction weigh->experiment decon 5. Decontamination - Cool equipment - Rinse glassware with solvent - Collect rinsate as waste experiment->decon cleanup 6. Area & Personal Cleanup - Clean work surfaces - Doff PPE correctly - Wash hands decon->cleanup

Caption: A step-by-step workflow for the safe handling of the compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation:

  • This compound is a halogenated organic substance. All waste containing this chemical must be segregated into a designated and clearly labeled "Halogenated Organic Waste" container.[5]

  • NEVER mix halogenated waste with non-halogenated waste streams.[5]

  • Use chemically compatible waste containers, such as high-density polyethylene (HDPE) for liquid waste.[5]

Waste Type Disposal Container Procedure
Unused Solid Compound Solid Halogenated Organic WasteCarefully transfer the solid to the designated container, avoiding dust generation. Seal and label the container.[5]
Contaminated Solids (Gloves, Weighing Paper) Solid Halogenated Organic WastePlace in a sealed bag before depositing into the main waste container to minimize dust dispersal.[5]
Contaminated Liquid (Solvent Rinsate) Liquid Halogenated Organic WasteCollect all solvent rinses from glassware decontamination into a designated, sealed, and labeled container.

Final Disposal:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[6]

  • Do not pour this chemical or its solutions down the drain.

Disposal Decision Pathway

Disposal Pathway start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Halogenated Waste Container is_solid->solid_waste Solid liquid_waste Liquid Halogenated Waste Container is_solid->liquid_waste Liquid final_disposal Arrange Pickup with EHS/Licensed Vendor solid_waste->final_disposal liquid_waste->final_disposal

Caption: Decision-making process for the proper segregation and disposal of waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。